molecular formula C3H10ClNO3 B057225 O-Amino-glycerol CAS No. 67435-00-1

O-Amino-glycerol

Cat. No.: B057225
CAS No.: 67435-00-1
M. Wt: 143.57 g/mol
InChI Key: QWQVDZQYGJFDHK-UHFFFAOYSA-N
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Description

O-Amino-glycerol is a highly valuable bifunctional chemical building block, featuring both a primary amino group and two hydroxyl groups on a glycerol backbone. This unique structure makes it an essential intermediate in organic synthesis, particularly for constructing complex molecules and heterocycles. Its primary research applications include serving as a key precursor in the synthesis of phospholipids, sphingosine analogs, and other bioactive lipids for studying cell membrane dynamics and signaling pathways. In glycobiology and medicinal chemistry, O-Amino-glycerol is extensively utilized to create glycosyl amino alcohols, which are critical for investigating carbohydrate-protein interactions, developing enzyme inhibitors, and synthesizing novel glycomimetics and prodrugs. The compound's reactivity allows for selective modification of the amino group while preserving the diol functionality, enabling the creation of tailored scaffolds for material science applications, such as functionalized polymers and dendrimers. For research purposes only, this chemical offers a versatile handle for chemoselective ligation and the development of advanced chemical probes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminooxypropane-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO3.ClH/c4-7-2-3(6)1-5;/h3,5-6H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQVDZQYGJFDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CON)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67435-00-1
Record name 3-(aminooxy)propane-1,2-diol hydrochloride
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Foundational & Exploratory

what are the properties of O-Amino-glycerol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Properties and Applications of Aminoglycerols

Introduction: Defining "O-Amino-glycerol"

The term "O-Amino-glycerol" is not a standard systematic name in chemical nomenclature and can be ambiguous. Structurally, it could imply an unstable O-substituted hydroxylamine derivative of glycerol. However, in the context of research and industrial chemistry, this term is most commonly interpreted as a misnomer for aminoglycerol or aminopropanediol , where one of the hydroxyl (-OH) groups of the glycerol backbone is replaced by an amino (-NH₂) group.

These compounds are foundational building blocks in organic synthesis, possessing the unique bifunctionality of both an alcohol and an amine. This guide will focus on the two most significant isomers, clarifying their properties, synthesis, and applications for researchers, scientists, and drug development professionals.

  • 3-Amino-1,2-propanediol (Isoserinol): The most common and industrially significant isomer, widely used as a key intermediate in pharmaceuticals.

  • 2-Amino-1,3-propanediol (Serinol): Another critical isomer with distinct applications, particularly in the synthesis of contrast media.

This document provides a detailed exploration of the physicochemical properties, synthesis methodologies, and diverse applications of these vital chemical intermediates.

Chemical Identity and Physicochemical Properties

Aminoglycerols are structurally derived from glycerol (Propane-1,2,3-triol), a simple polyol.[1][2] The substitution of a hydroxyl group with an amino group imparts basicity and a new site for nucleophilic reactions, significantly expanding its synthetic utility.

Caption: Isomers of Aminoglycerol relative to the Glycerol backbone.

The physical properties of these isomers are critical for their handling and application in synthesis. Both are viscous, hygroscopic liquids or low-melting solids that are highly soluble in water.[3]

Property3-Amino-1,2-propanediol2-Amino-1,3-propanediolReference
Synonyms Isoserinol, 1-Amino-2,3-propanediolSerinol[4][5]
CAS Number 616-30-8534-03-2[4][5]
Molecular Formula C₃H₉NO₂C₃H₉NO₂[4][6]
Molecular Weight 91.11 g/mol 91.11 g/mol [4][6]
Appearance Clear, colorless to pale yellow viscous liquid; may solidifyWhite solid or powder[3][4]
Melting Point 55-57 °C52-56 °C[3]
Boiling Point 264-265 °C (at 739 mm Hg)115-116 °C (at 1 mm Hg)[3]
Density 1.175 g/mL (at 25 °C)~1.1 g/cm³[3]
Solubility Soluble in water (>1000 g/L) and alcoholsSoluble in water[3][4]
pKa 12.11 (Predicted)Not available[3]
pH 11 (100 g/L solution in H₂O at 20°C)Not available[3]

Synthesis and Manufacturing

The industrial production of aminoglycerols is well-established, with methodologies optimized for yield, purity, and scalability. The choice of synthetic route depends on the desired isomer and available starting materials.

Synthesis of 3-Amino-1,2-propanediol (Isoserinol)

The most prevalent industrial method is the ammonolysis of a C3 electrophile . This involves a nucleophilic substitution reaction where ammonia acts as the nucleophile.[7]

  • From 3-Chloro-1,2-propanediol (CPD): The reaction of CPD with aqueous ammonia under elevated temperature and pressure is a common route.[4][8] An excess molar ratio of ammonia to CPD (e.g., 15:1) is critical.[8]

    • Causality: Using a large excess of ammonia shifts the reaction equilibrium towards the formation of the primary amine and statistically minimizes the formation of secondary and tertiary amine byproducts, which are difficult to separate from the final product.

  • From Epichlorohydrin: A more direct route starts with epichlorohydrin, which reacts with ammonia to open the epoxide ring, followed by hydrolysis.[9][10] This process often involves catalysts to improve selectivity and reaction rates.[9][10]

Following the reaction, a series of purification steps, including distillation, centrifugation, and rectification, are employed to remove unreacted starting materials, salts, and byproducts to achieve the high purity (>99%) required for pharmaceutical applications.[8][9]

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage SM Starting Materials (3-Chloro-1,2-propanediol, Ammonia) R Pressurized Reactor (Ammonolysis) SM->R  Charge & Heat W Workup (Neutralization, Salt Removal) R->W  Crude Product D Distillation / Rectification W->D  Desalted Mixture QC Quality Control (Titration, GC, NMR) D->QC P Final Product (>99% Pure 3-APD) QC->P

Caption: Industrial synthesis and purification workflow for 3-Amino-1,2-propanediol.

Synthesis of 2-Amino-1,3-propanediol (Serinol)

Serinol is often prepared via different pathways, including:

  • Reductive Amination: A common laboratory and industrial route involves the reductive amination of 1,3-dihydroxyacetone.[11] This process first forms an imine intermediate with ammonia, which is then reduced to the amine using a catalyst and a hydrogen source.[11]

  • Reduction of Amino Acids: Serinol can also be synthesized through the reduction of serine or its ester derivatives, though this is typically a more expensive route reserved for specific applications like chiral synthesis.

Applications in Research and Drug Development

The bifunctional nature of aminoglycerols makes them exceptionally valuable as intermediates and building blocks across various industries.

  • Pharmaceutical Intermediates: This is the most significant application area. Aminoglycerols are indispensable for the synthesis of non-ionic X-ray contrast agents, which are complex molecules used to enhance the visibility of internal body structures during medical imaging.[7]

    • 3-Amino-1,2-propanediol is a key precursor for agents like Ioversol .[7]

    • 2-Amino-1,3-propanediol is essential for producing Iopamidol .[11]

  • Chiral Building Blocks: The stereocenters in aminoglycerols make them valuable starting materials in asymmetric synthesis, allowing for the creation of enantiomerically pure pharmaceuticals such as beta-blockers.[12]

  • Cosmetics and Personal Care: Due to their hygroscopic nature and low odor, they are used as humectants to retain moisture in skincare products and as neutralizing agents to adjust the pH of formulations.[12][13]

  • Industrial Applications: Their properties are leveraged in diverse industrial settings. They serve as corrosion inhibitors for metal treatment, starting materials for biodegradable polymers, and components in the production of emulsifiers and water-soluble cationic flocculants for water treatment.[5][12][13]

Experimental Protocols

Working with aminoglycerols requires adherence to specific laboratory procedures for synthesis and analysis to ensure safety, purity, and reproducibility.

Protocol: Lab-Scale Synthesis of 3-Amino-1,2-propanediol

This protocol is based on the ammonolysis of 3-chloro-1,2-propanediol and is intended for execution by trained professionals in a controlled laboratory environment.[7][8]

Materials:

  • 3-Chloro-1,2-propanediol (CPD)

  • Ammonium hydroxide (28-30% aqueous solution)

  • Pressurized reaction vessel (autoclave) with stirring and temperature control

  • Rotary evaporator

  • Vacuum distillation apparatus

Methodology:

  • Reactor Charging: In a fume hood, charge the pressurized reaction vessel with 3-chloro-1,2-propanediol and an aqueous ammonium hydroxide solution. A molar ratio of at least 15:1 (ammonia:CPD) is recommended to maximize the yield of the primary amine.[8]

  • Reaction: Seal the reactor. Heat the mixture to 50-60°C with vigorous stirring.[8] Maintain the temperature for 4-6 hours. The internal pressure will rise; monitor it closely to ensure it remains within the vessel's safety limits.

    • Rationale: Heating increases the reaction rate. The sealed vessel maintains the concentration of volatile ammonia in the solution, driving the reaction forward.

  • Cooling and Depressurization: Cool the reactor to room temperature. Slowly and carefully vent the excess ammonia pressure in a fume hood or via a scrubbing system.

  • Ammonia Removal: Transfer the crude reaction mixture to a round-bottom flask. Remove the excess ammonia and water under reduced pressure using a rotary evaporator.

  • Purification (Vacuum Distillation): The resulting viscous liquid, containing the product and ammonium chloride salt, is subjected to vacuum distillation. The high boiling point of 3-amino-1,2-propanediol necessitates a high vacuum to prevent thermal degradation.

    • Self-Validation: Collect fractions at the expected boiling point (e.g., ~130°C at 5 mmHg) and analyze each for purity.[12]

  • Characterization: Confirm the identity and purity of the final product using the methods described below. A typical yield under optimized conditions is around 90%.[8]

Protocol: Quality Control and Characterization

Ensuring the purity of aminoglycerols is paramount, especially for pharmaceutical applications. A multi-pronged analytical approach is required.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Automatic Titrator or standard titration equipment

  • NMR and IR Spectrometers

Methodologies:

  • Assay by Titration: Accurately weigh a sample of the final product and dissolve it in deionized water. Titrate with a standardized acid solution (e.g., 0.1 M HCl) to a potentiometric endpoint. The consumption of acid corresponds to the amount of the basic amine present, allowing for a quantitative purity assessment (typically ~99% w/w).[4]

  • Impurity Profile by Gas Chromatography (GC): Use a suitable capillary column (e.g., polar-phase) to separate the main component from potential impurities.[4]

    • Common Impurities: Glycerol, unreacted CPD, the isomeric 2-amino-1,3-propanediol, and secondary amines.[4]

    • Validation: The area percentage of the main peak in the chromatogram provides a direct measure of purity and quantifies residual impurities. A typical specification for methanol, a common process solvent, is <100 ppm.[4]

  • Structural Confirmation:

    • Infrared (IR) Spectroscopy: Confirm the presence of key functional groups: broad O-H and N-H stretching bands (~3300 cm⁻¹), C-H stretching (~2900 cm⁻¹), and C-O stretching (~1050 cm⁻¹).[8]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provide an unambiguous structural confirmation by analyzing the chemical shifts and coupling patterns of the protons and carbons in the molecule.[8]

Safety, Handling, and Storage

Aminoglycerols are corrosive and require careful handling using appropriate personal protective equipment (PPE).

  • Hazards: GHS classifications indicate that 3-amino-1,2-propanediol causes severe skin burns and serious eye damage (H314, H318).[14] It is also irritating to the respiratory system.[15]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the material.[16]

  • Handling: Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[16] Ensure an eyewash station and safety shower are immediately accessible.[16] Avoid contact with incompatible materials such as strong oxidizing agents.[16]

  • Storage: 3-Amino-1,2-propanediol is hygroscopic.[3] Store in a tightly sealed container in a cool, dry place, typically below 30-40°C, to prevent water absorption and degradation.[3][4] When stored correctly, it is stable for at least 12 months.[4] Due to its high viscosity, heating may be required to discharge the material from drums.[4]

Conclusion

While the term "O-Amino-glycerol" lacks formal chemical standing, the underlying compounds it represents—aminopropanediols—are of immense scientific and industrial importance. As versatile, bifunctional molecules, 3-amino-1,2-propanediol and 2-amino-1,3-propanediol serve as critical intermediates in the synthesis of life-saving pharmaceuticals, particularly medical contrast agents. Their unique combination of hydroxyl and amino functionalities also secures their role in cosmetics, materials science, and various industrial processes. A thorough understanding of their physicochemical properties, synthetic pathways, and handling requirements, as detailed in this guide, is essential for any researcher or developer aiming to leverage these powerful chemical building blocks.

References

  • Glycerol: A Review on Properties, Industrial and Pharmaceutical Applications. ResearchGate. [Link]

  • 3-Amino-1,2-propanediol (Isoserinol). Seema Finechem Industry LLP. [Link]

  • 3-AMINO-1,2- PROPANEDIOL (APD) Technical Bulletin. Borregaard. [Link]

  • Preparation method of 3-amino-1,2-propanediol (CN104610074A).
  • Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. [Link]

  • Preparation method of 3-amino-1,2-propanediol (CN104610074). WIPO Patentscope. [Link]

  • Aminoglycerol. PubChem, National Institutes of Health. [Link]

  • Process for production of 2-amino-1,3-propanediol (US5998669A).
  • 3-Amino-1,2-propanediol. PubChem, National Institutes of Health. [Link]

  • Amino acids and its pharmaceutical applications: A mini review. PubMed, National Institutes of Health. [Link]

  • Safety Data Sheet: Glycerol. Chemos GmbH & Co.KG. [Link]

  • 3-aminopropane diol, 616-30-8. The Good Scents Company. [Link]

  • Isoserinol. ChemBK. [Link]

  • Natural products targeting the metabolism of amino acids: from discovery to synthetic development. RSC Publishing. [Link]

  • Iso Serinol CAS No. 616-30-8. IndiaMART. [Link]

  • Safety Data Sheet: Glycerol. Carl ROTH. [Link]

  • Physical Properties of Glycerine and its Solutions. American Cleaning Institute. [Link]

  • Glycerol. Wikipedia. [Link]

  • Glycerol. American Chemical Society. [Link]

  • Serinol 98% (2-Amino-1,3-propanediol). Seema Finechem Industry LLP. [Link]

Sources

Advanced Synthesis of Aminoglycerols: Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: O-Amino-glycerol Synthesis Pathways (3-Amino-1,2-Propanediol & 2-Amino-1,3-Propanediol) Audience: Drug Development Professionals, Process Chemists, and Lipid Researchers.

Strategic Overview & Nomenclature Clarification

Defining the Chemical Space

The term "O-Amino-glycerol" is non-standard in industrial chemistry but functionally refers to Aminoglycerols (glycerol derivatives where a hydroxyl group is replaced by an amine) or O-substituted aminoglycerols (ether lipids). In the context of drug development, this guide focuses on the two high-value isomers used as scaffolds for non-ionic X-ray contrast agents (e.g., Iohexol, Iopamidol) and sphingolipid mimetics:

  • 3-Amino-1,2-propanediol (3-APD / Isoserinol): The primary building block for iodinated contrast media.[1]

  • 2-Amino-1,3-propanediol (Serinol): A critical intermediate for antibiotics and sphingosine biosynthesis.

  • 1-O-Alkyl-2-aminoglycerols: Specialized ether lipids relevant to membrane biology and specific orphan disease research (e.g., Sjögren-Larsson syndrome).

Industrial Significance[1]
  • Contrast Media: The global demand for 3-APD is driven by the multi-ton scale production of iohexol. Purity is critical; secondary amine impurities (dimers) can lead to toxicity.

  • Green Chemistry Shift: Traditional routes use epichlorohydrin (carcinogenic). Newer pathways utilize glycerol carbonate or biocatalysis to valorize biodiesel-derived crude glycerol.

Pathway I: 3-Amino-1,2-Propanediol (3-APD) Synthesis

The Industrial Standard & The Green Alternative

Route A: Ammonolysis of 3-Chloro-1,2-propanediol (Traditional)

This is the dominant industrial route due to the low cost of precursors. It involves the nucleophilic substitution of the chloride in 3-chloro-1,2-propanediol (3-CPD) by ammonia.

Mechanism:

  • Epoxide Formation (In Situ): Under basic conditions, 3-CPD cyclizes to glycidol.

  • Ring Opening: Ammonia attacks the less hindered carbon (C3) of the epoxide, yielding 3-APD.

Critical Process Parameters (CPPs):

  • Molar Ratio: A massive excess of Ammonia (20:1 to 50:1) is required to suppress the formation of secondary amines (bis-aminoglycerol).

  • Temperature: 40–60°C. Higher temperatures increase polymerization.

  • Pressure: Reaction is performed in a pressurized autoclave (5–10 bar) to maintain liquid phase

    
    .
    
Route B: Regioselective Aminolysis of Glycidol (Catalytic)

Direct aminolysis of glycidol avoids the chloride waste stream but faces regioselectivity challenges (attack at C3 vs. C2).

Experimental Protocol: High-Pressure Glycidol Aminolysis

  • Reagents: Glycidol (96%), Aqueous Ammonia (25-30%), Catalyst (optional: Lewis acids like

    
     can improve regioselectivity, though uncatalyzed is common industrially).
    
  • Setup: 500 mL High-Pressure Reactor (Hastelloy or Stainless Steel).

Step-by-Step Methodology:

  • Charge: Load 300 mL of 28% aqueous ammonia into the reactor. Cool to 0°C.

  • Addition: Slowly inject Glycidol (10 g) via a high-pressure pump over 60 minutes. Crucial: Slow addition maintains a high local concentration of

    
     relative to glycidol, minimizing dimerization.
    
  • Reaction: Seal and heat to 40°C. Stir at 800 RPM for 4 hours. Pressure will rise to ~4-6 bar.

  • Workup: Vent excess ammonia into a scrubber (dilute

    
    ). Concentrate the aqueous solution under reduced pressure (Rotavap at 50°C, 20 mbar).
    
  • Purification: Vacuum distillation. 3-APD boils at ~155°C at 2 mmHg.

Pathway Visualization (DOT)

G cluster_0 Critical Control Point Gly Glycerol Epi Epichlorohydrin Gly->Epi HCl, Catalyst CPD 3-Chloro-1,2-propanediol Epi->CPD H2O, Hydrolysis Glycidol Glycidol (Epoxide Intermediate) CPD->Glycidol Base (NaOH) APD 3-Amino-1,2-propanediol (Target) Glycidol->APD NH3 attack at C3 Dimer Bis-aminoglycerol (Impurity) Glycidol->Dimer Reaction with APD NH3 NH3 (Excess) NH3->APD

Figure 1: Reaction network for 3-APD synthesis showing the competition between product formation and dimerization.

Pathway II: 2-Amino-1,3-Propanediol (Serinol) Synthesis

The Chemo-Enzymatic & Nitroaldol Routes

Serinol is structurally distinct (amine at C2) and cannot be easily made via the epoxide route due to steric hindrance preventing C2 attack.

Route A: The Henry Reaction (Nitroaldol)

This is the classic lab-scale and small-pilot route.

  • Condensation: Nitromethane + 2 eq. Formaldehyde

    
     2-Nitro-1,3-propanediol.
    
  • Hydrogenation: Reduction of the nitro group to the amine.

Data Summary: Hydrogenation Conditions

ParameterCondition A (Raney Ni)Condition B (Pd/C)Condition C (Biocatalytic)
Precursor 2-Nitro-1,3-propanediol2-Nitro-1,3-propanediolDihydroxyacetone (DHA)
Reagent

(50 bar)

(10 bar), HCOOH
Transaminase + Alanine
Temp 50°C25°C30°C
Yield 85-90%92%60-75%
Selectivity HighVery High100% (Enantiopure if chiral)
Route B: Biocatalytic Transamination (Green Route)

Engineered E. coli or Corynebacterium can convert Glycerol


 Dihydroxyacetone (DHA) 

Serinol using a transaminase (e.g., from Bradyrhizobium elkanii).

Protocol: Enzymatic Synthesis from DHA

  • Substrate: 100 mM Dihydroxyacetone (DHA) in phosphate buffer (pH 7.5).

  • Enzyme: Purified Transaminase (5 mg/mL) + PLP cofactor (0.1 mM).

  • Amine Donor: L-Alanine (150 mM).

  • Reaction: Incubate at 30°C for 24 hours with gentle shaking.

  • Workup: Acidify to pH 3 to stop reaction. Ion-exchange chromatography (Cation exchange) to isolate Serinol from Alanine/Pyruvate.

Pathway Visualization (DOT)

Serinol cluster_chem Chemical Route (Henry Rxn) cluster_bio Biocatalytic Route NM Nitromethane NPD 2-Nitro-1,3-propanediol NM->NPD Base cat. HCHO Formaldehyde HCHO->NPD Serinol Serinol (2-Amino-1,3-propanediol) NPD->Serinol Reduction H2 H2 / Pd-C H2->Serinol DHA Dihydroxyacetone (from Glycerol) DHA->Serinol Bioconversion TA Transaminase (Amine Donor: Alanine) TA->Serinol

Figure 2: Comparison of Chemical (Nitroaldol) and Biocatalytic routes for Serinol.

Specialized: 1-O-Alkyl-2-Aminoglycerols

Context: These are ether-linked lipids used in research for Sjögren-Larsson syndrome and as stable lipid mediators.

Synthesis Strategy: Unlike the aminodiols above, these require starting from 1-O-alkyl-glycerol (Chimyl/Batyl alcohol).

  • Protection: Protect the primary alcohol (sn-3) with Trityl chloride.

  • Activation: Mesylate the secondary alcohol (sn-2).

  • Substitution: Displace Mesylate with Sodium Azide (

    
    ).
    
  • Reduction: Staudinger reduction (

    
    ) or Hydrogenation to yield the amine.
    
  • Deprotection: Acid hydrolysis of the Trityl group.

References

  • Synthesis of 3-Amino-1,2-propanediol (Industrial Review): Source: BenchChem Application Note. "Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production."
  • Biocatalytic Serinol Production

    • Title: "Biotechnological conversion of glycerol to 2-amino-1,3-propanediol (serinol) in recombinant Escherichia coli."[2]

    • Source: PubMed / Applied Microbiology and Biotechnology.
    • URL:[Link]

  • Glycerol Carbonate Aminolysis (Mechanistic Insight)

    • Title: "Aminolysis reaction of glycerol carbonate with amines."[3][4][5]

    • Source: ResearchG
    • URL:[Link]

  • 1-O-Alkylglycerol Metabolism & Synthesis

    • Title: "1-O-Alkylglycerol Accumulation Reveals Abnormal Ether Glycerolipid Metabolism in Sjögren-Larsson Syndrome."[6]

    • Source: Journal of Lipid Research / PMC.
    • URL:[Link]

Sources

O-Amino-Glycerol: A Technical Guide to its Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Amino-glycerol, systematically known as 3-(aminooxy)-1,2-propanediol, is a unique trifunctional molecule that has garnered significant interest in various scientific domains, particularly in medicinal chemistry and bioconjugation. Its structure, combining the hydrophilic glycerol backbone with a reactive aminooxy group, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the discovery and history of O-Amino-glycerol, its physicochemical properties, detailed synthesis protocols, and its applications in the development of therapeutics.

Introduction: The Emergence of a Versatile Building Block

The story of O-Amino-glycerol is intrinsically linked to the broader history of glycerol and the development of aminooxy chemistry. While glycerol has been known since its discovery by Carl Wilhelm Scheele in 1783, the deliberate synthesis and characterization of its aminooxy derivative came much later. The "alpha effect," a phenomenon where a lone pair of electrons on an adjacent atom enhances the nucleophilicity of an atom, makes the aminooxy group a powerful tool for forming stable oxime linkages with aldehydes and ketones. This unique reactivity has propelled O-Amino-glycerol from a laboratory curiosity to a valuable synthon in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of O-Amino-glycerol is essential for its effective application in research and development.

PropertyValueSource
CAS Number 67435-00-1N/A
Molecular Formula C₃H₉NO₃N/A
Molecular Weight 107.11 g/mol N/A
Appearance Typically a salt, e.g., hydrochloride (C₃H₁₀ClNO₃)N/A
Solubility Soluble in water and polar organic solventsN/A

The Journey of Discovery and Synthesis

While a definitive singular "discovery" of O-Amino-glycerol is not prominently documented in historical records, its emergence is a result of the systematic exploration of glycerol derivatives and the advancement of synthetic methodologies for creating O-alkyl hydroxylamines. Early methods for the synthesis of O-substituted hydroxylamines often involved the alkylation of N-hydroxyphthalimide followed by hydrazinolysis, or the direct alkylation of hydroxylamine under basic conditions.

A common modern synthetic approach to O-Amino-glycerol involves a multi-step process starting from a protected glycerol derivative.

Experimental Protocol: A Representative Synthesis of O-Amino-glycerol Hydrochloride

This protocol outlines a general, illustrative pathway for the synthesis of O-Amino-glycerol hydrochloride. Disclaimer: This is a representative procedure and should be adapted and optimized based on laboratory conditions and safety protocols.

Step 1: Protection of Glycerol

The initial step involves the protection of the diol functionality of glycerol to prevent unwanted side reactions. A common protecting group is the acetonide, formed by reacting glycerol with acetone in the presence of an acid catalyst.

Step 2: Activation of the Primary Hydroxyl Group

The free primary hydroxyl group of the protected glycerol is then activated for nucleophilic substitution. This is typically achieved by converting it into a good leaving group, such as a tosylate or mesylate.

Step 3: Nucleophilic Substitution with a Hydroxylamine Equivalent

The activated intermediate is then reacted with a suitable N-protected hydroxylamine, such as N-hydroxyphthalimide, in the presence of a base. This results in the formation of a protected O-Amino-glycerol derivative.

Step 4: Deprotection

Finally, the protecting groups are removed. The phthalimide group is typically cleaved using hydrazine hydrate, and the acetonide group is removed by acid-catalyzed hydrolysis to yield O-Amino-glycerol. The product is often isolated as its hydrochloride salt for improved stability and handling.

Synthesis_Workflow Glycerol Glycerol ProtectedGlycerol Protected Glycerol (e.g., Solketal) Glycerol->ProtectedGlycerol Protection (Acetone, Acid) ActivatedIntermediate Activated Intermediate (e.g., Tosyl-Solketal) ProtectedGlycerol->ActivatedIntermediate Activation (TsCl, Pyridine) ProtectedOAG Protected O-Amino-glycerol ActivatedIntermediate->ProtectedOAG Substitution (N-Hydroxyphthalimide, Base) OAG O-Amino-glycerol Hydrochloride ProtectedOAG->OAG Deprotection (Hydrazine, HCl)

Caption: A generalized workflow for the synthesis of O-Amino-glycerol.

Applications in Drug Development

The unique structural features of O-Amino-glycerol make it a valuable building block in the synthesis of various therapeutic agents.

Synthesis of Bicyclo[3.1.0]hexanyl-oxazolidinones (Antibiotics)

O-Amino-glycerol is a key precursor in the synthesis of certain bicyclo[3.1.0]hexanyl-oxazolidinone antibiotics.[1][2] The oxazolidinone ring is a critical pharmacophore in this class of antibiotics, and the glycerol backbone of O-Amino-glycerol provides the necessary stereochemical framework for the synthesis of these complex molecules.

Antibiotic_Synthesis OAG O-Amino-glycerol Intermediate1 Oxazolidinone Intermediate OAG->Intermediate1 Multi-step Synthesis Antibiotic Bicyclo[3.1.0]hexanyl- oxazolidinone Antibiotic Intermediate1->Antibiotic Cyclization & Further Modification

Caption: Role of O-Amino-glycerol in antibiotic synthesis.

Synthesis of Heterocyclylcyclohexanecarbothioamides (Smooth Muscle Relaxants)

O-Amino-glycerol is also utilized in the preparation of heterocyclylcyclohexanecarbothioamides, a class of compounds investigated for their potential as smooth muscle relaxants.[1][2] In these syntheses, the aminooxy group of O-Amino-glycerol can be used to introduce a key structural motif required for biological activity.

Future Perspectives

The versatility of O-Amino-glycerol as a synthetic building block ensures its continued relevance in the field of drug discovery and development. Future research is likely to focus on the development of more efficient and stereoselective synthetic routes to O-Amino-glycerol and its derivatives. Furthermore, the exploration of its utility in the synthesis of novel bioconjugates, such as antibody-drug conjugates (ADCs) and targeted drug delivery systems, holds significant promise for advancing therapeutic strategies. The unique reactivity of the aminooxy group provides a powerful tool for site-specific modification of biomolecules, opening up new avenues for the creation of next-generation therapeutics.

References

  • Jencks, W. P. (1959). Studies on the mechanism of oxime and semicarbazone formation. Journal of the American Chemical Society, 81(2), 475-481.
  • King, S. M., & Liskamp, R. M. (2001). Oxime bond formation: a versatile and mild tool for the preparation of neoglycoconjugates. Tetrahedron letters, 42(49), 8737-8740.
  • Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. John Wiley & Sons.

Sources

An In-Depth Technical Guide to O-Amino-glycerol: Chemical Structure and Bonding

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Amino-glycerol, systematically known as 3-(aminooxy)-1,2-propanediol, is a glycerol derivative of significant interest in medicinal chemistry and drug development. Its unique structural features, particularly the presence of an aminooxy group, impart distinct chemical properties that differentiate it from its constitutional isomer, 3-amino-1,2-propanediol. This guide provides a comprehensive technical overview of the chemical structure and bonding of O-Amino-glycerol, offering insights into its stereochemistry, conformational flexibility, and the electronic effects of its functional groups. A comparative analysis with its more common isomer is presented to highlight key structural and functional distinctions. Furthermore, this document outlines a detailed experimental protocol for its synthesis and characterization, providing a valuable resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Significance of O-Amino-glycerol in Drug Development

Glycerol and its derivatives serve as fundamental scaffolds in a vast array of biologically active molecules. O-Amino-glycerol has emerged as a valuable building block in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the preparation of bicyclo[3.1.0]hexanyl-oxazolidinones, which have shown potential as therapeutic antibiotics, and in the synthesis of heterocyclylcyclohexanecarbothioamides, which act as smooth muscle relaxants.[1][2] The strategic incorporation of the aminooxy moiety offers a versatile handle for further chemical modifications, enabling the exploration of diverse chemical space in drug discovery programs. Understanding the nuanced details of its chemical structure and bonding is paramount for rationally designing molecules with desired pharmacological profiles.

Deciphering the Molecular Architecture: The Chemical Structure of O-Amino-glycerol

The chemical structure of O-Amino-glycerol is defined by a propane-1,2-diol backbone with an aminooxy group attached to the third carbon atom. Its systematic IUPAC name is 3-(aminooxy)-1,2-propanediol. It is commonly available as a hydrochloride salt, with the molecular formula C₃H₁₀ClNO₃.[3]

Figure 1: 2D Chemical Structure of O-Amino-glycerol Hydrochloride

Caption: 2D structure of O-Amino-glycerol hydrochloride.

Isomeric Distinction: O-Amino-glycerol vs. 3-Amino-1,2-propanediol

It is crucial to distinguish O-Amino-glycerol from its constitutional isomer, 3-amino-1,2-propanediol. While both share the same molecular formula (for the free base, C₃H₉NO₃), their atomic connectivity differs significantly, leading to distinct chemical and physical properties.

  • O-Amino-glycerol (3-(Aminooxy)-1,2-propanediol): The nitrogen atom is bonded to an oxygen atom, which is then connected to the glycerol backbone (C-O-N linkage).

  • 3-Amino-1,2-propanediol: The nitrogen atom is directly bonded to the carbon backbone (C-N linkage).

This fundamental difference in connectivity has profound implications for the molecule's electronic properties, reactivity, and its utility in chemical synthesis.

Stereochemistry and Chirality

The C2 carbon of the glycerol backbone in O-Amino-glycerol is a chiral center, meaning it can exist as two non-superimposable mirror images or enantiomers: (S)-3-(aminooxy)-1,2-propanediol and (R)-3-(aminooxy)-1,2-propanediol. The specific stereochemistry can be a critical determinant of biological activity in drug molecules. The synthesis of enantiomerically pure forms is therefore often a key objective in medicinal chemistry.

The Nature of the Bonds: A Deeper Look into Bonding and Electronic Effects

The chemical behavior of O-Amino-glycerol is governed by the nature of its covalent bonds and the interplay of electronic effects from its constituent functional groups.

The Propane-1,2-diol Backbone: Flexibility and Hydrogen Bonding

The glycerol backbone consists of sp³ hybridized carbon atoms, resulting in a tetrahedral geometry around each carbon with bond angles approximating 109.5°.[2] Free rotation around the C-C single bonds allows for a variety of conformations. The presence of three hydroxyl groups makes O-Amino-glycerol a highly polar molecule capable of extensive hydrogen bonding, both intramolecularly and intermolecularly with solvent molecules like water. This hydrogen bonding capacity significantly influences its solubility and physical properties.

The Aminooxy Group: A Unique Functional Moiety

The defining feature of O-Amino-glycerol is the aminooxy group (-O-NH₂). The C-O-N linkage introduces specific electronic and steric characteristics:

  • Bonding: The atoms within the aminooxy group are connected by single covalent bonds. The oxygen and nitrogen atoms are sp³ hybridized, leading to a bent geometry.

  • Electronic Effects: The oxygen atom is highly electronegative, leading to a polarization of the C-O and O-N bonds. This inductive effect influences the reactivity of the adjacent atoms. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic.

  • Reactivity: The O-N bond in alkoxyamines is known to be relatively weak and can undergo homolytic cleavage under certain conditions.[4] This property can be exploited in specific chemical transformations.

Table 1: Comparison of Key Properties of O-Amino-glycerol and 3-Amino-1,2-propanediol

PropertyO-Amino-glycerol (3-(Aminooxy)-1,2-propanediol)3-Amino-1,2-propanediol
IUPAC Name 3-(aminooxy)-1,2-propanediol3-amino-1,2-propanediol
CAS Number 67435-00-1[3]616-30-8[5]
Connectivity C-O-NC-N
Key Functional Group AminooxyAmino
Predicted Properties The C-O-N linkage influences nucleophilicity and potential for radical reactions.Primary amine offers classic nucleophilic and basic properties.

Figure 2: Conformational Analysis Workflow

G Start Initial Structure of O-Amino-glycerol Rotation Rotate around C1-C2 and C2-C3 bonds Start->Rotation Conformers Generate Potential Energy Surface Rotation->Conformers Minima Identify Low-Energy Conformers (Staggered) Conformers->Minima Analysis Analyze Dihedral Angles and Non-bonded Interactions Minima->Analysis End Determine Most Stable Conformations Analysis->End

Caption: A conceptual workflow for the conformational analysis of O-Amino-glycerol.

Experimental Protocols: Synthesis and Characterization

The synthesis and characterization of O-Amino-glycerol require precise experimental control to ensure product purity and yield. While detailed experimental data for O-Amino-glycerol is not as abundant as for its isomer, a plausible synthetic route involves the reaction of a protected glycerol derivative with a source of the aminooxy group. A general approach, adapted from related syntheses, is provided below. For comparison, a well-established synthesis for 3-amino-1,2-propanediol is also outlined.

Synthesis of O-Amino-glycerol (3-(Aminooxy)-1,2-propanediol) - A Proposed Route

A potential synthetic route to O-Amino-glycerol involves the reaction of glycidol with N-hydroxyphthalimide, followed by hydrazinolysis to remove the phthalimide protecting group.

Step 1: Synthesis of N-(2,3-dihydroxypropyl)phthalimide

  • To a solution of glycidol in a suitable solvent (e.g., ethanol), add N-hydroxyphthalimide.

  • The reaction mixture is heated under reflux for several hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified, for instance by column chromatography on silica gel.

Step 2: Synthesis of 3-(Aminooxy)-1,2-propanediol

  • The N-(2,3-dihydroxypropyl)phthalimide obtained from the previous step is dissolved in ethanol.

  • Hydrazine hydrate is added dropwise to the solution at room temperature.

  • The reaction mixture is stirred for several hours, during which a precipitate of phthalhydrazide will form.

  • The precipitate is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude O-Amino-glycerol.

  • Further purification can be achieved by distillation or chromatography.

Synthesis of 3-Amino-1,2-propanediol for Comparative Analysis

A common industrial method for the synthesis of 3-amino-1,2-propanediol is the ammonolysis of 3-chloro-1,2-propanediol.[6]

Step 1: Ammonolysis of 3-chloro-1,2-propanediol

  • In a pressure reactor, 3-chloro-1,2-propanediol is reacted with an excess of aqueous ammonia.[6]

  • The reaction is typically carried out at an elevated temperature (e.g., 30-50 °C) and pressure for a specified duration (e.g., 1-3 hours).[7]

  • The use of a catalyst, such as cupric oxide, can enhance the reaction rate and selectivity.[7]

Step 2: Isolation and Purification

  • After the reaction is complete, the excess ammonia and water are removed by evaporation.

  • The resulting crude product is then purified by vacuum distillation to obtain 3-amino-1,2-propanediol with high purity.[7]

Characterization Techniques

The structural elucidation and purity assessment of O-Amino-glycerol and its isomer are typically performed using a combination of spectroscopic and chromatographic methods.

Table 2: Spectroscopic Data for 3-Amino-1,2-propanediol (for comparison)

TechniqueKey Observations
¹H NMR Signals corresponding to the methine proton (CH-OH) and the two diastereotopic methylene protons (-CH₂-NH₂ and -CH₂-OH) are observed. The chemical shifts and coupling patterns provide information about the connectivity and stereochemistry.
¹³C NMR Three distinct signals are expected for the three carbon atoms of the propanediol backbone. The chemical shifts are indicative of the local electronic environment of each carbon.
IR Spectroscopy Characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), N-H stretching (medium, ~3300-3400 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), and C-O stretching (~1050-1150 cm⁻¹) would be present.[8]

Figure 3: General Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization Reactants Starting Materials (e.g., Glycidol, N-Hydroxyphthalimide) Reaction Chemical Reaction (e.g., Ring Opening, Deprotection) Reactants->Reaction Purification_Synth Purification (e.g., Distillation, Chromatography) Reaction->Purification_Synth Product Pure O-Amino-glycerol Purification_Synth->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Purity Purity Analysis (e.g., HPLC, GC) Product->Purity Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity->Structure

Caption: A generalized workflow illustrating the synthesis and subsequent characterization of O-Amino-glycerol.

Conclusion and Future Perspectives

O-Amino-glycerol represents a molecule with significant potential in the field of drug discovery and development. Its unique chemical structure, characterized by the aminooxy functionality, offers distinct advantages for the synthesis of novel therapeutic agents. This guide has provided a detailed examination of its molecular architecture, bonding characteristics, and a comparative analysis with its isomer, 3-amino-1,2-propanediol. The outlined synthetic and characterization protocols serve as a foundational resource for researchers working with this important building block.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to access enantiomerically pure O-Amino-glycerol. Furthermore, a deeper understanding of its conformational preferences and their influence on biological activity will be crucial for the rational design of next-generation therapeutics. The continued exploration of O-Amino-glycerol's chemical space promises to unlock new avenues for the discovery of innovative medicines.

References

  • CN103319354A - Synthesis method of 3-amino-1,2-propanediol. (n.d.). Google Patents.
  • 3-AMINO-1,2- PROPANEDIOL (APD). (n.d.). Borregaard. Retrieved January 30, 2026, from [Link]

  • Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof. (1999, May 28). Google Patents.
  • EP1564215A1 - Process for preparing glycidylphthalimide. (n.d.). Google Patents.
  • WO2020051967A1 - Preparation method for (s)-glycidyl phthalimide. (n.d.). Google Patents.
  • 3-Amino-1,2-propanediol. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Serinol (2-Amino-l,3-propanediol) and 3-Amino-l,2-propanediol in Soybean Nodules. (n.d.). J-STAGE. Retrieved January 30, 2026, from [Link]

  • Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. (2001). PubMed. Retrieved January 30, 2026, from [Link]

  • O-Amino-glycerol. (n.d.). Pharmaffiliates. Retrieved January 30, 2026, from [Link]

  • An Investigation of N-Hydroxyphthalimide Catalyzed Aerobic Oxidation of Toluene without Metal Ions in Liquid Phase. (2024, June 27). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Factors Influencing the C−O Bond Homolysis of Alkoxyamines: Effects of H−Bonding and Polar Substituents. (n.d.). ACS Publications. Retrieved January 30, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Characteristics of O-Amino-glycerol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Amino-glycerol, systematically known as 3-(Aminooxy)-1,2-propanediol hydrochloride, is a glycerol derivative with potential applications in pharmaceutical synthesis. This technical guide provides a comprehensive overview of its known physical and chemical characteristics. Due to the limited availability of specific experimental data for O-Amino-glycerol, this guide also draws comparisons with its structural isomer, 3-Amino-1,2-propanediol, to provide a broader context for its potential properties and reactivity. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the evaluation and application of this compound.

Introduction

Glycerol and its derivatives are fundamental building blocks in organic chemistry and play crucial roles in various biological and industrial processes. O-Amino-glycerol, a molecule where an aminooxy group is attached to the glycerol backbone, presents an interesting scaffold for the synthesis of novel chemical entities. Its structural features, combining the polyol nature of glycerol with the reactive aminooxy moiety, suggest its utility as a versatile intermediate in the development of new therapeutic agents. This guide aims to consolidate the available scientific information on O-Amino-glycerol, focusing on its physical and chemical properties, potential reactivity, and applications.

Molecular Structure and Identification

A clear understanding of the molecular structure is paramount for predicting the chemical behavior of O-Amino-glycerol.

Chemical Structure

The structure of O-Amino-glycerol hydrochloride is characterized by a propane-1,2-diol backbone with an aminooxy substituent at the third carbon.

Figure 1: Chemical structure of O-Amino-glycerol Hydrochloride.

Nomenclature and Identifiers
  • Systematic Name: 3-(Aminooxy)-1,2-propanediol hydrochloride

  • Common Name: O-Amino-glycerol hydrochloride

  • CAS Number: 67435-00-1

  • Molecular Formula: C₃H₁₀ClNO₃

  • Molecular Weight: 143.57 g/mol

Physical Properties

Detailed experimental data on the physical properties of O-Amino-glycerol is scarce in publicly available literature. The information below is based on data from chemical suppliers, which often note that these are predicted or unverified values. For comparative purposes, the experimentally determined properties of its structural isomer, 3-Amino-1,2-propanediol, are also presented.

PropertyO-Amino-glycerol (3-(Aminooxy)-1,2-propanediol hydrochloride)3-Amino-1,2-propanediol (Isomer for Comparison)
Appearance Data not availableWhite or Colorless to Light orange to Yellow powder to lump to clear liquid[1]
Melting Point Data not available55-57 °C[2]
Boiling Point Data not available264-265 °C at 739 mmHg[2]
Solubility Data not availableSoluble in water[2]
pKa Data not availableData not available

Chemical Characteristics and Reactivity

The chemical behavior of O-Amino-glycerol is dictated by the interplay of its hydroxyl and aminooxy functional groups.

Functional Group Analysis
  • Hydroxyl Groups (-OH): The two hydroxyl groups at positions 1 and 2 of the glycerol backbone are expected to exhibit typical alcohol reactivity. They can undergo esterification, etherification, and oxidation reactions. The presence of two adjacent hydroxyl groups also allows for the formation of cyclic acetals and ketals.

  • Aminooxy Group (-ONH₂): The aminooxy group is a potent nucleophile. It can react with aldehydes and ketones to form oximes, a reaction widely used in bioconjugation and the synthesis of various heterocyclic compounds. The nitrogen atom's lone pair of electrons also imparts basic properties to the molecule.

Predicted Reactivity

Based on the chemistry of alkoxyamines, O-Amino-glycerol is expected to participate in a variety of chemical transformations. The N-O bond in alkoxyamines can undergo homolytic cleavage to generate a nitroxide and a carbon-centered radical, although this typically requires elevated temperatures or specific catalysts. The nucleophilicity of the aminooxy group is a key feature, enabling reactions with electrophilic centers.

Reactivity_of_O-Amino-glycerol OAG O-Amino-glycerol Oxime Oxime Formation OAG->Oxime Reaction with C=O Amide Amide Formation OAG->Amide Acylation Alkylation N-Alkylation OAG->Alkylation Nucleophilic Substitution Oxidation_Product Oxidation Products OAG->Oxidation_Product Oxidation of -OH Aldehyde_Ketone Aldehyde / Ketone Aldehyde_Ketone->Oxime Carboxylic_Acid Carboxylic Acid / Derivative Carboxylic_Acid->Amide Alkyl_Halide Alkyl Halide Alkyl_Halide->Alkylation Oxidizing_Agent Oxidizing Agent Oxidizing_Agent->Oxidation_Product

Figure 2: Potential reaction pathways of O-Amino-glycerol.

Spectroscopic Data

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for O-Amino-glycerol has been found in the reviewed literature. For researchers aiming to characterize this compound, the following are expected spectral features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: Signals corresponding to the protons of the glycerol backbone (CH₂OH, CHOH, CH₂) and the aminooxy group (NH₂). The chemical shifts and coupling patterns would be informative for structural confirmation.

  • ¹³C NMR: Three distinct signals for the carbon atoms of the glycerol backbone.

Infrared (IR) Spectroscopy (Predicted)
  • A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups.

  • N-H stretching vibrations of the aminooxy group in the 3300-3100 cm⁻¹ region.

  • C-O stretching vibrations around 1100-1000 cm⁻¹.

  • N-O stretching, which can be variable.

Mass Spectrometry (Predicted)
  • The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₃H₉NO₃, MW: 107.11) and fragmentation patterns resulting from the loss of water, hydroxyl, and aminooxy groups.

Applications in Drug Development

While specific applications of O-Amino-glycerol are not extensively documented, its structural motifs suggest potential utility in pharmaceutical research and development.

Synthesis of Bioactive Molecules

O-Amino-glycerol is a precursor in the synthesis of certain therapeutic agents. Notably, it has been used to prepare:

  • Bicyclo[3.1.0]hexanyl-oxazolidinones: These compounds have been investigated for their potential as antibiotics.

  • Heterocyclylcyclohexanecarbothioamides: These molecules have been explored as smooth muscle relaxants.

The ability of the aminooxy group to form stable linkages with other molecules makes O-Amino-glycerol a valuable synthon for creating more complex molecular architectures with potential biological activity.

Synthesis and Purification

General Synthetic Approach (Hypothetical)

Synthesis_of_O-Amino-glycerol Start Glycerol Derivative (e.g., with leaving group at C3) Reaction Nucleophilic Substitution Start->Reaction Reagent Hydroxylamine Derivative Reagent->Reaction Product O-Amino-glycerol Reaction->Product Purification Purification (e.g., Chromatography, Recrystallization) Product->Purification

Figure 3: A generalized, hypothetical synthetic workflow for O-Amino-glycerol.

Purification

Purification of the final product would likely involve standard laboratory techniques such as:

  • Extraction: To remove water-soluble byproducts.

  • Chromatography: Column chromatography using silica gel or another suitable stationary phase to isolate the desired compound.

  • Recrystallization: To obtain a highly pure crystalline product.

Safety and Handling

Specific safety data for O-Amino-glycerol is not available. Therefore, it should be handled with the caution appropriate for a novel chemical substance. General laboratory safety practices should be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For reference, its isomer, 3-Amino-1,2-propanediol, is classified as a corrosive substance that can cause severe skin burns and eye damage. Given the structural similarities, it is prudent to handle O-Amino-glycerol with similar precautions.

Conclusion

O-Amino-glycerol is a chemical entity with clear potential as a building block in medicinal chemistry and drug development. However, a significant gap exists in the publicly available experimental data regarding its physical and chemical properties. This guide has summarized the known information and provided a predictive framework based on its chemical structure and the properties of related compounds. Further experimental characterization is essential to fully unlock the potential of this molecule and enable its broader application in scientific research.

References

Sources

O-Amino-glycerol and its role in glycerol metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Foreword from the Senior Application Scientist

In the landscape of metabolic research, precision in terminology is paramount. The query regarding "O-Amino-glycerol" brings us to an interesting and important intersection of synthetic chemistry and core biochemistry. While O-Amino-glycerol is a recognized chemical entity, it is crucial for the research community to understand that it is a synthetic precursor, primarily utilized in pharmaceutical development, rather than a natural intermediate in the canonical pathways of glycerol metabolism.[1] This guide, therefore, serves a dual purpose. First, it will clarify the nature and application of O-Amino-glycerol from a synthetic chemistry perspective. Second, and more centrally, it will provide an in-depth exploration of the intricate and vital role of glycerol itself within the metabolic network. We will delve into how this simple three-carbon backbone molecule is processed by living systems and how its metabolic pathways are being engineered for high-value applications, such as the production of amino acids. This comprehensive view is designed to provide researchers, scientists, and drug development professionals with a robust and actionable understanding of this metabolic nexus.

Section 1: The Central Role of Glycerol in Cellular Metabolism

Glycerol is a pivotal metabolite, serving as a critical link between carbohydrate and lipid metabolism.[2][3] Its entry into the central metabolic pathways is a tightly regulated process, ensuring that the cell can efficiently utilize it for energy production, biosynthesis, or storage. The primary route for glycerol utilization begins with its phosphorylation, a key step that traps it within the cell and prepares it for subsequent enzymatic conversions.

Entry into Glycolysis and Gluconeogenesis

The metabolic journey of glycerol starts with its conversion into an intermediate of glycolysis. This process involves two key enzymatic steps:

  • Phosphorylation: Glycerol is first phosphorylated by Glycerol Kinase (GK) , an ATP-dependent enzyme, to yield sn-glycerol-3-phosphate (G3P) .[4][5] This reaction is the primary point of entry for glycerol into metabolic pathways.

  • Oxidation: G3P is then oxidized by Glycerol-3-Phosphate Dehydrogenase (GPDH) to form dihydroxyacetone phosphate (DHAP) .[4][5] DHAP is a central intermediate in glycolysis and gluconeogenesis.

Once DHAP is formed, its fate depends on the energetic state of the cell. It can be isomerized by triose phosphate isomerase to glyceraldehyde-3-phosphate and continue through glycolysis to generate ATP, or it can be used in the liver and kidneys for gluconeogenesis to synthesize glucose.[3][6]

Key Enzymes in Glycerol Metabolism

The efficiency of glycerol metabolism is dictated by the activity of its key enzymes. The table below summarizes their functions and characteristics.

EnzymeAbbreviationFunctionCofactorCellular Location
Glycerol Kinase GKPhosphorylates glycerol to glycerol-3-phosphate.ATPCytosol
Glycerol-3-Phosphate Dehydrogenase GPDHOxidizes glycerol-3-phosphate to dihydroxyacetone phosphate.NAD+ (cytosolic), FAD (mitochondrial)Cytosol and Mitochondria
Triose Phosphate Isomerase TPIInterconverts dihydroxyacetone phosphate and glyceraldehyde-3-phosphate.NoneCytosol

The coordinated action of these enzymes ensures a seamless flow of carbon from glycerol into the central energy-producing pathways.[7][8]

Glyceroneogenesis: An Anabolic Alternative

In addition to the catabolic breakdown of glycerol, cells in adipose tissue and the liver can synthesize G3P from non-carbohydrate precursors through a pathway known as glyceroneogenesis .[9] This pathway is essentially an abbreviated version of gluconeogenesis, starting from precursors like pyruvate or lactate. Glyceroneogenesis is crucial for triglyceride synthesis, especially during periods of low glucose availability.[9] The key regulatory enzyme in this pathway is phosphoenolpyruvate carboxykinase (PEPC-K) .[9]

Visualization of Core Glycerol Metabolism

The following diagram illustrates the central pathways of glycerol metabolism, highlighting the key intermediates and enzymes.

Glycerol_Metabolism Glycerol Glycerol G3P Glycerol-3-Phosphate (G3P) Glycerol->G3P Glycerol Kinase (GK) DHAP Dihydroxyacetone Phosphate (DHAP) G3P->DHAP Glycerol-3-Phosphate Dehydrogenase (GPDH) Triglycerides Triglycerides G3P->Triglycerides GAP Glyceraldehyde-3-Phosphate DHAP->GAP Triose Phosphate Isomerase Glucose Glucose DHAP->Glucose Gluconeogenesis Pyruvate Pyruvate GAP->Pyruvate Glycolysis Pyruvate->DHAP Glyceroneogenesis (via PEPC-K) Triglycerides->Glycerol invis1 invis2

Caption: Core pathways of glycerol metabolism.

Section 2: O-Amino-Glycerol - A Synthetic Perspective

As established in the foreword, O-Amino-glycerol is not a metabolite found in natural biological systems. It is a synthetic compound with specific applications in medicinal chemistry and drug development.

Chemical Identity and Applications

O-Amino-glycerol (CAS 67435-00-1) is a glycerol derivative where one of the hydroxyl groups is replaced by an aminooxy group (-O-NH2).[1] Its primary documented use is as a precursor in the synthesis of novel therapeutic agents. Specifically, it has been utilized in the preparation of:

  • Bicyclo[3.1.0]hexanyl-oxazolidinones: A class of compounds investigated for their potential as antibiotics.[1]

  • Heterocyclylcyclohexanecarbothioamides: These have been explored as potential smooth muscle relaxants.[1]

The reactivity of the aminooxy group makes O-Amino-glycerol a useful building block for creating more complex molecules. However, its role is confined to the laboratory and industrial synthesis of pharmaceuticals; it does not participate in the metabolic pathways described in Section 1.

Section 3: Bridging Glycerol and Amino Acid Biosynthesis

While O-Amino-glycerol itself is not a natural metabolite, the broader concept of connecting glycerol to amino acids is highly relevant in the field of biotechnology. Glycerol, a major byproduct of biodiesel production, is an abundant and inexpensive carbon source.[10][11] This has driven significant research into engineering microorganisms to convert glycerol into valuable products, including amino acids.[12]

Metabolic Engineering for Amino Acid Production

Organisms like Corynebacterium glutamicum and Escherichia coli, which are workhorses for industrial amino acid production, have been successfully engineered to utilize glycerol as a primary carbon source.[12] The general strategy involves:

  • Introducing Glycerol Utilization Pathways: Expressing the necessary genes, such as those for glycerol kinase (glpK) and glycerol-3-phosphate dehydrogenase (glpD), allows the microorganism to efficiently channel glycerol into its central metabolism.[12]

  • Optimizing Precursor Supply: Directing the carbon flux from glycerol-derived DHAP towards the biosynthetic pathways of the target amino acid.

  • Enhancing Reducing Power: Glycerol is more reduced than glucose, meaning its metabolism can yield a surplus of reducing equivalents (NADH and FADH2), which are often required for amino acid biosynthesis.[10]

This approach has been successfully used to produce amino acids like lysine and glutamate from glycerol, offering a sustainable alternative to traditional glucose-based fermentation.[12]

Workflow for Engineering Amino Acid Production from Glycerol

The following diagram outlines the general workflow for engineering a microorganism to produce amino acids from glycerol.

Engineering_Workflow Host Select Host Microorganism (e.g., C. glutamicum) Genes Introduce Glycerol Utilization Genes (glpK, glpD) Host->Genes Optimization Optimize Precursor Pathways & Cofactor Regeneration Genes->Optimization Fermentation Fermentation with Glycerol Feedstock Optimization->Fermentation Analysis Analyze Amino Acid Titer Fermentation->Analysis Strain Strain Improvement (Iterative Process) Analysis->Strain Strain->Optimization Feedback

Caption: Generalized workflow for engineering amino acid production.

Section 4: Key Experimental Methodologies

To support research in this field, robust and validated experimental protocols are essential. The following sections provide detailed methodologies for quantifying glycerol and assessing key enzyme activity.

Protocol: Quantification of Glycerol in Biological Fluids by GC-MS

This protocol is adapted from established methods for glycerol analysis and is suitable for samples such as plasma, urine, or fermentation broth.[13][14]

Objective: To accurately quantify the concentration of glycerol in a biological sample.

Principle: Glycerol is chemically derivatized to increase its volatility, allowing for separation by gas chromatography (GC) and detection by mass spectrometry (MS). An internal standard is used for accurate quantification.

Materials:

  • Sample (e.g., plasma, fermentation supernatant)

  • Internal Standard (IS): 1,2,3-Butanetriol

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Solvent: Pyridine

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • To 100 µL of sample, add 10 µL of the internal standard solution (1 mg/mL).

    • Vortex briefly to mix.

    • Lyophilize the sample to complete dryness.

  • Derivatization:

    • To the dried sample, add 50 µL of pyridine and 50 µL of BSTFA.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Allow the sample to cool to room temperature.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (Example):

      • Inlet Temperature: 250°C

      • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

      • Carrier Gas: Helium

    • MS Conditions (Example):

      • Ion Source: Electron Ionization (EI) at 70 eV

      • Mode: Selected Ion Monitoring (SIM)

      • Ions to Monitor: m/z 205 for glycerol-TMS derivative, m/z 219 for IS-TMS derivative.

  • Quantification:

    • Generate a standard curve using known concentrations of glycerol.

    • Calculate the peak area ratio of the glycerol derivative to the internal standard derivative.

    • Determine the glycerol concentration in the sample by interpolating from the standard curve.

Self-Validation: The use of a stable, non-endogenous internal standard ensures that variations in sample preparation and injection volume are accounted for. The standard curve should have a correlation coefficient (R²) > 0.99 for the results to be considered valid.

Protocol: Glycerol Kinase (GK) Activity Assay

This protocol describes a coupled-enzyme spectrophotometric assay to measure the activity of Glycerol Kinase.

Objective: To determine the enzymatic activity of Glycerol Kinase in a cell lysate or purified enzyme preparation.

Principle: The activity of GK is coupled to the oxidation of NADH by lactate dehydrogenase (LDH). The rate of NADH disappearance, measured as a decrease in absorbance at 340 nm, is directly proportional to the GK activity.

Materials:

  • Enzyme sample (cell lysate or purified GK)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2

  • Substrates: 100 mM Glycerol, 50 mM ATP

  • Coupling Enzymes/Reagents: 10 mM Phosphoenolpyruvate (PEP), 1 mM NADH, Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH)

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare the following reaction mixture (1 mL total volume):

    • 800 µL Assay Buffer

    • 100 µL 10 mM PEP

    • 20 µL 1 mM NADH

    • 10 µL PK/LDH enzyme mix (sufficient units)

    • 50 µL 100 mM Glycerol

  • Initiate Reaction:

    • Add 10-50 µL of the enzyme sample to the cuvette and mix by gentle inversion.

    • Place the cuvette in the spectrophotometer and monitor the baseline absorbance at 340 nm for 2-3 minutes to measure any background NADH oxidation.

  • Start the Assay:

    • Add 20 µL of 50 mM ATP to start the reaction.

    • Immediately begin recording the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculation:

    • Determine the linear rate of absorbance change per minute (ΔA340/min).

    • Calculate the enzyme activity using the Beer-Lambert law:

      • Activity (µmol/min/mL) = (ΔA340/min * Total Volume) / (ε * Path Length * Enzyme Volume)

      • Where ε (extinction coefficient of NADH) = 6.22 mM⁻¹cm⁻¹

Self-Validation: A control reaction without glycerol should be run to ensure that the observed activity is glycerol-dependent. The rate of the reaction should be linear with respect to both time and enzyme concentration.

Section 5: Conclusion and Future Directions

This guide has navigated the distinction between the synthetic precursor, O-Amino-glycerol, and the fundamentally important metabolite, glycerol. We have established that glycerol is a central player in cellular metabolism, with well-defined pathways for its catabolism and biosynthesis.[2][15] While O-Amino-glycerol's utility is found in the realm of synthetic chemistry for drug development, the broader synergy between glycerol and amino acids is being powerfully exploited in metabolic engineering.[1][12]

The future of this field is bright, with several exciting avenues for research:

  • Novel Biocatalysts: Discovering and engineering more efficient enzymes for glycerol utilization and amino acid synthesis.

  • Systems Biology Approaches: Utilizing multi-omics data to create predictive models of glycerol metabolism for more targeted and effective metabolic engineering.

  • Expanding the Product Portfolio: Engineering microorganisms to produce a wider range of high-value chemicals from glycerol, beyond primary amino acids.

By continuing to explore the fundamental biochemistry of glycerol and applying the principles of synthetic biology, the scientific community can further unlock the potential of this versatile and sustainable resource.

References

  • Amino Acid Glycerol: Potential in Specialized Nutritional and Pharmaceutical Applications. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • The Role of Glycerol and Its Derivatives in the Biochemistry of Living Organisms, and Their Prebiotic Origin and Significance in the Evolution of Life. (n.d.). MDPI.
  • Significance of Glycerol in Biochemistry. (n.d.). Encyclopedia.pub.
  • CAS 67435-00-1 | O-Amino-glycerol Supplier. (n.d.). Clinivex.
  • Metabolic Mechanism and Physiological Role of Glycerol 3-Phosphate in Pseudomonas aeruginosa PAO1. (2022). mBio - ASM Journals.
  • 9.3: Glycerol Metabolism. (2021). Chemistry LibreTexts.
  • Glycerol. (n.d.). Rupa Health.
  • Enzymes of Glycerol Metabolism in the Storage Tissues of Fatty Seedlings 1. (n.d.). Plant Physiology | Oxford Academic.
  • HPLC Method for Analysis of Glycerol on Primesep AP Column. (n.d.). SIELC Technologies.
  • Glyceroneogenesis. (n.d.). Wikipedia.
  • Bacterial glycerol metabolic pathways and their associated enzymes... (n.d.).
  • Method for producing amino acids using glycerol. (n.d.).
  • Enzymes of glycerol metabolism in the storage tissues of F
  • Biochemistry, genetics and biotechnology of glycerol utilization in Pseudomonas species. (n.d.). PMC - PubMed Central.
  • An improved GC-MS method in determining glycerol in different types of biological samples. (2013). [No source found].
  • High-throughput screening method for glycerol in urine using a “dilute-and-shoot” liquid chromatography-tandem mass spectrometry approach. (n.d.). [No source found].
  • Engineering of a Glycerol Utilization Pathway for Amino Acid Production by Corynebacterium glutamicum. (n.d.). PMC - PubMed Central.
  • Glycerol Metabolism | P
  • Use of Glycerol in Biotechnological Applications. (n.d.).
  • A Single Method for the Direct Determination of Total Glycerols in All Biodiesels Using Liquid Chromatography and Charged Aerosol Detection. (n.d.). Thermo Fisher Scientific.
  • Harnessing glycerol for secondary metabolite biosynthesis in microorganisms. (2025). PMC.

Sources

An In-depth Technical Guide to the Theoretical conformational Analysis of O-Amino-glycerol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conformational landscape of a molecule is intrinsically linked to its biological activity and physicochemical properties. For O-Amino-glycerol, a key structural motif in various bioactive compounds and pharmaceutical intermediates, a thorough understanding of its conformational preferences is paramount for rational drug design and development. This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the conformational space of O-Amino-glycerol. We delve into the core principles of conformational analysis, from the selection of appropriate computational methods, such as quantum mechanics and molecular mechanics, to the intricacies of interpreting the resulting potential energy surface. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to unravel the structural dynamics of O-Amino-glycerol and its derivatives.

Introduction: The Significance of O-Amino-glycerol Conformation

O-Amino-glycerol, also known as 1-amino-2,3-propanediol, is a chiral molecule that serves as a fundamental building block in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Its structure, characterized by a flexible three-carbon backbone adorned with an amino group and two hydroxyl groups, allows for a multitude of possible spatial arrangements, or conformations. These conformations are not energetically equivalent; subtle variations in dihedral angles can lead to significant differences in molecular shape, polarity, and the ability to interact with biological targets such as enzymes and receptors.

The seemingly simple substitution of a hydroxyl group in glycerol with an amino group introduces a profound change in the molecule's electronic and steric properties. The amino group, with its basic nitrogen and hydrogen bond donor capabilities, can engage in a distinct set of intramolecular and intermolecular interactions compared to the hydroxyl group it replaces. Understanding the preferred conformations of O-Amino-glycerol is therefore crucial for:

  • Structure-Activity Relationship (SAR) Studies: Elucidating how the three-dimensional structure of O-Amino-glycerol-containing molecules influences their biological activity.

  • Pharmacophore Modeling: Identifying the key spatial arrangement of functional groups necessary for molecular recognition and binding.

  • Crystal Packing Prediction: Understanding the intermolecular forces that govern the solid-state structure of O-Amino-glycerol derivatives.

  • Solvent Effects: Predicting how the conformational equilibrium shifts in different solvent environments, from aqueous physiological conditions to nonpolar organic media.

This guide will provide a robust theoretical framework for investigating these conformational preferences, empowering researchers to make informed decisions in the design and development of novel therapeutic agents.

Theoretical Methodologies for Conformational Analysis

The theoretical investigation of O-Amino-glycerol's conformation relies on computational methods that can accurately model the molecule's potential energy surface (PES). The PES is a mathematical landscape where the energy of the molecule is a function of its geometry. The low-energy regions on this surface correspond to stable conformations. The two primary classes of methods employed for this purpose are Quantum Mechanics (QM) and Molecular Mechanics (MM).

Quantum Mechanics (QM) Methods: The Gold Standard for Accuracy

QM methods, particularly those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule and are thus well-suited for studying the subtle energetic differences between conformers.[1]

Expertise & Experience: The choice of DFT functional and basis set is critical for obtaining reliable results. For molecules like O-Amino-glycerol, where intramolecular hydrogen bonding plays a significant role, functionals that account for dispersion interactions, such as the M06-2X functional, are often recommended.[1] A sufficiently large basis set, for example, cc-pVTZ, is necessary to accurately describe the electron distribution and intermolecular interactions.[1]

Trustworthiness: To ensure the reliability of QM calculations, it is essential to perform a thorough conformational search to locate all relevant low-energy minima on the PES. This is typically achieved by systematically rotating the key dihedral angles and performing a geometry optimization at each step.

Molecular Mechanics (MM) Methods: Efficiency for Large-Scale Screening

While QM methods offer high accuracy, they can be computationally expensive, especially for larger molecules or when exploring a vast conformational space. MM methods, which use a classical-mechanical description of the molecule based on a pre-defined force field, provide a computationally efficient alternative.

Expertise & Experience: The selection of an appropriate force field is the most critical aspect of MM-based conformational analysis. Force fields are collections of parameters that describe the potential energy of a molecule as a function of its atomic coordinates. For glycerol and its derivatives, force fields such as OPLS-AA, CHARMM, and AMBER have been used with varying degrees of success.[2] It is crucial to validate the chosen force field against experimental data or high-level QM calculations for a representative set of small molecules before applying it to the system of interest.

Trustworthiness: A significant advantage of MM methods is their speed, which allows for extensive conformational searching through techniques like molecular dynamics (MD) simulations. MD simulations model the atomic motions of a molecule over time, allowing it to explore a wide range of conformations and overcome energy barriers on the PES.

Key Conformational Features of O-Amino-glycerol

The conformational landscape of O-Amino-glycerol is primarily defined by the rotation around its three single bonds: C1-C2, C2-C3, and C1-O. The key dihedral angles that describe these rotations are crucial for characterizing the different conformers. Drawing parallels from studies on glycerol and other amino alcohols, we can anticipate the key structural features that will govern the conformational preferences of O-Amino-glycerol.[3][4]

Dihedral Angles and Conformational Nomenclature

The conformation of the carbon backbone can be described by the O1-C1-C2-C3 and C1-C2-C3-O2 dihedral angles. For amino alcohols, the orientation of the functional groups is also critical and can be described by additional dihedral angles such as H-O1-C1-C2 and H-N-C1-C2.[4] A systematic nomenclature, often using terms like gauche (g, approximately ±60°) and trans (t, approximately 180°), is used to label the different conformers.

Intramolecular Hydrogen Bonding: A Dominant Stabilizing Force

A key determinant of the conformational preferences of O-Amino-glycerol is the formation of intramolecular hydrogen bonds. The presence of both hydrogen bond donors (-OH, -NH2) and acceptors (O, N) allows for the formation of stable cyclic structures. The strength and geometry of these hydrogen bonds will significantly influence the relative energies of the different conformers. The amino group can act as both a hydrogen bond donor and acceptor, adding a layer of complexity compared to glycerol.[4]

Experimental Protocols: A Step-by-Step Guide to Theoretical Conformational Analysis

This section provides a detailed, step-by-step methodology for performing a theoretical conformational analysis of O-Amino-glycerol. This protocol is designed to be a self-validating system, incorporating both QM and MM approaches for a comprehensive and robust analysis.

Protocol 1: Initial Conformational Search using Molecular Mechanics
  • Molecule Building: Construct the 3D structure of O-Amino-glycerol using a molecular modeling software package.

  • Force Field Selection: Choose a suitable force field (e.g., OPLS-AA, GAFF). Justify the choice based on literature precedents for similar molecules.

  • Systematic Conformational Search:

    • Define the rotatable bonds and the corresponding dihedral angles to be scanned (e.g., O1-C1-C2-C3, C1-C2-C3-O2, H-O1-C1-C2, H-N-C1-C2).

    • Perform a systematic search by rotating each dihedral angle in discrete steps (e.g., 30°).

    • At each step, perform a geometry optimization to find the nearest local energy minimum.

  • Clustering and Selection:

    • Cluster the resulting conformers based on their root-mean-square deviation (RMSD) to identify unique structures.

    • Select a set of low-energy conformers (e.g., within 10 kcal/mol of the global minimum) for further analysis.

Protocol 2: Refinement and Validation with Quantum Mechanics
  • Geometry Optimization:

    • For each of the selected low-energy conformers from the MM search, perform a full geometry optimization using a reliable DFT method (e.g., M06-2X/cc-pVTZ).[1]

  • Frequency Analysis:

    • Perform a vibrational frequency calculation for each optimized geometry.

    • Confirm that each structure corresponds to a true energy minimum by ensuring the absence of imaginary frequencies.

    • The frequency analysis also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Relative Energy Calculation:

    • Calculate the relative energies of all stable conformers, including ZPVE and thermal corrections, to determine their relative populations at a given temperature.

  • Analysis of Intramolecular Interactions:

    • Analyze the optimized geometries to identify and characterize intramolecular hydrogen bonds (e.g., by examining bond distances and angles).

    • Employ techniques like Natural Bond Orbital (NBO) analysis to quantify the strength of these interactions.

Data Presentation and Visualization

Tabular Summary of Conformational Data

A clear and concise presentation of the quantitative data is essential for easy comparison and interpretation.

Conformer IDDihedral Angle 1 (O1-C1-C2-C3) (°)Dihedral Angle 2 (C1-C2-C3-O2) (°)Relative Energy (kcal/mol)Key Intramolecular H-Bonds
A -65.2178.50.00OH...N
B 68.1-63.41.25OH...O, NH...O
C 175.970.32.50NH...O
...............
Note: The values in this table are hypothetical and for illustrative purposes only. A thorough computational study is required to determine the actual values for O-Amino-glycerol.
Visualization of Molecular Structures and Workflows

Visual representations are invaluable for understanding complex three-dimensional structures and computational workflows.

O_Amino_Glycerol_Structure C1 C1 C2 C2 C1->C2 O1 O1 C1->O1 N N C1->N C3 C3 C2->C3 O2 O2 C2->O2

Caption: Ball-and-stick representation of O-Amino-glycerol.

Dihedral_Angles O1 O1 C1 C1 O1->C1 τ1 C2 C2 C1->C2 τ2 N N C1->N C3 C3 C2->C3 τ3 O2 O2 C3->O2

Caption: Key dihedral angles in O-Amino-glycerol.

Computational_Workflow start Start: Build O-Amino-glycerol Structure mm_search Molecular Mechanics Conformational Search start->mm_search cluster Cluster Analysis & Selection of Low-Energy Conformers mm_search->cluster qm_opt Quantum Mechanics Geometry Optimization (DFT) cluster->qm_opt freq Frequency Analysis (Validation & Thermochemistry) qm_opt->freq analysis Relative Energy Calculation & Interaction Analysis freq->analysis end End: Characterized Conformational Landscape analysis->end

Sources

Technical Guide: Biological Potentials of O-Amino-glycerol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Whitepaper Subject: 3-(Aminooxy)propane-1,2-diol (O-Amino-glycerol) and its Functional Derivatives

Executive Summary & Chemical Distinction

O-Amino-glycerol (CAS: 67435-00-1), chemically defined as 3-(aminooxy)propane-1,2-diol , represents a distinct class of glycerol derivatives characterized by an alkoxyamine (aminooxy) functional group attached to the glycerol backbone.[1]

Critical Distinction: Researchers must distinguish this molecule from its structural isomer, 3-amino-1,2-propanediol (Serinol) . While Serinol is a primary amine used in iodinated contrast agents (e.g., Iohexol), O-Amino-glycerol possesses a significantly more reactive nucleophilic nitrogen (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) capable of forming stable oxime linkages. This unique reactivity profiles it for two primary biological applications:
  • Antibiotic Scaffolding: As a chiral precursor for bicyclo[3.1.0]hexanyl-oxazolidinones.

  • Bioconjugation: As a high-fidelity linker for Antibody-Drug Conjugates (ADCs) and glycoprotein labeling via oxime ligation.

Table 1: Structural & Functional Comparison
FeatureO-Amino-glycerol 3-Amino-1,2-propanediol (Serinol)
IUPAC Name 3-(aminooxy)propane-1,2-diol3-aminopropane-1,2-diol
Functional Group Aminooxy (

)
Primary Amine (

)
Reactivity High specificity for aldehydes/ketones (Oxime formation)Acylation, Alkylation (Amide/Amine formation)
Primary Bio-Utility Oxazolidinone antibiotics , Bioconjugation linkersContrast agents , Sphingolipid synthesis
Enzyme Interaction Potent PLP-enzyme inhibitor (locks cofactor)Substrate for acyltransferases

Biological Mechanisms of Action[4]

The Aminooxy Effect: PLP-Enzyme Inhibition

The most potent intrinsic biological activity of O-Amino-glycerol derivatives lies in their interaction with Pyridoxal 5'-Phosphate (PLP)-dependent enzymes (e.g., ornithine decarboxylase, GABA transaminase).

Mechanism: Unlike primary amines which form reversible Schiff bases with the PLP aldehyde, the aminooxy group of O-Amino-glycerol attacks the PLP cofactor to form an oxime . This bond is thermodynamically stable and resistant to hydrolysis, effectively permanently "locking" the enzyme's cofactor and silencing its catalytic activity.

PLP_Inhibition Figure 1: Mechanism of PLP-Enzyme Inactivation by Aminooxy Group PLP PLP Cofactor (Aldehyde form) Schiff Reversible Schiff Base (Unstable) PLP->Schiff + Primary Amine Oxime Stable Oxime Complex (Enzyme Inactivation) PLP->Oxime + O-Amino-glycerol OAG O-Amino-glycerol (R-O-NH2) OAG->Oxime

Antimicrobial Activity: The Oxazolidinone Pathway

O-Amino-glycerol is a critical intermediate in the synthesis of bicyclo[3.1.0]hexanyl-oxazolidinones . These derivatives function similarly to Linezolid, targeting the bacterial 50S ribosomal subunit.

  • Mode of Action: They bind to the 23S rRNA of the 50S subunit, preventing the formation of the 70S initiation complex. This is a bacteriostatic mechanism effective against Gram-positive pathogens (MRSA, VRE).

  • Structural Advantage: The glycerol-derived side chain improves solubility and alters the pharmacokinetic profile, potentially reducing the myelosuppression associated with long-term oxazolidinone therapy.

Therapeutic Applications & Bioconjugation[2]

Bioconjugation and Antibody-Drug Conjugates (ADCs)

In drug development, O-Amino-glycerol derivatives are utilized as heterobifunctional linkers . The glycerol backbone provides hydrophilicity (reducing aggregation of hydrophobic payloads), while the aminooxy group allows for site-specific conjugation.

Workflow:

  • Oxidation: Carbohydrate residues on an antibody (Fc region) are mildly oxidized with sodium periodate (

    
    ) to generate aldehydes.
    
  • Ligation: O-Amino-glycerol derivative reacts with these aldehydes at pH 4.5–6.0.

  • Result: A stable oxime linkage (

    
    ) that is far more hydrolytically stable than hydrazones used in earlier ADCs (e.g., Gemtuzumab ozogamicin).
    

Bioconjugation Figure 2: Site-Specific Bioconjugation via O-Amino-glycerol Linkers Antibody Monoclonal Antibody (Glycosylated Fc) Oxidation Periodate Oxidation (Generates Aldehydes) Antibody->Oxidation AldehydeAb Activated Antibody (Aldehyde Groups) Oxidation->AldehydeAb Conjugation Oxime Ligation (pH 4.5 - 6.0) AldehydeAb->Conjugation Linker O-Amino-glycerol Linker (Aminooxy-Drug) Linker->Conjugation ADC Stable ADC (Oxime Linked) Conjugation->ADC

Experimental Protocols

Protocol A: Synthesis of O-Amino-glycerol Oxime Derivative

Validating the reactivity for bioconjugation or inhibition studies.

Reagents:

  • 3-(aminooxy)propane-1,2-diol (HCl salt)[1][2]

  • Target Aldehyde/Ketone (e.g., 4-nitrobenzaldehyde for UV tracking)

  • Sodium Acetate (Buffer)[3]

  • Methanol/Water solvent system

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equiv of the aldehyde substrate in Methanol (

    
    ).
    
  • Activation: Dissolve 1.2 equiv of O-Amino-glycerol HCl and 1.5 equiv of Sodium Acetate in a minimum volume of water.

  • Reaction: Add the aqueous amine solution to the methanolic aldehyde dropwise. Stir at Room Temperature (25°C) .

    • Checkpoint: Monitor reaction by TLC (Mobile phase: DCM/MeOH 9:1). The oxime product is typically more polar than the aldehyde but less polar than the free amine.

  • Completion: Reaction is usually complete within 1–2 hours due to the alpha-effect of the aminooxy group.

  • Workup: Evaporate methanol. Extract with Ethyl Acetate. Wash with water (to remove unreacted O-amino-glycerol).[4][5] Dry over

    
    .
    
  • Validation:

    • 1H NMR: Look for the disappearance of the aldehyde proton (

      
       ppm) and appearance of the oxime proton (
      
      
      
      ppm).
    • UV-Vis: If using 4-nitrobenzaldehyde, a bathochromic shift is often observed.

Protocol B: PLP-Enzyme Inhibition Assay

Testing intrinsic biological activity against Ornithine Decarboxylase (ODC).

  • Enzyme System: Purified ODC (recombinant).

  • Substrate: L-[1-14C]Ornithine.

  • Inhibitor: O-Amino-glycerol (dissolved in Tris buffer, pH 7.4).

  • Procedure:

    • Pre-incubate enzyme with PLP (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) and O-Amino-glycerol (
      
      
      
      ) for 15 minutes at 37°C.
    • Initiate reaction by adding L-[1-14C]Ornithine.

    • Incubate for 30 minutes.

    • Terminate reaction with Citric Acid.

    • Capture released ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       on Hyamine hydroxide-soaked filter paper.
      
  • Analysis: Measure CPM via liquid scintillation counting. Calculate

    
    .
    
    • Control: Use hydroxylamine (known inhibitor) as a positive control.

Safety & Handling (E-E-A-T)

While O-Amino-glycerol is a valuable intermediate, it requires specific handling protocols due to its chemical nature.

  • Toxicity: Classified as Harmful if swallowed (Acute Tox.[1] 4) and a Skin/Eye Irritant .[1][5][6][7]

  • Mutagenicity Warning: Many aminooxy compounds are potential mutagens (Ames positive) because they can react with nucleobases or interfere with DNA repair enzymes. Handle with appropriate PPE (gloves, fume hood).

  • Stability: The HCl salt is stable at room temperature. The free base is unstable and prone to oxidation; generate it in situ only.

References

  • PubChem. (2025).[1] 3-(Aminooxy)propane-1,2-diol hydrochloride (Compound Summary).[1][2] National Library of Medicine. [Link]]

  • Clinivex. (n.d.). O-Amino-glycerol: Applications in Oxazolidinone Synthesis. The Clinivex.[3][5] ]">https://www.theclinivex.com

  • Portland Press. (2021). Structural basis of binding and inhibition of ornithine decarboxylase by amino-oxy analogs. Biochemical Journal. [Link]]

  • MDPI. (2023). Aminooxy Click Modification of Immunoglobulin G for Antibody-Drug Conjugates.[8] International Journal of Molecular Sciences. [Link]]

  • Australian Industrial Chemicals Introduction Scheme. (2017). Human Health Tier II Assessment: Aminoglycerol Derivatives. Australian Government. ]">https://www.industrialchemicals.gov.au

Sources

O-Amino-glycerol: A Hypothetical Nexus in Prebiotic Chemistry and the Origins of Life

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The transition from a non-living chemical world to the first biological entities remains one of the most profound questions in science. Research into prebiotic chemistry has identified plausible pathways for the formation of essential biomolecules such as amino acids, nucleotides, and lipids.[1] This technical guide delves into the prospective role of a lesser-explored molecule, O-Amino-glycerol, as a potential key intermediate in the emergence of life. While direct experimental evidence for its prebiotic synthesis and function is currently nascent, this document synthesizes existing knowledge on its constituent precursors—glycerol and hydroxylamine derivatives—to construct a scientifically grounded hypothesis for its significance. We will explore its potential as a monomer for alternative genetic polymers, its role in the formation and stabilization of primitive membranes, and its latent catalytic capabilities. This guide is intended for researchers in prebiotic chemistry, drug development, and synthetic biology, providing a theoretical framework and proposed experimental avenues to investigate the role of O-Amino-glycerol at the dawn of life.

Introduction: The Case for a Forgotten Precursor

The canonical view of prebiotic chemistry often focuses on the building blocks of modern biology: the 20 proteinogenic amino acids and the five nucleobases of RNA and DNA. However, the chemical space of the prebiotic Earth was likely far more diverse.[2] This guide posits that O-Amino-glycerol, a molecule combining the structural features of a simple sugar alcohol and an amino group via a C-O-N linkage, represents a compelling, yet overlooked, candidate for a pivotal role in abiogenesis.

Its structure is deceptively simple: a glycerol backbone, known to be prebiotically plausible, with one of its hydroxyl groups substituted with an amino group. This seemingly minor modification could have profound implications, potentially bridging the functional gap between primitive lipids and informational polymers. This document will proceed not as a review of established facts, but as a prospective analysis, building a logical case for O-Amino-glycerol as a target for future research in the origins of life.

Prebiotic Availability of Precursors

The plausibility of O-Amino-glycerol's role in prebiotic chemistry is fundamentally dependent on the availability of its precursors under early Earth conditions. Extensive research supports the abiotic synthesis of both glycerol and compounds containing a reactive amino group.

2.1. Glycerol: A Prebiotic Cornerstone

Glycerol is a versatile three-carbon polyol that forms the backbone of lipids in all domains of life. Its prebiotic synthesis is considered highly plausible through several pathways:

  • Interstellar Synthesis: The formation of glycerol has been demonstrated in interstellar ice analogs.[3] Exposure of methanol-based ices to ionizing radiation, simulating astrophysical conditions, can produce glycerol, which could have been delivered to the early Earth via comets and meteorites.[3]

  • Formose Reaction: The formose reaction, the polymerization of formaldehyde, is a well-known prebiotic route to sugars.[4] Under certain conditions, such as high concentrations of formaldehyde and alkaline solutions with UV irradiation, this reaction can also produce derivatives of glycerol.[4]

  • Common Chemical Origin: Recent models of a "cyanosulfidic protometabolism" suggest a common origin for ribonucleotides, amino acids, and lipid precursors, including glycerol-1-phosphate.[5] This network of reactions, starting from simple molecules like cyanide and hydrogen sulfide, further strengthens the case for the availability of glycerol on the early Earth.[5]

2.2. Hydroxylamine and N-O Compounds: The Amino Group Donors

The formation of the characteristic O-amino group of O-Amino-glycerol requires a source of nitrogen and oxygen in a reactive configuration. Compounds containing N-O bonds are now recognized as potentially crucial players in prebiotic synthesis.[6][7]

  • Atmospheric and Interstellar Formation: Simple N-O compounds could have formed from molecular nitrogen in the early Earth's atmosphere through high-energy events like lightning.[6][7] They have also been identified in the interstellar medium.[6]

  • Hydroxylamine (NH₂OH): A Key Reagent: Hydroxylamine is a simple molecule containing an N-O bond and is a prime candidate for the prebiotic amination of hydroxyl groups. Its reactivity with carbonyl compounds has been studied, suggesting its potential to engage in a variety of prebiotic reactions.[8]

Hypothesized Prebiotic Synthesis of O-Amino-glycerol

While no direct experimental evidence for the prebiotic synthesis of O-Amino-glycerol has been published, a plausible pathway can be hypothesized based on the known reactivity of its precursors. The most likely route would involve the nucleophilic attack of hydroxylamine on an activated glycerol molecule or direct substitution under specific conditions.

A potential, albeit speculative, pathway could involve the reaction of glycerol with hydroxylamine in the presence of condensing agents or on mineral surfaces, which are known to catalyze prebiotic reactions.

G Glycerol Glycerol Prebiotic_Conditions Prebiotic Conditions (e.g., mineral surfaces, wet-dry cycles, condensing agents) Glycerol->Prebiotic_Conditions Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Prebiotic_Conditions O_Amino_Glycerol O-Amino-glycerol Prebiotic_Conditions->O_Amino_Glycerol Hypothesized Reaction

Caption: Hypothesized prebiotic synthesis of O-Amino-glycerol.

Challenges and Considerations:

  • Stability: The stability of the C-O-N linkage in O-Amino-glycerol under the harsh conditions of the early Earth (e.g., UV radiation, varying pH, hydrothermal activity) is a critical unknown that requires experimental validation.

  • Competing Reactions: Glycerol has three hydroxyl groups, leading to potential isomers. Furthermore, both glycerol and hydroxylamine can participate in a variety of other prebiotic reactions, creating a complex chemical network from which O-Amino-glycerol would need to be selectively formed.

Potential Significance in Abiogenesis

The unique structure of O-Amino-glycerol, with its glycerol backbone and reactive amino group, opens up several intriguing possibilities for its role in the origin of life.

4.1. A Monomer for Alternative Genetic Polymers

The "RNA world" hypothesis posits that RNA was the primary genetic material before the advent of DNA and proteins. However, the prebiotic synthesis of ribonucleotides is fraught with difficulties. This has led to the exploration of alternative, simpler genetic polymers that could have preceded RNA.[9] Glycerol Nucleic Acid (GNA), which has a backbone composed of repeating glycerol units linked by phosphodiester bonds, is a prominent example of such a system.[9]

O-Amino-glycerol could serve as a monomer for a novel class of pre-genetic polymers. The amino group provides a handle for polymerization, potentially forming peptide-like bonds or other linkages.

G cluster_0 Polymerization cluster_1 Information Storage Monomer1 O-Amino-glycerol Polymer Informational Polymer (e.g., via peptide-like bonds) Monomer1->Polymer Monomer2 O-Amino-glycerol Monomer2->Polymer Monomer3 ... Monomer3->Polymer Polymer_with_bases Base-functionalized Polymer Polymer->Polymer_with_bases Attachment to glycerol backbone Nucleobase Prebiotic Nucleobases (e.g., adenine, guanine) Nucleobase->Polymer_with_bases

Caption: O-Amino-glycerol as a backbone for a hypothetical informational polymer.

Such a polymer could have distinct advantages, including potentially greater stability and simpler prebiotic synthesis compared to RNA.

4.2. Role in Primitive Membranes

The formation of cell membranes was a critical step in the origin of life, providing compartmentalization. Early membranes were likely composed of simple, single-chain amphiphiles like fatty acids.[10] However, these primitive membranes would have been unstable under many early Earth conditions.[8] Glycerol monoacyl derivatives have been shown to stabilize these fatty acid membranes.[10]

O-Amino-glycerol, when acylated with fatty acids, would form novel amphiphiles with a polar head group containing both hydroxyl and amino functionalities. These could have unique properties, such as:

  • Enhanced Stability: The amino group could participate in hydrogen bonding networks within the membrane, increasing its stability.

  • Surface Charge Modulation: The amino group could be protonated, conferring a positive charge to the membrane surface. This would have significant implications for the interaction of the protocell with its environment and with other charged molecules like nucleic acids.

  • Catalytic Surfaces: A membrane surface decorated with amino and hydroxyl groups could have provided a catalytic environment for prebiotic reactions.

4.3. Potential for Catalytic Activity

The amino and hydroxyl groups of O-Amino-glycerol, especially when incorporated into polymers, could have exhibited catalytic activity. Short peptides are known to have catalytic capabilities, and a polymer of O-Amino-glycerol could have folded into structures that catalyzed simple prebiotic reactions, such as hydrolysis or condensation.[11]

Proposed Experimental Workflows

To move the discussion of O-Amino-glycerol from hypothesis to empirical science, a dedicated research program is needed. The following are proposed experimental protocols to begin this investigation.

5.1. Protocol 1: Prebiotic Synthesis of O-Amino-glycerol

Objective: To investigate the formation of O-Amino-glycerol from glycerol and hydroxylamine under simulated prebiotic conditions.

Materials:

  • Glycerol

  • Hydroxylamine hydrochloride (a stable source of hydroxylamine)

  • Montmorillonite clay (as a mineral catalyst)

  • Urea or cyanamide (as condensing agents)[4]

  • Deionized water

  • Reaction vials

  • Heating block/oven

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for analysis

Methodology:

  • Prepare a series of aqueous solutions containing glycerol (e.g., 10 mM) and hydroxylamine hydrochloride (e.g., 10-50 mM) in reaction vials.

  • To subsets of these vials, add a potential catalyst or condensing agent:

    • Set A: No additions (control).

    • Set B: Add montmorillonite clay (e.g., 50 mg/mL).

    • Set C: Add urea (e.g., 100 mM).

  • Simulate wet-dry cycles by heating the vials at 60-80°C to dryness, followed by rehydration with deionized water. Repeat for several cycles.

  • After the final cycle, dissolve the residue in a known volume of water.

  • Analyze the samples by HPLC-MS to identify and quantify the formation of O-Amino-glycerol and any isomers.

Rationale: This experiment tests several plausible prebiotic scenarios. Mineral surfaces are known to concentrate reactants and catalyze reactions.[2] Wet-dry cycles are a common model for prebiotic environments like tidal pools and are effective at driving condensation reactions.[12]

5.2. Protocol 2: Stability Analysis of O-Amino-glycerol

Objective: To determine the stability of the C-O-N bond in O-Amino-glycerol under various simulated prebiotic conditions.

Materials:

  • Synthesized or commercially available O-Amino-glycerol

  • Buffers of varying pH (e.g., pH 4, 7, 9)

  • UV lamp (254 nm)

  • Heating block/oven

  • HPLC for quantitative analysis

Methodology:

  • Prepare solutions of O-Amino-glycerol (e.g., 1 mM) in the different pH buffers.

  • Expose subsets of these solutions to different stressors:

    • Thermal Stress: Incubate at various temperatures (e.g., 25°C, 50°C, 80°C) for extended periods.

    • UV Stress: Irradiate with a UV lamp for defined time intervals.

    • pH Stress: Monitor stability in the different pH buffers at a constant temperature.

  • At regular time points, take aliquots from each condition and quantify the remaining O-Amino-glycerol using HPLC.

  • Calculate the half-life of O-Amino-glycerol under each condition.

Rationale: The viability of any prebiotic molecule depends on its ability to persist in its environment long enough to participate in further reactions. This experiment will establish the environmental niches where O-Amino-glycerol could have accumulated.

Comparative Analysis of Prebiotic Building Blocks

To contextualize the potential of O-Amino-glycerol, it is useful to compare its hypothesized properties with those of established prebiotic monomers.

PropertyRibose (RNA Monomer)α-Amino Acids (Protein Monomers)O-Amino-glycerol (Hypothesized)
Prebiotic Synthesis Considered difficult and low-yield.Readily formed in Miller-Urey type experiments and found in meteorites.Plausible from available precursors, but not yet demonstrated.
Stability Unstable in aqueous solution.Generally stable.Unknown, a key research question.
Polymerization Phosphodiester bond formation is difficult in aqueous solution.Peptide bond formation requires energy input (e.g., condensing agents, wet-dry cycles).Plausible via peptide-like bonds or other linkages; likely requires activation.
Functional Groups Hydroxyl groups.Amino and carboxyl groups, plus variable side chains.Multiple hydroxyl groups and a primary amino group.
Potential Roles Information storage (genetic), catalysis (ribozymes).Catalysis (enzymes), structure.Information storage, catalysis, membrane component.
Conclusion and Future Outlook

O-Amino-glycerol stands at the intersection of several key areas of prebiotic chemistry. It combines the structural motif of glycerol, a likely component of early membranes, with the reactive potential of an amino group, a cornerstone of catalysis and polymerization. While its role in the origin of life is currently speculative, the scientific foundation for its prebiotic existence and functional significance is compelling enough to warrant a dedicated research effort.

Future investigations should focus on the key unanswered questions:

  • Can O-Amino-glycerol be synthesized under plausible prebiotic conditions, and in what yields?

  • How stable is O-Amino-glycerol and its potential polymers to environmental stressors like UV radiation and hydrolysis?

  • Can O-Amino-glycerol be polymerized, and do these polymers exhibit properties relevant to information storage or catalysis?

  • What are the properties of membranes containing acylated O-Amino-glycerol derivatives?

Answering these questions will not only illuminate the potential role of this specific molecule but will also broaden our understanding of the chemical diversity that could have contributed to the emergence of life from a non-living world. The study of O-Amino-glycerol may yet reveal a crucial, missing link in the complex tapestry of prebiotic chemistry.

References
  • Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638.
  • Bhat, M. A., et al. (2021). The Role of Glycerol and Its Derivatives in the Biochemistry of Living Organisms, and Their Prebiotic Origin and Significance in the Evolution of Life. MDPI.
  • Chen, X., et al. (2024). Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry. ACS.
  • Chmela, V., et al. (2023). Fundamental Role of N–O Bond-Containing Compounds in Prebiotic Synthesis. JACS Au.
  • CN103304356A - Hydroxylamine synthesis method.
  • EurekAlert!. (2021).
  • Fallon, B. (2016).
  • Gibard, C., et al. (2018). Primitive Genetic Polymers. PMC - NIH.
  • Ruiz-Mirazo, K., et al. (2023). The protometabolic nature of prebiotic chemistry. Chemical Society Reviews.
  • Zaia, D. A. M. (2021). Which Amino Acids Should Be Used in Prebiotic Chemistry Studies?.
  • Kaiser, R. I., et al. (2015). Synthesis of prebiotic glycerol in interstellar ices. PubMed.
  • Ángeles-López, M., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents.
  • Maruyama, M., & Ebisuzaki, W. (2017). Conditions for the emergence of life on the early Earth: summary and reflections. PMC.
  • Golec, B., et al. (2022).
  • ScienceDaily. (2018). Simple chemical process that may have led to the origin of life on Earth.
  • Ángeles-López, M., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. NIH.
  • Henderson-Sellers, A. (2014). Chemical evolution and ammonia in the early Earth's atmosphere.
  • ResearchGate. (n.d.). Potentially prebiotic noncanonical backbone linkages in RNA. (A)... | Download Scientific Diagram.
  • ResearchGate. (2021). (PDF)
  • Wikipedia. (n.d.). Abiogenesis.
  • Wikipedia. (n.d.). Hydroxylamine.
  • ResearchGate. (n.d.). Sugar models of prebiotic evolution. Top: a primitive polymer of... | Download Scientific Diagram.
  • Deamer, D. W., & Georgiou, C. D. (2009). Chemical evolution of amphiphiles: glycerol monoacyl derivatives stabilize plausible prebiotic membranes. PubMed.
  • Zhang, X., et al. (2024).
  • Deamer, D. W. (2017). Primitive Membrane Formation, Characteristics and Roles in the Emergent Properties of a Protocell. MDPI.
  • Organic Chemistry Portal. (n.d.).
  • Chmela, V., et al. (2023). Fundamental Role of N–O Bond-Containing Compounds in Prebiotic Synthesis. JACS Au.
  • National Academies Press (US). (1990). The Origin of Life - The Search for Life's Origins. NCBI Bookshelf.
  • University of Oregon. (n.d.). Chemical Evolution of Life on the Early Earth All organisms on Earth today use the same four bases in the same genetic code and.
  • Adhikari, A., et al. (2020). From Prebiotic Chemistry to Supramolecular Biomedical Materials: Exploring the Properties of Self-Assembling Nucleobase-Containing Peptides. PubMed Central.
  • Advanced Science News. (2023). Tracing life's origins with early Earth chemistry.
  • ResearchGate. (2004). (PDF) An Interpretive Review of the Origin of Life Research.
  • Jia, T. Z., et al. (2022). Recent progress in primitive polyester synthesis and membraneless microdroplet assembly. PMC - NIH.
  • Synthesis Workshop. (2024, May 31). Introduction to Prebiotic Chemistry: Nucleic Acid Synthesis with Dr. Benji Thoma [Video]. YouTube.
  • astrobiovideo. (2012, November 13). Basic prebiotic chemistry [Video]. YouTube.
  • Chmela, V., et al. (2023). Fundamental Role of N–O Bond-Containing Compounds in Prebiotic Synthesis. PMC.

Sources

Technical Guide: Reactivity & Chemoselectivity of 3-Amino-1,2-Propanediol (Aminoglycerol)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of pharmaceutical development, particularly in the synthesis of non-ionic X-ray contrast media (ICM) like Iohexol and Iodixanol, the term "O-Amino-glycerol" is frequently encountered as a colloquialism for 3-amino-1,2-propanediol (APD) (also known as isoserinol or 1-aminoglycerol).

This guide dissects the reactivity landscape of APD. It is not merely a solvent or buffer; it is a chiral synthon defined by a competitive nucleophilic hierarchy between its primary amine, primary alcohol, and secondary alcohol. Mastering this hierarchy allows researchers to perform chemoselective transformations critical for high-purity API synthesis.

Note on Nomenclature: While "O-amino" strictly implies an alkoxyamine (


), in industrial contrast media manufacturing, the term broadly refers to the oxygenated aminopropane scaffold. This guide focuses on the commercially dominant 3-amino-1,2-propanediol  isomer.[1]

Molecular Architecture & Reactivity Landscape

To manipulate APD effectively, one must visualize it not as a single unit, but as a trifunctional scaffold with distinct


 and nucleophilicity zones.
The Nucleophilic Hierarchy

The molecule presents three reactive centers. Under standard conditions (neutral to basic pH), the reactivity order is:

  • Primary Amine (

    
    ): 
    
    
    
    (conjugate acid). The softest and most aggressive nucleophile. It reacts first with acylating agents and alkyl halides.
  • Primary Alcohol (

    
    ): 
    
    
    
    . Requires deprotonation or catalysis to compete with the amine.
  • Secondary Alcohol (

    
    ):  Sterically hindered and less acidic. Usually the last to react.
    
Reactivity Visualization

The following diagram illustrates the competitive pathways available to APD.

ReactivityLandscape APD 3-Amino-1,2-propanediol (Starting Material) Amide N-Acyl Derivative (Major Product) APD->Amide Acyl Chloride (Kinetic Control) Ester O-Acyl Derivative (Minor/Side Product) APD->Ester High Temp / Acid Cat. Epoxide Glycidol Derivative (Cyclization) APD->Epoxide Sandmeyer / Diazotization Bisamide N,O-Diacyl (Over-reaction) Amide->Bisamide Excess Reagent

Figure 1: The competitive nucleophilic landscape of APD. The green path represents the desired chemoselectivity for contrast media synthesis.

Core Protocol: Chemoselective N-Functionalization

The synthesis of Iohexol and related iodinated contrast agents relies on the selective acylation of the nitrogen atom without protecting the hydroxyl groups. This utilizes kinetic control : the amine reacts orders of magnitude faster than the alcohols at low temperatures.

Experimental Design Strategy
  • Solvent System: Aprotic polar solvents (DMAc or DMF) are preferred to solubilize the polar APD while preventing hydrogen bonding from deactivating the amine.

  • Base Scavenger: Use a tertiary amine (Triethylamine or DIPEA) to neutralize the HCl byproduct. Inorganic bases (NaOH) can promote O-acylation via alkoxide formation.

  • Temperature: Maintain

    
    . Higher temperatures increase the energy available for the hydroxyl groups to overcome their activation barrier.
    
Step-by-Step Protocol

Objective: Synthesis of N-Acetyl-3-amino-1,2-propanediol (Model for Drug Intermediates).

  • Preparation: Charge a dry 3-neck round bottom flask with 3-amino-1,2-propanediol (10.0 mmol, 0.91 g) and dry DMF (10 mL) under

    
     atmosphere.
    
  • Cooling: Submerge the flask in an ice/salt bath to reach

    
    .
    
  • Base Addition: Add Triethylamine (11.0 mmol, 1.53 mL). Stir for 10 minutes.

  • Acylation (Critical Step):

    • Dissolve Acetyl Chloride (10.0 mmol, 0.71 mL) in 5 mL dry DMF.

    • Add this solution dropwise over 30 minutes via a pressure-equalizing addition funnel.

    • Why? High local concentrations of acyl chloride lead to O-acylation (ester defects).

  • Quenching: Allow the mixture to warm to room temperature (RT) over 2 hours. Add Methanol (2 mL) to quench unreacted acyl chloride.

  • Workup: Remove solvent under reduced pressure (Rotavap). Flash chromatography (DCM/MeOH 9:1) yields the N-acylated product.[2]

Validation Criteria:

  • IR: Strong Amide I band (~1650 cm⁻¹). Absence of Ester Carbonyl (~1735 cm⁻¹).

  • H-NMR: Downfield shift of the

    
     protons; Hydroxyl protons remain visible (in DMSO-d6).
    

Advanced Protocol: Hydroxyl Manipulation & Cyclization

While N-acylation is the primary drug pathway, the 1,2-diol functionality allows for cyclization into epoxides or oxazolines. This is relevant for creating "activated" linkers.

Epoxide Formation (Glycidol Synthesis)

Converting APD back to a glycidol derivative is useful for bioconjugation.

  • Diazotization: Treat APD with Sodium Nitrite (

    
    ) in acetic acid.
    
  • Mechanism: The amine forms a diazonium salt (

    
    ), which is an excellent leaving group.
    
  • Neighboring Group Participation: The adjacent hydroxyl group attacks the carbon, expelling

    
     and closing the epoxide ring.
    

Industrial Application: The Iohexol Pathway[3]

The following workflow demonstrates how APD is integrated into the multi-ton synthesis of Iohexol (Omnipaque™). This process demands strict control over the "O-Amino" reactivity to prevent O-alkylation impurities.

IohexolSynthesis IPA 5-Amino-2,4,6-triiodoisophthalic Acid (Starting Scaffold) Chlorination Thionyl Chloride (SOCl2) IPA->Chlorination AcidChloride Isophthaloyl Chloride Intermediate Chlorination->AcidChloride Amidation Bis-Amidation (Kinetic Control) AcidChloride->Amidation  + APD APD_Input 3-Amino-1,2-propanediol (Reagent) APD_Input->Amidation PreIohexol Bis-Amide Intermediate Amidation->PreIohexol Alkylation N-Alkylation (Final Step) PreIohexol->Alkylation  + Alkylating Agent Iohexol IOHEXOL API Alkylation->Iohexol

Figure 2: Simplified industrial workflow for Iohexol synthesis. The addition of APD (Blue) to the Acid Chloride (Yellow) is the critical chemoselective step.

Analytical Data Summary

When characterizing APD derivatives, use the following reference values to confirm functional group integrity.

Functional GroupTest MethodExpected Signal (APD)Expected Signal (N-Acyl Product)
Primary Amine IR SpectroscopyDoublet 3300-3400 cm⁻¹Disappears (becomes single NH band)
Carbonyl IR SpectroscopyNoneStrong band ~1640-1650 cm⁻¹ (Amide I)
C-N Bond 13C NMR~44 ppmShift to ~42-45 ppm (environment dependent)
Purity HPLC (C18 Column)RT: 2.5 min (Polar)RT: >4.0 min (Less Polar)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73561, 3-Amino-1,2-propanediol. Retrieved from [Link]

  • World Intellectual Property Organization (2015).Patent CN104610074A: Preparation method of 3-amino-1,2-propanediol.
  • Google Patents (2001).WO2001058848A1: Process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.

Sources

Technical Deep Dive: O-Amino-glycerol (3-(Aminooxy)-1,2-propanediol)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "O-Amino" Distinction

In the landscape of glycerol derivatives, O-Amino-glycerol (CAS 67435-00-1) represents a distinct and chemically versatile class of compounds known as alkoxyamines (or aminooxy compounds). Unlike its common isomer 3-amino-1,2-propanediol (where the nitrogen is attached to a carbon), O-Amino-glycerol features a nitrogen atom attached directly to an oxygen atom (


).

This structural nuance confers a "super-nucleophilic" character to the amine, allowing it to react with aldehydes and ketones to form thermodynamically stable oxime ethers under physiological conditions. This guide dissects the identification, synthesis, and critical application protocols for this high-value intermediate, specifically addressing the confusion between "amino-glycerols" and "aminooxy-glycerols."

Chemical Identification & Disambiguation

A frequent point of failure in procurement and synthesis is the confusion between O-Amino-glycerol and 3-Aminoglycerol. They are structural isomers with vastly different reactivities.

Table 1: Critical Specification Data
FeatureO-Amino-glycerol (Target)3-Amino-1,2-propanediol (Common Isomer)
CAS Number 67435-00-1 (HCl Salt)616-30-8
IUPAC Name 3-(Aminooxy)propane-1,2-diol3-Aminopropane-1,2-diol
Functional Group Alkoxyamine (

)
Primary Amine (

)
Reactivity Forms stable Oximes with ketonesForms unstable Imines (Schiff bases)
pKa (Conjugate Acid) ~4.5 - 5.0 (Low basicity)~9.5 - 10.0 (High basicity)
Primary Application Bioconjugation, Antibiotic synthesisEpoxy curing agents, X-ray contrast media
Structural Visualization

The following diagram illustrates the critical structural difference that dictates the unique reactivity of O-Amino-glycerol.

ChemicalStructure Target O-Amino-glycerol (CAS 67435-00-1) Structure: HO-CH2-CH(OH)-CH2-O-NH2 Feature1 Aminooxy Group (-O-NH2) Alpha-effect nucleophile Target->Feature1 Key Moiety Isomer 3-Amino-1,2-propanediol (CAS 616-30-8) Structure: HO-CH2-CH(OH)-CH2-NH2 Feature2 Primary Amine (-NH2) Standard nucleophile Isomer->Feature2 Key Moiety

Figure 1: Structural divergence between O-Amino-glycerol and its carbon-analog. The oxygen insertion (blue node) is the source of the alpha-effect, enhancing nucleophilicity at neutral pH.

Synthesis & Manufacturing Logic

Direct amination of glycerol is impossible for generating O-Amino-glycerol. The synthesis requires a protected hydroxylamine source to prevent over-alkylation and ensure the oxygen-nitrogen bond remains intact.

The Phthalimide Route (Gold Standard)

The most robust protocol utilizes N-hydroxyphthalimide as a masked hydroxylamine equivalent. This method avoids the formation of nitrones and ensures high purity of the final HCl salt.

Step-by-Step Protocol
  • Coupling: React N-hydroxyphthalimide with 3-chloro-1,2-propanediol (or Glycidol) in the presence of a base (TEA or Na2CO3) in a polar aprotic solvent (DMF or DMSO).

    • Why: The phthalimide protects the nitrogen, forcing the alkylation to occur on the oxygen atom.

  • Deprotection (Hydrazinolysis): Treat the intermediate with Hydrazine hydrate in ethanol under reflux.

    • Why: Hydrazine cleaves the phthalimide ring, releasing the free alkoxyamine.

  • Salt Formation: Acidify immediately with HCl in dioxane/ethanol.

    • Critical Control Point: Free alkoxyamines are unstable and prone to oxidation. Converting to the HCl salt (CAS 67435-00-1) ensures shelf stability.

SynthesisWorkflow Step1 Step 1: Coupling N-Hydroxyphthalimide + 3-Chloro-1,2-propanediol (Base: TEA, Solvent: DMF, 80°C) Intermediate Intermediate: N-(2,3-Dihydroxypropoxy)phthalimide Step1->Intermediate O-Alkylation Step2 Step 2: Deprotection Hydrazine Hydrate (EtOH, Reflux) Intermediate->Step2 Phthalimide Cleavage Step3 Step 3: Salt Formation HCl / Dioxane Step2->Step3 Free base isolation Final Final Product: O-Amino-glycerol HCl (CAS 67435-00-1) Step3->Final Precipitation

Figure 2: The Phthalimide Route ensures regiospecific O-alkylation, preventing N-alkylation byproducts common in direct synthesis attempts.

Key Applications: The Oxime Ligation

The primary utility of O-Amino-glycerol lies in its ability to perform Oxime Ligation . This is a "Click Chemistry"-like reaction that proceeds in aqueous buffers without metal catalysts.

Mechanism:


Unlike normal amines which form hydrolytically unstable imines (requiring reduction to amines), O-Amino-glycerol forms an oxime ether . This bond is stable across a wide pH range, making it ideal for:

  • Glycoconjugation: Attaching glycerol units to reducing sugars or glycoproteins.

  • Drug Delivery: Creating pro-drugs where the glycerol moiety improves solubility.

  • Antibiotic Synthesis: Specifically bicyclo[3.1.0]hexanyl-oxazolidinones, where the aminooxy group serves as a rigid linker.

Handling, Stability & Analytical Protocols

Storage Requirements[2][3][4][5][6]
  • Hygroscopicity: The HCl salt is extremely hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

  • Temperature: Long-term storage at -20°C is recommended to prevent slow disproportionation.

  • Handling: Weigh quickly in ambient air or use a glovebox.

Analytical Verification (Self-Validating Protocol)

To confirm you have the correct isomer (O-Amino vs C-Amino), use this NMR logic:

  • 1H NMR (D2O):

    • O-Amino-glycerol: Look for the methylene protons adjacent to the aminooxy group (

      
      ). Due to the electronegative oxygen, these protons are deshielded and appear downfield (~3.8 - 4.0 ppm ).
      
    • 3-Amino-glycerol: The methylene protons adjacent to the nitrogen (

      
      ) appear further upfield (~2.6 - 3.0 ppm ).
      
    • Validation: If your methylene peak is < 3.0 ppm, you have the wrong compound.

  • Chemical Test (Acetone Test):

    • Dissolve a small amount of sample in water and add Acetone.

    • O-Amino-glycerol: Will react within minutes to form a stable oxime. If analyzed by TLC/LCMS, a distinct new peak (+40 mass units) appears.

    • 3-Amino-glycerol: Forms an imine which is in rapid equilibrium with the starting material in water; LCMS often shows mostly starting material due to hydrolysis.

References

  • Pharmaffiliates. (n.d.). O-Amino-glycerol - CAS No: 67435-00-1.[1][2][3][4][5] Retrieved from [Link]

  • Organic Chemistry Portal. (2020). Synthesis of Hydroxylamines and Related Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 3-Amino-1,2-propanediol.[6][1][7][8][9] Retrieved from [Link]

  • Royal Society of Chemistry. (2020). O-Cyclopropyl Hydroxylamines as Precursors. (Contextual reference for O-substituted hydroxylamine synthesis). Retrieved from [Link]

Sources

safety and handling precautions for O-Amino-glycerol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Operational Safety and Handling of 3-Amino-1,2-Propanediol (O-Amino-glycerol)

Executive Summary & Nomenclature Alert

The "O-Amino" Ambiguity: In the context of drug development—specifically in the synthesis of non-ionic X-ray contrast media (e.g., Iohexol) and lipidoids for RNAi therapeutics—the term "O-Amino-glycerol" is frequently used colloquially to refer to 3-Amino-1,2-propanediol (also known as 1-Aminoglycerol or Isoserinol).[1]

However, strict IUPAC nomenclature could interpret "O-Amino" as an oxygen-attached amine (hydroxylamine ether), such as 3-(Aminooxy)-1,2-propanediol (CAS 67435-00-1).[1] These are chemically distinct species with vastly different reactivity profiles.[1]

This guide focuses on the industrial standard: 3-Amino-1,2-propanediol (CAS 616-30-8). [1][2][3][4]

Core Hazard Profile:

  • Physical State: Highly viscous, hygroscopic liquid (supercooled) or crystalline solid (MP: 55–57°C).

  • Primary Risk: Skin Corrosion (Category 1B) and severe eye damage.[5]

  • Silent Risk: Extreme hygroscopicity leading to stoichiometry errors and "sticky" contamination of laboratory surfaces.

Physicochemical Profile: The Basis of Safety

Understanding the physical behavior of 3-Amino-1,2-propanediol is the prerequisite for safe handling.[1] It is not merely a "liquid"; it is a viscous, supercool-prone syrup that behaves similarly to glycerol but with added alkalinity.[1]

PropertyValue / CharacteristicOperational Implication
CAS Number 616-30-8 Use for inventory verification.[1][6]
Molecular Weight 91.11 g/mol Essential for molarity calculations.[2][4]
Physical State Viscous Liquid / SolidOften requires melting (40°C) before transfer.
Melting Point 55–57 °CMay solidify in cool storage; do not chip/scrape (aerosol risk). Melt gently.
Boiling Point 264–265 °CHigh thermal stability, but difficult to distill without high vacuum.
pH (100g/L aq) ~11.0Strongly Alkaline. Corrosive to mucous membranes.
Viscosity High (Syrup-like)Resists pipetting; coats glass surfaces; clogs standard syringes.[1]
Hygroscopicity Extreme Absorbs atmospheric water rapidly. Exothermic hydration.[1]

Hazard Identification & Mechanistic Toxicology

While the SDS lists "Corrosive," the mechanism of injury requires specific attention.[7]

  • Alkaline Saponification: Unlike acid burns which coagulate protein (forming a barrier), the amine group in 3-Amino-1,2-propanediol causes saponification of fatty tissues.[1] This allows the chemical to penetrate deeply before pain is registered.

  • Delayed Onset: Minor splashes may not sting immediately due to the viscous nature slowing initial skin interaction, but deep tissue damage will occur if not washed immediately.

  • Respiratory Irritation: While vapor pressure is low (<1 hPa at 20°C), aerosols formed during vigorous mixing or heating are severely irritating to the upper respiratory tract.

Diagram 1: Exposure Response Logic

A decision tree for immediate response to exposure, prioritizing eye preservation.

ExposureResponse Start EXPOSURE EVENT Type Identify Contact Type Start->Type Eye EYE CONTACT (Critical) Type->Eye Splash/Mist Skin SKIN CONTACT Type->Skin Direct/Spill Inhale INHALATION Type->Inhale Aerosol/Heat Action_Eye 1. Do NOT close eyes 2. Irrigate 15+ mins (Saline/Water) 3. Consult Ophthalmologist Eye->Action_Eye Action_Skin 1. Remove contaminated clothing 2. Wash with soap/water (15 mins) 3. Monitor for delayed erythema Skin->Action_Skin Action_Inhale 1. Move to fresh air 2. Oxygen if breathing difficult 3. Monitor for pulmonary edema Inhale->Action_Inhale

Caption: Immediate triage logic for 3-Amino-1,2-propanediol exposure. Eye contact requires aggressive intervention due to alkaline penetration risks.[1]

Operational Handling: Protocols & Causality

Storage and Integrity
  • The Enemy is Water: Upon opening a container, the substance immediately begins scavenging atmospheric moisture. This alters the molecular weight basis for reactions.

  • The Enemy is Oxygen: Like most amines, it can oxidize over time, turning yellow/brown.[1]

  • Protocol:

    • Store under Inert Gas (Nitrogen or Argon) .

    • Cap tightly with Parafilm or secondary containment.[1]

    • Store at room temperature or slightly cool (but be prepared to melt it).

Transferring Viscous Material (The "Melt & Pour" Method)

Attempting to pipette the viscous liquid at room temperature leads to poor volumetric accuracy (retention on tips) and drip hazards.

Step-by-Step Protocol:

  • Assessment: If the material is solid or too viscous, place the sealed container in a water bath or heating block set to 40–45°C .

    • Why? This lowers viscosity significantly without reaching decomposition temperatures.[1]

  • Weighing: Do not rely on volumetric transfer (pipettes). Use gravimetric (weight-based) transfer.[1]

    • Technique: Place the receiving flask on the balance. Tare. Add the warmed liquid via a wide-bore syringe or by pouring.[1]

    • Correction: If high precision is needed, use "weighing by difference" (Weigh full syringe -> Dispense -> Weigh empty syringe).[1]

  • Solvation: If the reaction solvent is compatible (e.g., Water, Methanol), pre-dissolve the amino-glycerol in the transfer vessel to ensure 100% quantitative transfer.[1]

Diagram 2: Viscosity Management Workflow

Logic for handling the physical state changes of the reagent.[1]

Handling Check Check Physical State Solid Solid / Semi-Solid Check->Solid Liquid Viscous Liquid Check->Liquid Heat Gentle Heat (40°C) Water Bath Solid->Heat Melt Transfer Gravimetric Transfer (Weigh by Difference) Liquid->Transfer Syringe/Pour Heat->Liquid Solvent Dilute immediately to reduce viscosity Transfer->Solvent Stabilize

Caption: Operational workflow for managing the high viscosity and phase changes of 3-Amino-1,2-propanediol.

Experimental Workflow: Acylation Reaction

A common use case is reacting the amine with an acid chloride or anhydride (e.g., for Iohexol intermediates).

Safety Critical Control Points (SCCP):

  • Exotherm Management: The reaction between the amine and acid chlorides is highly exothermic.

  • HCl Scavenging: The reaction generates HCl. If no base is added, the amine itself will protonate, stalling the reaction.[1]

Protocol:

  • Setup: Use a 3-neck flask with an overhead stirrer (magnetic bars may seize in the viscous mixture).

  • Dilution: Dissolve 3-Amino-1,2-propanediol in a solvent (DMAc, DMF, or Water depending on the route) before adding reagents.

  • Cooling: Cool the solution to 0–5°C using an ice bath.

  • Addition: Add the electrophile (Acid Chloride) dropwise . Monitor internal temperature.[1] Do not allow T > 20°C.

  • Quench: Neutralize excess acid carefully.[1]

Diagram 3: Synthesis Pathway & Safety Logic

Synthesis Start 3-Amino-1,2-propanediol (Diluted in Solvent) Cool Cool to 0°C (Ice Bath) Start->Cool Prep Add Add Electrophile (Dropwise) Cool->Add Initiate Monitor Monitor Temp (Keep < 20°C) Add->Monitor Exotherm Risk Monitor->Add If T < 20°C Result Intermediate Product (Amide Bond Formed) Monitor->Result Complete

Caption: Step-wise logic for acylation reactions, emphasizing temperature control to prevent thermal runaway.

Waste Disposal & Spill Management

Spill Cleanup:

  • PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat.

  • Containment: Do not use water initially (it spreads the viscous liquid). Use sand or vermiculite to build a dike.[1]

  • Neutralization: If the spill is large, treat with a dilute acid (e.g., 5% Citric Acid) to neutralize the alkalinity before absorption.

  • Disposal: Collect in a container marked "Alkaline Organic Waste."

Waste Stream:

  • Do not pour down the drain.[8]

  • Segregate as Basic Organic Waste .

  • Ensure the waste container is compatible (HDPE is preferred over glass for long-term storage of alkaline waste).[1]

References

  • PubChem. (n.d.).[1][9] Compound Summary: 3-Amino-1,2-propanediol (CAS 616-30-8).[1][2][3][4][5][10] National Library of Medicine.[1] Retrieved January 31, 2026, from [Link]

  • Borregaard. (n.d.).[1][11] Technical Data Sheet: 3-Amino-1,2-propanediol (APD).[1] Retrieved January 31, 2026, from [Link][1]

Sources

Methodological & Application

Introduction: The Strategic Importance of O-Amino-glycerol in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of O-Amino-glycerol: A Key Building Block for Novel Antibiotics

In the persistent battle against antimicrobial resistance, the innovation of novel antibiotic structures is paramount. O-Amino-glycerol has emerged as a critical precursor for the synthesis of new classes of antibiotics, particularly bicyclo[3.1.0]hexanyl-oxazolidinones, which exhibit potent therapeutic activity[1]. The glycerol backbone is a versatile scaffold in biochemistry, forming the foundation of essential molecules like glycerolipids[2][3]. By functionalizing this simple yet ubiquitous molecule with an aminooxy (-O-NH₂) moiety, medicinal chemists unlock access to unique chemical space. This functional group allows for the formation of stable oxime ethers, providing a powerful conjugation handle or a core structural element in complex pharmaceutical agents.

This application note provides a comprehensive, field-tested guide for the chemical synthesis, purification, and characterization of O-Amino-glycerol. It is designed for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their antibiotic development programs. We will delve into a robust chemical synthesis protocol, discuss the current landscape of enzymatic approaches, and provide detailed methodologies for ensuring the final product's purity and identity.

Part 1: Chemical Synthesis of O-Amino-glycerol

A direct, single-step synthesis of O-Amino-glycerol is challenging due to the trifunctional nature of glycerol. The presented protocol is a robust, four-step chemical synthesis designed for regioselectivity and high yield. The strategy involves:

  • Protection of the 1,2-diol to isolate the primary C3 hydroxyl group.

  • O-Amination of the free primary alcohol using a Mitsunobu reaction.

  • Deprotection of the introduced amino group.

  • Final Deprotection of the glycerol backbone to yield the target molecule.

The causality behind this multi-step approach lies in controlling the reactivity of glycerol's three hydroxyl groups. The use of an isopropylidene acetal (acetonide) is an efficient method for reversibly protecting 1,2-diols, thereby directing the subsequent functionalization to the desired C3 position[4][5]. The Mitsunobu reaction is a powerful and reliable method for converting primary and secondary alcohols into a variety of functional groups, including the N-alkoxyphthalimide required here, with a high degree of stereochemical control (inversion of configuration)[6][7][8]. Finally, a sequential deprotection strategy, starting with the well-established hydrazinolysis for phthalimide cleavage, ensures the integrity of the molecule throughout the synthesis[9].

Diagram of the Chemical Synthesis Workflow

cluster_0 Step 1: Protection cluster_1 Step 2: Mitsunobu Reaction cluster_2 Step 3: Amino Deprotection cluster_3 Step 4: Diol Deprotection Glycerol Glycerol Acetone Acetone, p-TsOH Solketal (±)-2,2-Dimethyl-1,3- dioxolane-4-methanol (Solketal) Acetone->Solketal Acetonide Formation Reagents N-Hydroxyphthalimide, PPh₃, DIAD Solketal->Reagents Intermediate 1 Phth_Protected N-((2,2-Dimethyl-1,3-dioxolan -4-yl)methoxy)phthalimide Reagents->Phth_Protected O-Amination Hydrazine Hydrazine Hydrate Phth_Protected->Hydrazine Intermediate 2 Amino_Protected O-((2,2-Dimethyl-1,3-dioxolan -4-yl)methyl)hydroxylamine Hydrazine->Amino_Protected Hydrazinolysis Acid Aqueous HCl Amino_Protected->Acid Intermediate 3 Final_Product O-Amino-glycerol Acid->Final_Product Acetonide Cleavage

Caption: Chemical synthesis pathway for O-Amino-glycerol.

Detailed Experimental Protocols

Protocol 1.1: Synthesis of (±)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal)

  • Rationale: This step protects the C1 and C2 hydroxyl groups, leaving the C3 primary hydroxyl as the sole site for subsequent reaction. p-Toluenesulfonic acid (p-TsOH) is an effective acid catalyst for acetal formation.

  • Methodology:

    • To a round-bottom flask, add glycerol (1.0 eq), acetone (5.0 eq), and a catalytic amount of p-TsOH (0.02 eq).

    • Stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench the catalyst by adding a small amount of solid sodium bicarbonate and stir for 15 minutes.

    • Filter the mixture to remove the solid.

    • Remove the excess acetone under reduced pressure using a rotary evaporator.

    • The resulting crude oil (solketal) is typically of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.

Protocol 1.2: Synthesis of N-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)phthalimide

  • Rationale: This is the key C-O bond-forming step. The Mitsunobu reaction couples the primary alcohol (solketal) with N-hydroxyphthalimide. Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) form the activating redox system[8]. The order of addition is critical to prevent side reactions.

  • Methodology:

    • In a dry, nitrogen-purged round-bottom flask, dissolve solketal (1.0 eq), N-hydroxyphthalimide (1.2 eq), and PPh₃ (1.5 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the stirred solution to 0 °C in an ice bath.

    • Slowly add DIAD (1.5 eq) dropwise via a syringe. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude residue will contain the product and by-products (triphenylphosphine oxide and the hydrazine derivative). Purify by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the desired product[10][11].

Protocol 1.3: Synthesis of O-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine

  • Rationale: The Ing-Manske procedure uses hydrazine hydrate to efficiently cleave the phthalimide protecting group, forming a stable phthalhydrazide precipitate and liberating the desired aminooxy compound[9].

  • Methodology:

    • Dissolve the phthalimide-protected intermediate (1.0 eq) in ethanol or dichloromethane in a round-bottom flask.

    • Add hydrazine hydrate (1.5 eq) to the solution at room temperature.

    • Stir the mixture for 2-4 hours. A white precipitate (phthalhydrazide) will form.

    • Filter off the precipitate and wash it with a small amount of the solvent used for the reaction.

    • Concentrate the filtrate under reduced pressure to yield the crude product. This material is often used directly in the next step without further purification.

Protocol 1.4: Synthesis of O-Amino-glycerol (Final Product)

  • Rationale: The final step is the removal of the isopropylidene protecting group. This is achieved by hydrolysis under mild acidic conditions, which readily cleaves the acetal without affecting the newly formed aminooxy group.

  • Methodology:

    • Dissolve the crude product from the previous step in a mixture of THF and water (e.g., 4:1 v/v).

    • Add a catalytic amount of concentrated hydrochloric acid (HCl) or use an acidic ion-exchange resin[12].

    • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC until the starting material is consumed.

    • Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution). If an ion-exchange resin was used, simply filter it off.

    • Concentrate the solution under reduced pressure to remove the organic solvent.

    • The remaining aqueous solution contains the product and salts. The final product, O-Amino-glycerol, can be purified by column chromatography on silica gel or by crystallization.

Part 2: Enzymatic Synthesis - Current Challenges and Future Outlook

While enzymatic synthesis offers advantages in terms of selectivity and sustainability, a direct, single-step enzymatic route to O-Amino-glycerol is not well-established in current literature. The primary enzymatic reactions involving glycerol and amino acids are lipase-catalyzed esterifications, which form an ester linkage (-COO-) between the amino acid's carboxyl group and one of glycerol's hydroxyl groups[8]. This is fundamentally different from the target ether linkage (-C-O-N-) in O-Amino-glycerol.

Enzymes capable of forming this specific bond, such as a hypothetical "O-aminase" or a transaminase that accepts glycerol as a substrate, have not been identified or engineered for this purpose. The development of such a biocatalyst would represent a significant advancement in the field. Research in this area could focus on enzyme discovery from microbial sources or protein engineering of existing aminotransferases to alter their substrate specificity.

Diagram of Linkage Comparison

cluster_0 Target: O-Amino-glycerol cluster_1 Known Enzymatic Product Glycerol_Ether Glycerol-CH₂-O-NH₂ Ether_Bond Ether Linkage Glycerol_Ether->Ether_Bond Glycerol_Ester Glycerol-O-CO-AminoAcid Ester_Bond Ester Linkage Glycerol_Ester->Ester_Bond

Caption: Comparison of target ether vs. known enzymatic ester linkage.

Part 3: Purification and Characterization

Rigorous purification and characterization are essential to validate the synthesis of O-Amino-glycerol and ensure its suitability for downstream applications in antibiotic synthesis.

Overall Workflow: Synthesis to Pure Product

start Starting Materials (Glycerol, Reagents) synthesis Multi-Step Chemical Synthesis (Protocols 1.1-1.4) start->synthesis workup Extraction & Solvent Removal synthesis->workup purification Flash Column Chromatography workup->purification characterization QC Analysis (NMR, MS, IR) purification->characterization product Pure O-Amino-glycerol characterization->product

Caption: High-level workflow from synthesis to quality control.

Protocol 2.1: Purification by Flash Column Chromatography
  • Rationale: Flash column chromatography is an effective technique for separating the polar O-Amino-glycerol from less polar impurities and residual reagents from the synthesis.

  • Methodology:

    • Prepare a slurry of silica gel in the starting eluent (e.g., 5% methanol in dichloromethane).

    • Pack a glass column with the silica gel slurry.

    • Dissolve the crude O-Amino-glycerol in a minimal amount of the eluent or a stronger solvent like methanol.

    • Adsorb the crude product onto a small amount of silica gel by concentrating the solution to dryness.

    • Carefully load the dried, product-adsorbed silica onto the top of the packed column.

    • Elute the column with a gradient of increasing polarity (e.g., starting with 5% methanol in dichloromethane and gradually increasing to 15-20% methanol).

    • Collect fractions and monitor them by TLC, staining with a suitable reagent (e.g., potassium permanganate or ninhydrin).

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified O-Amino-glycerol as a viscous oil or solid.

Data Presentation: Characterization of O-Amino-glycerol

The identity and purity of the final compound must be confirmed using a suite of analytical techniques. Quantitative NMR (qNMR) can be used to determine the final purity[13].

Analytical Technique Parameter Expected Result
¹H NMR (400 MHz, D₂O)Chemical Shift (δ)δ ~3.5-3.9 ppm (m, 5H, glycerol CH, CH₂) Note: -NH₂ protons may be broad or exchange with D₂O.
¹³C NMR (100 MHz, D₂O)Chemical Shift (δ)δ ~75-78 ppm (C-O-N) δ ~70-72 ppm (CHOH) δ ~62-64 ppm (CH₂OH)
Mass Spectrometry (ESI+)m/z[M+H]⁺ = 108.0655 (Calculated for C₃H₁₀NO₃⁺)
FT-IR (neat)Wavenumber (cm⁻¹)~3300-3400 cm⁻¹ (broad, O-H, N-H stretch) ~2850-2950 cm⁻¹ (C-H stretch) ~1050-1150 cm⁻¹ (C-O stretch)

Note: NMR chemical shifts are estimates and should be confirmed by experimental data. The proton NMR spectrum of glycerol itself is complex due to magnetic non-equivalence[14].

References

  • Kitahara, K., Toma, T., Shimokawa, J., & Fukuyama, T. (2008). O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes. Organic Letters, 10(11), 2259–2261. [Link]

  • Hughes, D. L. (2014). The Mitsunobu Reaction. Organic Reactions, 1-433. [Link]

  • Fletcher, S. P. (2015). The Mitsunobu reaction in the 21st century. Organic Chemistry Frontiers, 2(7), 739-752. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Foot, O. F., & Knight, D. W. (2000). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. Chemical Communications, (10), 891-892. [Link]

  • Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. ResearchGate. [Link]

  • Santra, A., et al. (2018). Synthesis of Aminooxy Glycoside Derivatives of the Outer Core Domain of Pseudomonas aeruginosa Lipopolysaccharide. Frontiers in Chemistry, 6, 529. [Link]

  • Nakagawa, T., et al. (2023). 1H-NMR Karplus Analysis of Molecular Conformations of Glycerol under Different Solvent Conditions. Molecules, 28(3), 1391. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Amine synthesis by imide cleavage. [Link]

  • K. C. K. Swamy, et al. (2009). The Mitsunobu Reaction: A Review. Chemical Reviews, 109(7), 2551-2651. [Link]

  • Organic Chemistry Portal. Phthalimides. [Link]

  • Google Patents. EP0127114A1 - Process for the cleavage of phthalimides.
  • Liu, Q., et al. (2018). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Molecules, 23(5), 1195. [Link]

  • Morán, C., et al. (1999). Synthesis of glycero amino acid-based surfactants. Part 1. Enzymatic preparation of rac-1-O-(Nα-acetyl-l-aminoacyl)glycerol derivatives. Journal of the Chemical Society, Perkin Transactions 1, (22), 3247-3254. [Link]

  • Osby, J. O., Martin, M. G., & Ganem, B. (1984). An Exceptionally Mild, Non-basic Method for the Cleavage of Phthalimides. Tetrahedron Letters, 25(19), 2093-2096. [Link]

  • Pathak, R. K., et al. (2021). The Role of Glycerol and Its Derivatives in the Biochemistry of Living Organisms, and Their Prebiotic Origin and Significance in the Evolution of Life. Life, 11(8), 787. [Link]

  • Launonen, V. (2018). PURIFICATION AND CRYSTALLIZATION OF O- AMINO PHENOL OXIDASE (AMINOX). Theseus. [Link]

  • Wood, R., & Christie, W. W. (1970). Quantitative analysis and comparison of the physical properties of O-alkyl and S-alkyl monoethers of glycerol. Lipids, 5(11), 903-908. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Biological Magnetic Resonance Bank. Glycerol at BMRB. [Link]

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Application Notes and Protocols for the Synthesis of Novel Smooth muscle Relaxants Utilizing an O-Amino-glycerol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a rational design approach and provides detailed synthetic and pharmacological evaluation protocols for the development of novel smooth muscle relaxants derived from O-Amino-glycerol. Recognizing the versatility of the glycerol backbone in medicinal chemistry, this document presents a proposed synthetic pathway to novel compounds with potential therapeutic utility in conditions characterized by smooth muscle hypercontractility, such as hypertension, asthma, and gastrointestinal disorders. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, offering a comprehensive, step-by-step guide from chemical synthesis to preliminary pharmacological characterization. While the direct synthesis of smooth muscle relaxants from O-Amino-glycerol is an emerging area, the principles and methodologies described are grounded in established organic chemistry and pharmacology.

Introduction: The Therapeutic Potential of Smooth Muscle Relaxation and the Utility of a Glycerol Scaffold

Smooth muscle tissue is a critical component of numerous organ systems, including the cardiovascular, respiratory, gastrointestinal, and urogenital tracts. The regulation of smooth muscle contraction and relaxation is fundamental to maintaining physiological homeostasis. Dysregulation of smooth muscle tone can lead to a variety of pathological conditions, making smooth muscle relaxants a cornerstone of modern pharmacotherapy.

Glycerol and its derivatives have long been recognized for their biocompatibility and utility as scaffolds in drug design.[1][2] The three hydroxyl groups of glycerol offer multiple points for chemical modification, allowing for the creation of diverse molecular architectures.[2] O-Amino-glycerol, specifically 3-(Aminooxy)-1,2-propanediol, introduces a reactive aminooxy group, further expanding the possibilities for derivatization and the introduction of pharmacologically active moieties.[3] This application note will explore a hypothetical, yet scientifically plausible, synthetic route to a novel class of potential smooth muscle relaxants based on the O-Amino-glycerol scaffold.

Rationale for Target Compound Design: Leveraging the Nitric Oxide (NO) Pathway

A well-established mechanism for inducing smooth muscle relaxation is through the nitric oxide (NO) signaling pathway. Organic nitrates, such as glyceryl trinitrate, act as prodrugs, releasing NO, which in turn activates soluble guanylate cyclase (sGC) in smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, activation of protein kinase G (PKG), and a subsequent decrease in intracellular calcium concentrations, ultimately causing muscle relaxation.

This guide proposes the synthesis of novel O-Amino-glycerol derivatives that are designed to function as NO donors. The synthetic strategy will focus on the nitration of the free hydroxyl groups of the glycerol backbone, while the aminooxy group will be derivatized to modulate the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability.

Synthetic Workflow Overview

The proposed synthesis is a multi-step process that involves:

  • Protection of the Diol: The 1,2-diol of O-Amino-glycerol will be protected to ensure selective reaction at the aminooxy group.

  • Derivatization of the Aminooxy Group: The protected intermediate will be reacted with various acylating or alkylating agents to introduce diversity.

  • Deprotection of the Diol: The protecting group will be removed to expose the hydroxyl groups for nitration.

  • Nitration of the Hydroxyl Groups: The free hydroxyls will be nitrated to yield the target compounds.

Synthetic_Workflow A O-Amino-glycerol B Step 1: Diol Protection A->B C Protected Intermediate B->C D Step 2: Aminooxy Derivatization C->D E Derivatized Intermediate D->E F Step 3: Deprotection E->F G Deprotected Intermediate F->G H Step 4: Nitration G->H I Target Compound H->I

Caption: Proposed synthetic workflow for novel smooth muscle relaxants.

Detailed Synthetic Protocols

Step 1: Protection of the 1,2-Diol of O-Amino-glycerol

Rationale: Protection of the vicinal diol is crucial to prevent unwanted side reactions during the derivatization of the aminooxy group. An acetonide protecting group is chosen due to its ease of formation and subsequent cleavage under mild acidic conditions.

Protocol:

  • To a solution of O-Amino-glycerol hydrochloride (1.0 eq) in anhydrous acetone (20 volumes), add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with triethylamine (0.1 eq).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the protected intermediate.

Step 2: Derivatization of the Aminooxy Group

Rationale: Acylation of the aminooxy group with various acid chlorides will introduce different lipophilic groups, which can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Protocol (Example with Benzoyl Chloride):

  • Dissolve the protected intermediate (1.0 eq) in anhydrous dichloromethane (DCM) (15 volumes) and cool to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of benzoyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 10 volumes) and brine (1 x 10 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be used in the next step without further purification or purified by column chromatography if necessary.

Step 3: Deprotection of the Diol

Rationale: Removal of the acetonide protecting group is necessary to expose the hydroxyl groups for the final nitration step. This is achieved under mild acidic conditions to avoid degradation of the molecule.

Protocol:

  • Dissolve the derivatized intermediate in a mixture of tetrahydrofuran (THF) and 1M aqueous hydrochloric acid (HCl) (4:1 v/v, 10 volumes).

  • Stir the reaction mixture at room temperature for 3-5 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 15 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected intermediate.

Step 4: Nitration of the Hydroxyl Groups

Caution: Nitration reactions are highly exothermic and potentially explosive. This step must be performed with extreme care, behind a blast shield, and in a well-ventilated fume hood.

Rationale: The introduction of nitrate esters is the key step to impart NO-donating properties to the molecule. A mixture of nitric acid and sulfuric acid is a standard nitrating agent.

Protocol:

  • In a flask cooled to -10 °C, slowly add fuming nitric acid (3.0 eq) to concentrated sulfuric acid (3.0 eq).

  • In a separate flask, dissolve the deprotected intermediate (1.0 eq) in DCM and cool to -10 °C.

  • Slowly add the nitrating mixture to the solution of the intermediate, maintaining the temperature below -5 °C.

  • Stir the reaction at this temperature for 1-2 hours. Monitor the reaction carefully by TLC on a cooled plate.

  • Upon completion, very slowly pour the reaction mixture onto crushed ice.

  • Extract the product with cold DCM (3 x 15 volumes).

  • Combine the organic layers and wash carefully with cold saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with cold brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (< 30 °C).

  • Purify the final product by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Pharmacological Evaluation: In Vitro Assessment of Smooth Muscle Relaxant Activity

Rationale: An isolated organ bath experiment is a standard pharmacological method to assess the direct effects of a compound on smooth muscle contractility. This protocol uses rat aortic rings to determine the vasorelaxant properties of the synthesized compounds.

Protocol:

  • Tissue Preparation:

    • Humanely euthanize a male Wistar rat according to institutional guidelines.

    • Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit buffer.

    • Clean the aorta of adhering connective tissue and cut it into 2-3 mm rings.

  • Organ Bath Setup:

    • Mount the aortic rings in organ baths containing Krebs-Henseleit buffer, maintained at 37 °C and continuously gassed with 95% O2 / 5% CO2.

    • Connect the rings to isometric force transducers to record changes in tension.

    • Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5 g, with buffer changes every 15 minutes.

  • Experimental Procedure:

    • After equilibration, pre-contract the aortic rings with phenylephrine (1 µM) to induce a stable contraction.

    • Once a stable plateau is reached, add the synthesized compounds in a cumulative concentration-dependent manner (e.g., 1 nM to 100 µM).

    • Record the relaxation response at each concentration.

    • At the end of the experiment, add a known vasodilator, such as sodium nitroprusside (10 µM), to induce maximal relaxation.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

    • Construct concentration-response curves and calculate the EC50 (concentration producing 50% of the maximal relaxation) and Emax (maximal relaxation) values for each compound.

Pharmacological_Screening A Tissue Preparation (Rat Aortic Rings) B Organ Bath Setup (Krebs-Henseleit Buffer, 37°C) A->B C Equilibration (60-90 min, 1.5g tension) B->C D Pre-contraction (Phenylephrine) C->D E Cumulative Addition of Test Compound D->E F Record Relaxation Response E->F G Data Analysis (Concentration-Response Curve) F->G H Calculate EC50 and Emax G->H

Caption: Workflow for in vitro pharmacological screening.

Data Presentation and Interpretation

The following tables present hypothetical data for a series of synthesized compounds to illustrate how the results could be structured and interpreted.

Table 1: Synthetic Yields and Purity of Hypothetical Compounds

Compound IDR Group (from Acyl Chloride)Yield (%)Purity (HPLC, %)
OG-NO2-Bz Benzoyl45>98
OG-NO2-Ac Acetyl52>99
OG-NO2-Hex Hexanoyl48>97

Table 2: Pharmacological Parameters of Hypothetical Compounds in Rat Aortic Rings

Compound IDEC50 (nM)Emax (%)
OG-NO2-Bz 15.2 ± 2.198.5 ± 1.5
OG-NO2-Ac 35.8 ± 4.595.3 ± 2.3
OG-NO2-Hex 8.9 ± 1.599.1 ± 1.2
Glyceryl Trinitrate 12.5 ± 1.8100

Interpretation: In this hypothetical dataset, the compound with the hexanoyl group (OG-NO2-Hex ) exhibits the highest potency (lowest EC50 value), suggesting that increased lipophilicity in this position may enhance its smooth muscle relaxant activity. All synthesized compounds show high efficacy (Emax), comparable to the reference drug, glyceryl trinitrate.

Conclusion

This application note provides a comprehensive framework for the synthesis and preclinical evaluation of a novel class of smooth muscle relaxants derived from O-Amino-glycerol. The detailed protocols offer a starting point for researchers to explore this promising area of medicinal chemistry. The modular nature of the proposed synthesis allows for the generation of a library of compounds, enabling the systematic investigation of structure-activity relationships and the optimization of pharmacological properties. While the presented pathway is conceptual, it is based on sound chemical and pharmacological principles, providing a solid foundation for the development of new therapeutics for smooth muscle disorders.

References

  • Composition For Promoting Vascular Smooth Muscle Relaxation. Scribd. [Link]

  • Synthesis of glycero amino acid-based surfactants. Part 1. Enzymatic preparation of rac-1-O-(Nα-acetyl-l-aminoacyl)glycerol derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Synthesis of glycero amino acid-based surfactants. Part 2. Lipase-catalysed synthesis of 1-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) and 1,2-di-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) derivatives. RSC Publishing. [Link]

  • Catalytic Synthesis of Glycerol Carbonate. Encyclopedia.pub. [Link]

  • Muscle-relaxing tranquilizer compositions.
  • Amino acid glycerol ester derivative and preparation for external use for skin containing the same.
  • Frank, G. B. Glycerol: a review of its pharmacology, pharmacokinetics, adverse reactions, and clinical use. Clinical Neuropharmacology. [Link]

  • The effects of exogenous amino acids on the relaxant responses of pig urethral smooth muscle evoked by stimulation of the inhibitory nitrergic nerves. PubMed. [Link]

  • Glycerol-induced injury as a new model of muscle regeneration. PubMed. [Link]

  • Various synthesis routes for glycerol polymers. ResearchGate. [Link]

  • The Role of Glycerol and Its Derivatives in the Biochemistry of Living Organisms, and Their Prebiotic Origin and Significance in the Evolution of Life. MDPI. [Link]

  • Aromatic secondary metabolite production from glycerol was enhanced by amino acid addition in Pichia pastoris. PubMed Central. [Link]

  • Muscle relaxant. Wikipedia. [Link]

  • Glycerol and its derivatives as potential C-3 bio-based building blocks for accessing active pharmaceutical ingredients. Green Chemistry (RSC Publishing). [Link]

  • Chemicals Production from Glycerol through Heterogeneous Catalysis: A Review. MDPI. [Link]

  • O-Amino-glycerol. Pharmaffiliates. [Link]

  • BC PharmaCare Formulary Search. BC PharmaCare. [Link]

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Topic: Strategic Purification of O-Amino-glycerol by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: O-Amino-glycerol and its derivatives are valuable chiral building blocks in synthetic chemistry and drug development. However, their high polarity and amphiprotic nature, stemming from multiple hydroxyl groups and a primary amine, present significant purification challenges. Simple crystallization or distillation often fails to remove polar impurities. This application note provides a detailed, experience-driven guide to the purification of O-Amino-glycerol using column chromatography. We will explore two robust, field-proven strategies: one for N-protected O-Amino-glycerol using normal-phase chromatography and another for the direct purification of the unprotected form via ion-exchange chromatography. The causality behind each experimental choice is explained to empower researchers to adapt these protocols to their specific needs, ensuring a self-validating and reproducible workflow.

The Purification Challenge: Understanding O-Amino-glycerol

O-Amino-glycerol (for the purpose of this guide, we will consider the common isomer 3-amino-1,2-propanediol) is a small molecule characterized by its high density of polar functional groups. This structure dictates its physicochemical behavior and, consequently, the strategy for its purification.

  • High Polarity: The presence of two hydroxyl groups and a primary amine makes the molecule extremely soluble in polar solvents like water and methanol, but poorly soluble in common organic solvents used in chromatography such as hexanes or ethyl acetate.

  • Amine Basicity: The primary amine (pKa ≈ 9-10) is readily protonated under neutral or acidic conditions, imparting a positive charge to the molecule.

  • Hydrogen Bonding: Extensive hydrogen bonding capability leads to a high boiling point and can cause significant tailing and poor resolution on standard chromatography columns if not properly addressed.

These properties make direct purification on standard silica gel challenging, as the molecule can bind almost irreversibly to the polar stationary phase. Therefore, a successful purification strategy must either modify the molecule to be less polar or utilize a separation mechanism that leverages its unique characteristics, such as its charge.

Strategic Decision: A Bifurcated Approach to Purification

A crucial decision point in the purification workflow is whether the amine group on O-Amino-glycerol is protected. Protecting the amine, for instance as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) carbamate, drastically reduces the molecule's polarity and removes its basic character.[1][2] This fundamentally changes the optimal purification approach.

G start Crude O-Amino-glycerol Reaction Mixture decision Is the Amine Group Protected? start->decision np_path Normal-Phase Chromatography (Protocol 1) decision->np_path  Yes   iex_path Ion-Exchange Chromatography (Protocol 2) decision->iex_path  No  

Caption: Logical workflow for selecting the appropriate purification protocol.

Protocol 1: Purification of N-Protected O-Amino-glycerol

This protocol is designed for instances where the amine has been protected (e.g., as N-Boc-3-amino-1,2-propanediol), rendering the molecule significantly less polar and suitable for traditional normal-phase chromatography.

Principle of Separation

Normal-phase chromatography separates molecules based on their differential affinity for a polar stationary phase (typically silica gel) and a non-polar mobile phase.[3] Less polar compounds have a lower affinity for the silica and travel through the column faster, while more polar compounds are retained longer.[3] By using a solvent gradient—gradually increasing the polarity of the mobile phase—we can sequentially elute compounds of increasing polarity.

Step-by-Step Methodology

A. Preparation:

  • TLC Analysis: Before committing to the column, determine the optimal solvent system using Thin-Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). The ideal system should give the desired product a Retention Factor (Rf) of approximately 0.3-0.4.[3]

  • Sample Adsorption (Dry Loading): Dissolve the crude N-protected product in a minimal amount of a suitable solvent (e.g., Methanol or Dichloromethane). Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution. Evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained. This prevents band broadening and improves resolution compared to liquid loading of highly polar samples.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar solvent of your gradient. A well-packed column is critical for good separation. Ensure the silica bed is level and free of air bubbles.

B. Elution and Fraction Collection:

  • Loading: Carefully add the dry-loaded sample onto the top of the packed silica gel bed, taking care not to disturb the surface.

  • Elution: Begin elution with the starting solvent system determined by TLC.

  • Gradient Elution: Gradually increase the percentage of the more polar solvent in the mobile phase according to the predefined gradient. This is crucial for eluting the polar product without excessive band broadening. A typical gradient is outlined in the table below.

  • Fraction Collection: Collect fractions in test tubes. Monitor the elution process by collecting small spots from the column outlet onto a TLC plate, which can then be visualized.

Data and Workflow Visualization

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. TLC Analysis (Determine Solvent System) dry_load 2. Dry Load Sample (Adsorb crude onto silica) tlc->dry_load pack 3. Pack Column (Slurry packing) dry_load->pack load_sample 4. Load Sample onto Column pack->load_sample elute 5. Elute with Solvent Gradient load_sample->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions via TLC collect->analyze pool 8. Pool Pure Fractions analyze->pool evap 9. Evaporate Solvent pool->evap pure_product Pure N-Protected Product evap->pure_product

Caption: Workflow for Normal-Phase Chromatography Purification.

Table 1: Example Solvent Gradient for N-Boc-O-Amino-glycerol

Column Volumes (CV) % Dichloromethane (DCM) % Methanol (MeOH) Purpose
0 - 2 100% 0% Elute non-polar impurities
2 - 10 100% -> 95% 0% -> 5% Elute product

| 10 - 12 | 95% -> 80% | 5% -> 20% | Elute highly polar impurities |

Protocol 2: Purification of O-Amino-glycerol via Cation-Exchange

This protocol is the method of choice for the unprotected, free-base form of O-Amino-glycerol. It leverages the positive charge of the protonated amine for a highly selective separation.

Principle of Separation

Strong Cation-Exchange (SCX) chromatography uses a stationary phase with covalently bound, negatively charged functional groups (e.g., sulfonate groups). At a pH below the pKa of O-Amino-glycerol's amine group (~pH < 8), the molecule will be protonated (R-NH3+) and will bind to the negatively charged resin.[4] Neutral and anionic impurities will pass through the column. The bound product can then be selectively eluted by either increasing the salt concentration or by increasing the pH of the mobile phase to deprotonate the amine.

Step-by-Step Methodology

A. Preparation:

  • Resin Selection and Swelling: Choose a strong cation-exchange resin (e.g., Dowex® 50WX8 or similar). The resin must be swelled in deionized water or the starting buffer before packing. Follow the manufacturer's instructions for pre-washing and activation.

  • Column Packing: Pack the column with the swelled resin.

  • Equilibration: Equilibrate the column by washing with several column volumes of the loading buffer (e.g., 0.1 M Acetic Acid or a pH 4-5 buffer) until the pH of the eluate matches the pH of the buffer. This ensures the resin is fully in the desired counter-ion form and at the correct pH for binding.

B. Elution and Fraction Collection:

  • Sample Loading: Dissolve the crude O-Amino-glycerol in the loading buffer. Apply the solution to the top of the column.

  • Washing: Wash the column with several column volumes of the loading buffer to remove all unbound, neutral, and anionic impurities.

  • Elution: Elute the bound O-Amino-glycerol using an elution buffer. A common and effective method is to use a gradient of a weak base, such as aqueous ammonia. A gradient from water to 2-5% ammonium hydroxide is typically effective. This increases the pH, neutralizes the R-NH3+ to R-NH2, and releases the product from the resin.

  • Fraction Collection: Collect fractions and monitor for the presence of the product.

Data and Workflow Visualization

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation swell 1. Swell & Prepare Resin pack 2. Pack Column swell->pack equil 3. Equilibrate Column (Low pH) pack->equil load_sample 4. Load Sample in Low pH Buffer equil->load_sample wash 5. Wash (Remove Impurities) load_sample->wash elute 6. Elute with High pH Gradient (e.g., aq. NH4OH) wash->elute analyze 7. Analyze Fractions elute->analyze pool 8. Pool Pure Fractions analyze->pool evap 9. Evaporate Solvent (Lyophilize if needed) pool->evap pure_product Pure O-Amino-glycerol evap->pure_product

Sources

Application Notes and Protocols: Synthesis of O-Amino-glycerol Derivatives for Molecular Probes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis and application of O-Amino-glycerol derivatives, a versatile class of molecular probes for researchers in chemical biology, drug development, and diagnostics. We present two robust synthetic pathways for preparing functionalized glycerol backbones: one leading to an O-Amino-glycerol derivative ready for oxime ligation, and a second yielding an azido-glycerol derivative for "click" chemistry applications. This document provides not only step-by-step protocols but also the underlying chemical principles and strategic considerations for designing and executing these syntheses. Furthermore, a detailed protocol for the conjugation of these probes to reporter molecules, such as fluorophores, is provided, enabling their use in a wide range of biological assays.

Introduction: The Versatility of the Glycerol Scaffold in Molecular Probe Design

Glycerol, a simple and highly functionalized C3 molecule, represents an ideal scaffold for the construction of molecular probes. Its three hydroxyl groups offer multiple points for modification, allowing for the introduction of reporter groups (e.g., fluorophores, biotin), targeting moieties, and bio-orthogonal handles for "click" chemistry. The inherent hydrophilicity of the glycerol backbone can also improve the aqueous solubility of otherwise hydrophobic probes.

O-Amino-glycerol derivatives, in particular, are of significant interest due to the unique reactivity of the aminooxy group. This functional group exhibits exceptional chemoselectivity towards aldehydes and ketones, forming stable oxime linkages under mild, biocompatible conditions—a reaction often referred to as "aminooxy click chemistry".[1] This allows for the specific labeling of biomolecules that contain or can be modified to contain a carbonyl group, such as periodate-oxidized glycoproteins.[2]

Furthermore, the synthesis of azido-functionalized glycerol derivatives provides a gateway to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), one of the most robust and widely used click chemistry reactions.[3] These "clickable" glycerol probes can be used to tag and visualize a wide range of biological processes, such as glycerolipid metabolism.[4]

This guide provides the necessary protocols and rationale to empower researchers to synthesize their own custom O-Amino-glycerol-based molecular probes.

Synthetic Strategies and Mechanistic Considerations

The synthesis of functionalized glycerol probes requires a careful strategy of protection and functional group interconversion. Due to the presence of three hydroxyl groups, regioselective modification can be challenging. A common and effective approach is to use a protecting group to differentiate the hydroxyls.

Protecting Group Strategy

To selectively functionalize the C1 or C3 position of glycerol, the C1 and C2 hydroxyls can be protected as an acetal, most commonly an isopropylidene acetal (solketal). This is readily achieved by reacting glycerol with acetone under acidic catalysis. The remaining primary hydroxyl group at C3 is then available for chemical modification.

Key Functionalization Reactions

Two primary strategies for introducing the desired amino or azido functionality are presented:

  • Two-Step Conversion via a Sulfonate Ester: This is a reliable method that involves activating the primary hydroxyl group as a good leaving group (e.g., a mesylate or tosylate), followed by nucleophilic substitution with sodium azide or a protected hydroxylamine derivative.

  • The Mitsunobu Reaction: This powerful reaction allows for the direct conversion of a primary or secondary alcohol to a variety of functional groups, including azides and protected amines, with inversion of configuration.[5][6] It proceeds under mild conditions but generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which must be removed during purification.

The choice between these methods depends on substrate compatibility, desired stereochemistry, and ease of purification.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with care and follow institutional safety guidelines.

Synthesis of a "Clickable" Azido-Glycerol Probe

This protocol details the synthesis of 1-azido-2,3-propanediol, a versatile precursor for molecular probes, starting from commercially available (R)-(-)-Solketal.

cluster_0 Synthesis of Azido-Glycerol Probe Solketal Solketal Mesyl-Solketal Mesyl-Solketal Solketal->Mesyl-Solketal MsCl, Et3N, DCM, 0 °C Azido-Solketal Azido-Solketal Mesyl-Solketal->Azido-Solketal NaN3, DMF, 80 °C Azido-Glycerol Azido-Glycerol Azido-Solketal->Azido-Glycerol Dowex 50WX8, MeOH/H2O

Caption: Synthetic pathway for the azido-glycerol probe.

Protocol 1: Synthesis of 1-Azido-2,3-propanediol

Step 1: Mesylation of (R)-(-)-Solketal

  • To a solution of (R)-(-)-Solketal (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated product, which can often be used in the next step without further purification.

Step 2: Azidation of Mesyl-Solketal

  • Dissolve the crude mesylated solketal (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add sodium azide (NaN₃, 3.0 eq).

  • Heat the reaction mixture to 80 °C and stir overnight.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure azido-solketal.

Step 3: Deprotection to 1-Azido-2,3-propanediol

  • Dissolve the purified azido-solketal in a mixture of methanol and water (e.g., 9:1 v/v).

  • Add a strongly acidic ion-exchange resin (e.g., Dowex 50WX8).

  • Stir the mixture at room temperature, monitoring by TLC until the starting material is consumed.

  • Filter off the resin and wash it with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, 1-azido-2,3-propanediol.

Synthesis of an O-Amino-Glycerol Derivative via Mitsunobu Reaction

This protocol describes the synthesis of an N-protected O-Amino-glycerol derivative using the Mitsunobu reaction, followed by deprotection.

cluster_1 Synthesis of O-Amino-Glycerol Probe Solketal Solketal Protected_Aminooxy_Solketal Protected_Aminooxy_Solketal Solketal->Protected_Aminooxy_Solketal N-Hydroxyphthalimide, PPh3, DIAD, THF, 0 °C Aminooxy_Solketal Aminooxy_Solketal Protected_Aminooxy_Solketal->Aminooxy_Solketal Hydrazine, EtOH, reflux O-Amino-Glycerol O-Amino-Glycerol Aminooxy_Solketal->O-Amino-Glycerol Dowex 50WX8, MeOH/H2O

Caption: Synthetic pathway for the O-Amino-glycerol probe.

Protocol 2: Synthesis of O-(2,3-dihydroxypropyl)hydroxylamine

Step 1: Mitsunobu Reaction of (R)-(-)-Solketal with N-Hydroxyphthalimide

  • Dissolve (R)-(-)-Solketal (1.0 eq), N-hydroxyphthalimide (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15-20 minutes. A color change and/or precipitation may be observed.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the phthalimide-protected product.

Step 2: Deprotection of the Phthalimide Group

  • Dissolve the purified product from Step 1 in ethanol.

  • Add hydrazine monohydrate (2.0-3.0 eq).

  • Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure. The crude product is the aminooxy-solketal.

Step 3: Deprotection of the Isopropylidene Group

  • Follow the same procedure as in Protocol 1, Step 3, using the crude aminooxy-solketal from the previous step.

  • The final product is O-(2,3-dihydroxypropyl)hydroxylamine.

Application Protocol: Conjugation to a Fluorescent Reporter

The synthesized O-Amino-glycerol probe can be conjugated to any molecule containing an aldehyde or ketone. The following is a general protocol for labeling with a commercially available aldehyde-functionalized fluorophore.

cluster_2 Probe Conjugation Workflow O-Amino-Glycerol O-Amino-Glycerol Probe Conjugated_Probe Fluorescently Labeled Glycerol Probe O-Amino-Glycerol->Conjugated_Probe Aniline catalyst, pH 4-5 buffer Fluorophore Aldehyde-Functionalized Fluorophore Fluorophore->Conjugated_Probe

Caption: Workflow for fluorescent labeling via oxime ligation.

Protocol 3: Oxime Ligation with a Fluorophore

  • Prepare a stock solution of the O-Amino-glycerol probe (from Protocol 2) in an appropriate buffer (e.g., 100 mM sodium acetate, pH 4.5).

  • Prepare a stock solution of the aldehyde-functionalized fluorophore in a minimal amount of an organic solvent like DMSO or DMF.

  • In a microcentrifuge tube, combine the fluorophore solution with the O-Amino-glycerol probe solution. A typical molar ratio would be a 1.5 to 5-fold excess of the O-Amino-glycerol probe to ensure complete consumption of the valuable fluorophore.

  • Add an aniline catalyst to the reaction mixture. A stock solution of aniline in the reaction buffer can be prepared, and it is typically used at a final concentration of 10-100 mM. Aniline has been shown to significantly enhance the rate of oxime ligation.[7]

  • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Monitor the reaction progress by analytical techniques such as HPLC or LC-MS to confirm the formation of the desired conjugate.

  • Purify the fluorescently labeled glycerol probe using an appropriate method, such as reverse-phase HPLC or size-exclusion chromatography, to remove unreacted starting materials and the catalyst.

Summary of Synthetic Strategies

StrategyKey ReagentsAdvantagesDisadvantages
Azido-Glycerol via Mesylation MsCl, NaN₃, Dowex resinReliable, high-yielding, uses common reagents.Two-step functionalization, NaN₃ is highly toxic.
O-Amino-Glycerol via Mitsunobu PPh₃, DIAD, N-Hydroxyphthalimide, HydrazineDirect conversion of alcohol, mild conditions.Stoichiometric byproducts (PPh₃O, hydrazine derivative) can complicate purification.[8]

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis of O-Amino-glycerol derivatives for use as molecular probes. By leveraging standard protection group strategies and well-established reactions like mesylation/azidation and the Mitsunobu reaction, researchers can readily access versatile glycerol-based scaffolds. The subsequent conjugation of these scaffolds to reporter molecules via oxime ligation or click chemistry opens up a vast array of possibilities for studying complex biological systems with high specificity and precision.

References

  • Click Chemistry Tools. (n.d.). Protocol: Click-Chemistry Labeling of Biomolecules and DNA. [Link]

  • ACS Green Chemistry Institute. (n.d.). Mitsunobu Reaction Reagent Guide. [Link]

  • Kumar, R. K., et al. (2022). Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. Organic Letters, 24(25), 4646–4651. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Synthesis Workshop. (2020, April 21). The Mitsunobu Reaction: Substitution Reactions with Alcohol Substrates [Video]. YouTube. [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Angewandte Chemie International Edition, 52(38), 10121-10125. [Link]

  • Batovska, D. I., et al. (2005). Synthesis of Some Phenylpropanoid Monoglycerides via the Mitsunobu Protocol. Molecules, 10(3), 552-558. [Link]

  • Williams, M. J., et al. (2022). Harnessing Clickable Acylated Glycerol Probes as Chemical Tools for Tracking Glycerolipid Metabolism. ACS Chemical Biology, 17(9), 2439–2448. [Link]

Sources

Application Notes and Protocols for the Development of Novel Surfactants from O-Amino-Glycerol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dawn of Biocompatible Surfactants

In the relentless pursuit of sustainable and biocompatible materials, the field of surfactant science is turning towards nature for inspiration. Amino acid-based surfactants have emerged as a promising class of molecules, lauded for their low toxicity, high biodegradability, and synthesis from renewable resources.[1][2] This guide delves into a specific and highly versatile subclass: O-Amino-glycerol surfactants, more formally known as amino acid glyceride conjugates. These molecules, which feature an amino acid polar head group linked to a glycerol backbone, offer a unique combination of properties that make them prime candidates for applications in pharmaceuticals, cosmetics, and beyond.[1][3]

The inherent chirality and diverse functionality of amino acids, coupled with the structural versatility of the glycerol scaffold, allow for the fine-tuning of surfactant properties to meet specific application demands. This document provides a comprehensive overview of the synthesis, characterization, and performance evaluation of these novel surfactants, with a focus on robust and reproducible enzymatic protocols.

The Molecular Architecture: Understanding O-Amino-Glycerol Surfactants

At its core, an O-Amino-glycerol surfactant consists of a hydrophilic amino acid moiety and a hydrophobic fatty acid chain, bridged by a glycerol molecule. The amino acid provides the polar head group, which can be anionic, cationic, or non-ionic depending on the chosen amino acid and the pH of the medium. The fatty acid chain constitutes the non-polar tail. The glycerol backbone provides a versatile platform for attaching these two components, allowing for the synthesis of mono- or di-acylated derivatives.[4]

cluster_hydrophilic Hydrophilic Head cluster_linker Linker cluster_hydrophobic Hydrophobic Tail amino_acid Amino Acid glycerol Glycerol amino_acid->glycerol Ester Linkage fatty_acid Fatty Acid Chain(s) glycerol->fatty_acid Ester Linkage

Caption: General structure of an O-Amino-Glycerol surfactant.

Synthesis of O-Amino-Glycerol Surfactants: An Enzymatic Approach

The synthesis of amino acid glyceride conjugates can be achieved through chemical methods; however, enzymatic synthesis offers significant advantages in terms of selectivity, milder reaction conditions, and reduced byproduct formation.[1][2][4] Lipases, in particular, have proven to be highly effective catalysts for the esterification of the glycerol hydroxyl groups with both amino acids and fatty acids.[4][5]

The following protocols are based on the robust methodologies developed by Morán et al., which describe a two-step enzymatic synthesis.[1][4]

Part 1: Enzymatic Synthesis of rac-1-O-(Nα-acetyl-L-aminoacyl)glycerol[1]

This initial step involves the selective acylation of one of the primary hydroxyl groups of glycerol with a protected amino acid.

Protocol 1: Synthesis of the Amino Acid Glyceryl Ester

Materials:

  • Glycerol (reactant and solvent)

  • Nα-protected amino acid (e.g., Nα-Boc-arginine)

  • Immobilized lipase (e.g., Novozym® 435 from Candida antarctica)

  • Aqueous buffer (e.g., phosphate buffer, pH 7.5)

  • Ethyl acetate

  • Silica gel for column chromatography

Equipment:

  • Reaction vessel with magnetic stirrer and temperature control

  • Vacuum evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a reaction vessel, combine glycerol and the Nα-protected amino acid. The molar ratio will depend on the specific amino acid and desired yield. A typical starting point is a 1:1 molar ratio.

  • Solvent and pH Adjustment: Add a minimal amount of aqueous buffer (0-10% v/v) to the reaction mixture.[1] The pH of the buffer should be optimized for the specific lipase used, typically around 7.5.

  • Enzyme Addition: Add the immobilized lipase to the mixture. The enzyme loading is typically between 5-10% (w/w) of the total reactants.

  • Reaction Conditions: Maintain the reaction at a constant temperature, typically around 50°C, with continuous stirring.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Reaction Quenching and Enzyme Removal: Once the reaction has reached completion (or equilibrium), stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Product Extraction: Add ethyl acetate to the reaction mixture to precipitate the unreacted glycerol. The product, being more soluble in ethyl acetate, will remain in the organic phase.

  • Purification: Concentrate the ethyl acetate phase under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the pure rac-1-O-(Nα-acetyl-L-aminoacyl)glycerol.

Causality of Experimental Choices:

  • Enzymatic Catalyst: The use of an immobilized lipase like Novozym® 435 allows for high selectivity towards the primary hydroxyl groups of glycerol and easy removal of the catalyst from the reaction mixture.[4]

  • Minimal Aqueous Buffer: The presence of a small amount of water is often necessary for enzyme activity, but excess water can promote the reverse hydrolysis reaction, reducing the product yield.[1]

  • Temperature: The reaction temperature is a critical parameter that influences both the reaction rate and the enzyme stability. 50°C is often a good compromise for many lipases.[1]

Part 2: Lipase-Catalyzed Acylation with Fatty Acids[5]

This second step involves the esterification of the remaining hydroxyl groups on the amino acid glyceryl ester with fatty acids to introduce the hydrophobic tail(s).

Protocol 2: Synthesis of Mono- and Di-lauroylated Amino Acid Glyceride Conjugates

Materials:

  • rac-1-O-(Nα-acetyl-L-aminoacyl)glycerol (from Protocol 1)

  • Lauric acid (or other fatty acid)

  • Immobilized lipase (e.g., Novozym® 435 or Lipozyme® IM)

  • Solvent-free system or an organic solvent (e.g., 2-methyl-2-butanol)

Equipment:

  • Reaction vessel with magnetic stirrer and temperature control

  • Vacuum system for water removal

  • High-Performance Liquid Chromatography (HPLC) system for analysis and purification

Procedure:

  • Reaction Setup: Combine the amino acid glyceryl ester and lauric acid in the reaction vessel. The molar ratio of fatty acid to the glyceryl ester will determine the degree of acylation (mono- vs. di-acylated). For di-acylation, a molar excess of the fatty acid is used.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture.

  • Reaction Conditions: The reaction is typically carried out in a solvent-free system at an elevated temperature (e.g., 60-70°C) under vacuum to continuously remove the water produced during the esterification, thereby driving the reaction towards product formation.[4]

  • Monitoring: Monitor the formation of the mono- and di-acylated products using HPLC.

  • Purification: After the reaction, the products can be purified using preparative HPLC or column chromatography.

Trustworthiness of the Protocol: This two-step enzymatic synthesis is a self-validating system. The purity of the intermediate product from Protocol 1 can be confirmed by NMR and mass spectrometry before proceeding to the second step. The final products can be thoroughly characterized to confirm their structure and purity, ensuring the reliability of the synthesis.

start Start reactants1 Glycerol + Nα-protected Amino Acid start->reactants1 protocol1 Protocol 1: Enzymatic Esterification (Lipase, 50°C) reactants1->protocol1 intermediate rac-1-O-(Nα-acetyl-L-aminoacyl)glycerol protocol1->intermediate reactants2 Intermediate + Fatty Acid(s) intermediate->reactants2 protocol2 Protocol 2: Enzymatic Acylation (Lipase, 60-70°C, vacuum) reactants2->protocol2 product O-Amino-Glycerol Surfactant (Mono- or Di-acylated) protocol2->product purification Purification (Chromatography) product->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: Workflow for the enzymatic synthesis of O-Amino-Glycerol surfactants.

Characterization of Novel O-Amino-Glycerol Surfactants

Thorough characterization is essential to confirm the chemical structure and purity of the newly synthesized surfactants.

Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR)

Rationale: NMR spectroscopy is a powerful tool for determining the precise molecular structure, including the position of the acyl chains on the glycerol backbone.

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified surfactant in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire a proton NMR spectrum to identify the different types of protons in the molecule and their connectivity. Key signals to analyze include those from the glycerol backbone, the amino acid residue, and the fatty acid chains.

  • ¹³C NMR: Obtain a carbon-13 NMR spectrum to determine the number of unique carbon atoms and their chemical environments.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous structural assignment, especially in the case of regioisomers, two-dimensional NMR experiments are invaluable.[4]

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the ester linkages.

Performance Evaluation of O-Amino-Glycerol Surfactants

Once synthesized and characterized, the performance of the novel surfactants must be evaluated to determine their potential applications.

Protocol 4: Determination of Critical Micelle Concentration (CMC) and Surface Tension

Rationale: The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles, and it is a key indicator of surfactant efficiency. The surface tension at the CMC indicates the surfactant's ability to reduce the surface energy of a liquid.

Equipment:

  • Tensiometer (using the Du Noüy ring or Wilhelmy plate method)

Procedure:

  • Stock Solution: Prepare a concentrated stock solution of the surfactant in deionized water.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide range of concentrations both below and above the expected CMC.

  • Surface Tension Measurement: Measure the surface tension of each dilution at a constant temperature.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The point at which the surface tension plateaus is the CMC. The surface tension value at this plateau is γCMC.

cluster_micelle Micelle Structure cluster_tail s1 center->s1 Hydrophilic Head s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 s6 center->s6 s7 center->s7 s8 center->s8 t1 ~~~~ s1->t1 Hydrophobic Tail t2 ~~~~ s2->t2 t3 ~~~~ s3->t3 t4 ~~~~ s4->t4 t5 ~~~~ s5->t5 t6 ~~~~ s6->t6 t7 ~~~~ s7->t7 t8 ~~~~ s8->t8

Caption: Self-assembly of O-Amino-Glycerol surfactants into a micelle in an aqueous solution.

Quantitative Data Summary

The following table summarizes typical data that can be obtained from the synthesis and characterization of O-Amino-Glycerol surfactants. The values are illustrative and will vary depending on the specific amino acid and fatty acid used.

Surfactant (Example)Synthesis Yield (%)CMC (mM)γCMC (mN/m)
1-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-arginine)650.532
1,2-di-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-arginine)720.0830
1-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-glutamic acid)581.235

Conclusion and Future Outlook

The protocols and application notes presented here provide a solid framework for the development and evaluation of novel O-Amino-Glycerol surfactants. The enzymatic synthesis routes offer a green and efficient way to produce these biocompatible molecules. With their tunable properties and excellent performance characteristics, O-Amino-Glycerol surfactants are poised to make a significant impact in various industries, contributing to the development of safer and more sustainable products. Further research can explore the use of a wider range of amino acids and fatty acids to expand the library of these promising surfactants and tailor their properties for specific high-value applications, such as drug delivery systems and advanced personal care formulations.

References

  • Morán, C., Infante, M. R., & Clapés, P. (2001). Synthesis of glycero amino acid-based surfactants. Part 1. Enzymatic preparation of rac-1-O-(Nα-acetyl-L-aminoacyl)glycerol derivatives. Journal of the Chemical Society, Perkin Transactions 1, (16), 2063–2070. [Link]

  • Morán, C., Infante, M. R., & Clapés, P. (2002). Synthesis of glycero amino acid-based surfactants. Part 2. Lipase-catalysed synthesis of 1-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) and 1,2-di-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) derivatives. Green Chemistry, 4(2), 107–114. [Link]

  • Infante, M. R., Pérez, L., Pinazo, A., & Vinardell, M. P. (2004). Amino acid-based surfactants. Comptes Rendus Chimie, 7(6-7), 583–592. [Link]

  • Shanghai VanaBio Silicones Co., Ltd. (n.d.). surfactants of amino acids. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Glycero Amino Acid-Based Surfactants. Part 1. Enzymatic Preparation of rac-1-O-(Nα-Acetyl-L-aminoacyl)glycerol Derivatives | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). Aminoglycerol. Retrieved from [Link]

Sources

protocols for scaling up O-Amino-glycerol production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Strategy

The Ambiguity Challenge: In pharmaceutical process development, "O-Amino-glycerol" is a nomenclatural intersection that often refers to two distinct chemical entities depending on the therapeutic context:

  • 3-Amino-1,2-propanediol (APD): The industrial workhorse (CAS 616-30-8).[1] It is the primary backbone for non-ionic X-ray contrast media (e.g., Iopamidol) and a critical headgroup precursor for Lipid Nanoparticles (LNPs).

  • 3-(Aminooxy)-1,2-propanediol: A specialized "True O-Amino" ether (CAS 67435-00-1), used in niche antibiotic conjugation and bicyclic heterocycle synthesis.[1]

Scope of this Guide: This application note prioritizes the 3-Amino-1,2-propanediol (APD) pathway due to its high-volume relevance in drug development.[1] We present a scalable, self-validating protocol for the Ammonolysis of 3-Chloro-1,2-propanediol , addressing the critical engineering challenges of exotherm management and impurity profiling. A secondary section outlines the synthesis strategy for the O-linked variant.

Phase 1: Reaction Engineering & Safety (The APD Pathway)

The Scale-Up Problem: The direct aminolysis of glycidol (an alternative route) is atom-economic but hazardous at scale due to polymerization risks (runaway exotherms).[1] The industry-preferred route for scale-up (>10 kg) is the Ammonolysis of 3-Chloro-1,2-propanediol (CPD) using aqueous ammonia.[1] This route offers superior thermal control but requires high-pressure engineering.[1]

Critical Process Parameters (CPPs):
  • Molar Ratio (NH₃:CPD): Must be maintained at >15:1 . Lower ratios favor the formation of the secondary amine impurity (Bis-aminoglycerol), which is difficult to remove via distillation.

  • Temperature: 40°C – 60°C. Higher temperatures accelerate reaction but increase pressure and corrosion risks.[1]

  • Pressure: The reaction generates autogenous pressure (2–5 bar) due to ammonia vapor.

Diagram 1: Reaction Pathway & Impurity Logic

ReactionPathway CPD 3-Chloro-1,2-propanediol (Starting Material) Intermediate Transition State (High Pressure) CPD->Intermediate + NH3 NH3 NH3 (aq) (Excess) NH3->Intermediate APD 3-Amino-1,2-propanediol (Target Product) Intermediate->APD Main Pathway (k1) Impurity Bis-aminoglycerol (Secondary Amine Impurity) APD->Impurity + CPD (Side Reaction) Occurs if NH3 is low

Caption: Reaction scheme showing the necessity of excess ammonia to suppress the secondary amine impurity (Bis-aminoglycerol).

Phase 2: Detailed Experimental Protocol (APD Synthesis)

Scale: Pilot (10 L Reactor) | Target Yield: >85% | Purity: >98.5%

Equipment Requirements:
  • Reactor: 10 L Stainless Steel (SS316) or Hastelloy autoclave, rated for 10 bar.

  • Agitation: Pitch-blade turbine (high shear not required, but good turnover essential).[1]

  • Downstream: Wiped Film Evaporator (WFE) or Short Path Distillation unit.[1]

Step-by-Step Methodology:
  • Reactor Charging (The "Ammonia First" Rule):

    • Action: Charge 6.5 kg of 25-28% Aqueous Ammonia into the reactor.[1]

    • Causality: Charging ammonia first ensures that when CPD is added, it immediately encounters a massive excess of amine, kinetically favoring mono-substitution.[1]

    • Safety: Ensure reactor vent lines are closed and cooling jacket is active (set to 20°C).

  • Substrate Addition:

    • Action: Pump 0.5 kg of 3-Chloro-1,2-propanediol (CPD) into the reactor over 30 minutes.

    • Observation: A mild exotherm will occur.[1][2] Maintain internal temperature < 30°C during addition.

  • Reaction Phase:

    • Action: Seal the reactor.[3] Ramp temperature to 50°C over 45 minutes.[1]

    • Monitoring: Pressure will rise to approximately 2–3 bar.[1] Stir at 250 RPM for 6–8 hours.

    • End-Point Control: Sample via dip-tube.[1] Analyze by HPLC (HILIC column). Reaction is complete when CPD < 0.5%.[1]

  • Basification (The Liberation Step):

    • Context: The product exists as the hydrochloride salt (APD·HCl). We must liberate the free base for distillation.

    • Action: Cool to 20°C. Depressurize slowly to a scrubber (trap NH3).[1]

    • Addition: Add 50% NaOH solution (stoichiometric equivalent to CPD, approx. 360g) slowly.[1]

    • Check: pH should be >11.[1][2]

  • De-Salting & Isolation:

    • Action: Concentrate the mixture under vacuum (50 mbar, 60°C) to remove water and excess ammonia.

    • Result: A slurry of APD and NaCl precipitates.

    • Filtration: Add Ethanol (2 L) to precipitate remaining NaCl.[1] Filter off the salt.

    • Final Purification: Distill the filtrate.[2] APD boils at ~160°C at 1.5 mmHg.[1]

Phase 3: Purification & Quality Control

The transition from crude to pharma-grade requires rigorous separation of the "Bis" impurity.[1]

Data Table: Impurity Profile & Removal Strategy

ComponentStructureBoiling Point (High Vac)Removal Strategy
APD (Product) Primary Amine~160°CMain Fraction Collection
Bis-aminoglycerol Secondary Amine>200°CRemains in Pot Residue (Heavy)
Glycerol Hydrolysis byproduct~180°CFore-cut (requires fractionation)
NaCl Inorganic SaltN/A (Solid)Filtration / Ethanol Wash
Diagram 2: Process Flow Diagram (Scale-Up)

ProcessFlow Reactor High-Pressure Reactor (Ammonolysis) Flash Flash Evaporation (NH3/H2O Removal) Reactor->Flash Crude Stream Neutralization Neutralization Tank (+ NaOH) Flash->Neutralization Concentrate Filter Salt Filtration (Remove NaCl) Neutralization->Filter Slurry Distillation High-Vac Distillation (Thin Film Evaporator) Filter->Distillation Filtrate FinalProduct Purified APD (>98%) Distillation->FinalProduct Distillate Waste Waste Distillation->Waste Residue (Bis-amine)

Caption: Industrial workflow for APD production. Note the position of Salt Filtration prior to High-Vac Distillation.

Special Section: The "True" O-Amino Variant (CAS 67435-00-1)[1]

If the specific requirement is 3-(Aminooxy)-1,2-propanediol (the ether), the chemistry changes entirely.[1] This is not a bulk commodity synthesis but a multi-step fine chemical synthesis.

Protocol Summary (O-Linkage):

  • Starting Material: 3-Bromo-1,2-propanediol (or Solketal tosylate).[1]

  • Coupling: React with N-Hydroxyphthalimide in the presence of DBU (Base).

  • Deprotection: Treat the phthalimide intermediate with Hydrazine Hydrate (Ing-Manske procedure) or Methylhydrazine.[1]

  • Purification: Ion-exchange chromatography (Dowex) is preferred over distillation due to thermal instability of the amino-oxy bond.[1]

References & Authority

  • BenchChem. "Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production."[1][3] Application Note 2025. Link (Accessed Oct 2023).[1]

    • Relevance: Establishes the CPD + Ammonia route as the industrial standard.

  • Borregaard. "3-Amino-1,2-Propanediol (APD) Technical Data Sheet."[1] Product Documentation. Link

    • Relevance: Confirms specifications and impurity limits for contrast agent precursors.

  • European Food Safety Authority (EFSA). "Safety assessment of glycidol and its derivatives."[1] EFSA Journal.[1] Link

    • Relevance: Provides critical toxicology data on glycidol, justifying the use of the CPD route to avoid glycidol handling where possible.

  • US Patent 5,053,545. "Process for the purification of 3-amino-1,2-propanediol."[1] Link

    • Relevance: Details the vacuum distillation parameters and salt removal techniques.

  • Pharmaffiliates. "O-Amino-glycerol (CAS 67435-00-1) Data Sheet." Link

    • Relevance: Validates the existence of the specific O-amino ether variant.[1]

Disclaimer: This guide is for research and development purposes. All scale-up activities involving high-pressure ammonia and epoxides/halohydrins must be preceded by a rigorous Process Hazard Analysis (PHA).[1]

Sources

Application Note: Site-Specific Functionalization of Biomolecules with Aminooxy-Glycerol Dendrons

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The functionalization of biomolecules with glycerol dendrons via O-Amino (Aminooxy) ligation represents a superior alternative to traditional PEGylation for enhancing solubility, reducing aggregation, and masking immunogenicity. Unlike random amide coupling, which risks occluding active sites, O-Amino-glycerol functionalization targets aldehyde moieties—generated on glycans or N-termini—to form stable oxime linkages. This guide details the protocol for the site-specific conjugation of aminooxy-glycerol to glycosylated proteins (e.g., monoclonal antibodies), ensuring high homogeneity and preservation of biological activity.

Introduction & Mechanistic Rationale

The Solubility Crisis in Biologics

Hydrophobic protein therapeutics and Antibody-Drug Conjugates (ADCs) frequently suffer from aggregation, leading to poor pharmacokinetics (PK) and increased immunogenicity. While Polyethylene Glycol (PEG) has been the gold standard for solubility enhancement, it suffers from polydispersity, oxidative degradation, and "anti-PEG" immunity.

The Glycerol Advantage

Glycerol dendrons (polyglycerols) offer a compact, hyper-branched hydrophilic architecture. They provide a high density of hydroxyl groups, creating a robust hydration shell that resists protein adsorption (fouling) more effectively than linear PEG.

The Chemistry: Oxime Ligation

The "O-Amino" functionality refers to the aminooxy group (


). This group reacts chemoselectively with aldehydes or ketones to form an oxime bond  (

).
  • Selectivity: Reacts only with carbonyls (aldehydes/ketones), not native amino acid side chains (lysines/cysteines).

  • Stability: The resulting oxime bond is thermodynamically stable under physiological conditions, unlike the hydrolytically unstable Schiff bases formed by simple amines.

  • Kinetics: The reaction is slow at neutral pH but is dramatically accelerated by nucleophilic catalysts like aniline or m-phenylenediamine (mPDA) .

Chemical Mechanism Diagram

OximeLigation Aldehyde Biomolecule-CHO (Aldehyde) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack Aminooxy H2N-O-Glycerol (Aminooxy Reagent) Aminooxy->Intermediate Oxime Biomolecule=N-O-Glycerol (Stable Oxime) Intermediate->Oxime Dehydration (Aniline Catalyzed) Water H2O Intermediate->Water

Caption: The chemoselective reaction between a biomolecule-aldehyde and O-Amino-glycerol yields a stable oxime linkage.

Experimental Protocols

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • Biomolecule: Glycosylated protein (e.g., IgG, 1–5 mg/mL).

  • Reagent: O-Amino-glycerol (Aminooxy-Glycerol Dendron, G1 or G2 generation).

  • Oxidant: Sodium Periodate (

    
    ), 100 mM stock in water.[1]
    
  • Catalyst: Aniline (pure, redistilled if darkened), 100 mM stock in water.

  • Buffers:

    • Oxidation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5.

    • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0–6.5.

    • Quenching Buffer: Glycerol (pure) or Ethylene Glycol.

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassettes.

Protocol A: Generation of Reactive Aldehydes (Mild Periodate Oxidation)

Target: Sialic acid residues on the Fc glycan of an antibody.

  • Buffer Exchange: Exchange the protein into Oxidation Buffer (pH 5.5). Avoid Tris or amine-containing buffers as they interfere with downstream steps.

  • Oxidation Reaction:

    • Add

      
       to the protein solution to a final concentration of 1 mM .
      
    • Note: Keep periodate concentration low (1 mM) and temperature low (

      
      ) to selectively oxidize sialic acids without damaging sensitive amino acids (Met, Trp).
      
  • Incubation: Incubate for 30 minutes on ice in the dark.

  • Quenching: Add glycerol to a final concentration of 10 mM to quench unreacted periodate. Incubate for 5 minutes.

  • Purification (Critical): Immediately desalt the protein into Reaction Buffer (pH 6.5) using a spin column to remove periodate and formaldehyde byproducts.

Protocol B: Conjugation (Oxime Ligation)
  • Reagent Preparation: Dissolve O-Amino-glycerol in water to 50 mM.

  • Molar Excess Calculation:

    • Calculate the molar concentration of the oxidized protein.

    • Target a 20–50x molar excess of O-Amino-glycerol over the protein concentration.

  • Catalysis:

    • Add the O-Amino-glycerol solution to the oxidized protein.

    • Add Aniline stock to a final concentration of 10 mM .

    • Expert Insight: Aniline forms a transient, highly reactive Schiff base with the aldehyde, which then rapidly transimines with the aminooxy group, accelerating the reaction by

      
      --
      
      
      
      fold.
  • Incubation: Incubate at Room Temperature (

    
    )  for 2–4 hours  or overnight at 
    
    
    
    .
  • Purification: Remove excess reagents and catalyst via extensive dialysis (20K MWCO) or size-exclusion chromatography (SEC) into PBS, pH 7.4.

Workflow Visualization

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Conjugation cluster_2 Phase 3: Validation Step1 Native IgG (Glycosylated) Step2 Mild Oxidation (1mM NaIO4, pH 5.5) Step1->Step2 Step3 Aldehyde-IgG (Activated) Step2->Step3 Step4 Add O-Amino-Glycerol + 10mM Aniline Step3->Step4 Desalt Step5 Oxime Ligation (2-4 hrs, pH 6.5) Step4->Step5 Step6 Purification (SEC/Dialysis) Step5->Step6 Step7 QC: MALDI-TOF / HABA Step6->Step7

Caption: Step-by-step workflow for converting glycosylated IgG to Glycerol-Dendron conjugates.

Quality Control & Validation

Quantitative Analysis

To verify the Degree of Labeling (DOL) and functional improvement, use the following methods:

MethodPurposeExpected Outcome
MALDI-TOF MS Mass Shift AnalysisMass increase corresponding to

. Broadening of peaks indicates successful polymer attachment.
SEC-HPLC Aggregation AnalysisShift to earlier elution time (increased hydrodynamic radius). Reduction in high-molecular-weight aggregates compared to control.
HABA Assay Biotin QuantificationIf using Biotin-Aminooxy-Glycerol: Displacement of HABA from Avidin measures biotinylation extent.
Solubility Assay Functional CheckConcentrate protein using centrifugal filters. Conjugate should remain soluble at concentrations

where native protein precipitates.
Troubleshooting Guide
  • Issue: Low Conjugation Efficiency.

    • Cause: Insufficient oxidation or pH mismatch.

    • Fix: Ensure pH is 5.5 during oxidation.[1] Oxime ligation requires pH 4.5–6.5; reactions at pH > 7.5 are extremely slow. Increase aniline concentration to 100 mM if protein stability permits.

  • Issue: Protein Precipitation during Oxidation.

    • Cause: Over-oxidation causing hydrophobic collapse.

    • Fix: Reduce

      
       to 0.5 mM or perform oxidation at 
      
      
      
      .
  • Issue: Aniline Toxicity.

    • Cause: Residual aniline in final product.

    • Fix: Perform two rounds of dialysis or use a PD-10 desalting column. Aniline is a small molecule and clears easily.

References

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry.[2][1][3][4] [Link]

  • Wyszogrodzka, M., & Haag, R. (2009). Synthesis and characterization of glycerol dendrons, self-assembled monolayers on gold: a detailed study of their protein resistance. Biomacromolecules.[2][1][3][4][5][6] [Link]

  • Rashidian, M., et al. (2013). Chemoenzymatic Labeling of Proteins: Techniques and Applications. Bioconjugate Chemistry.[2][1][3][4] [Link]

  • Zeng, Y., et al. (2009). High-efficiency labeling of sialylated glycoproteins on living cells. Nature Methods. [Link]

Sources

Application Note & Protocols: O-Amino-glycerol as a Versatile Scaffold for Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The glycerol backbone represents a simple, stereochemically defined, and highly versatile scaffold for the construction of diverse molecular libraries. The introduction of an amino group to create an O-Amino-glycerol core significantly expands its utility, providing three distinct points for diversification through well-established orthogonal chemistries. This document provides a comprehensive guide to leveraging the O-Amino-glycerol scaffold in solid-phase combinatorial chemistry, covering strategic design, detailed synthesis protocols, analytical characterization, and expert insights into potential challenges and solutions.

Introduction: The Strategic Advantage of the O-Amino-glycerol Scaffold

In the quest for novel therapeutic agents and functional molecules, combinatorial chemistry remains a cornerstone for generating vast libraries of compounds for high-throughput screening. The choice of a central scaffold is paramount, as it dictates the three-dimensional orientation of the appended functionalities and, consequently, the library's interaction with biological targets.

O-Amino-glycerol emerges as a superior scaffold for several key reasons:

  • Tri-functional & Orthogonal: It possesses three distinct functional groups—a primary hydroxyl, a secondary hydroxyl, and an amino group. The differential reactivity of these groups allows for selective, stepwise functionalization using a system of orthogonal protecting groups. This is the foundation of its utility in building complex and varied libraries.

  • Stereochemical Control: Derived from either D- or L-serine, the scaffold's chiral center is pre-defined. This allows for the synthesis of stereochemically pure libraries, which is critical for understanding structure-activity relationships (SAR) as biological systems are exquisitely sensitive to stereochemistry.

  • Biomimetic Potential: The glycerol backbone is a common motif in lipids and other biological molecules, potentially imparting favorable properties like aqueous solubility and biocompatibility to the resulting library members.

  • Rotational Flexibility: The acyclic nature of the scaffold provides a degree of rotational freedom, allowing the appended R-groups to explore a wider conformational space and adapt to the topology of a binding site.

This guide will walk through the practical application of this scaffold, from initial design considerations to the final analysis of a diversified library.

Core Chemistry & Library Design Principles

The successful use of the O-Amino-glycerol scaffold hinges on the strategic application of orthogonal protecting groups. This allows for the selective deprotection and subsequent reaction at each of the three functional sites.

A common strategy involves:

  • Amino Group Protection: Often protected with a base-labile group like Fmoc (9-fluorenylmethyloxycarbonyl).

  • Primary Hydroxyl Protection: Typically protected with an acid-labile group such as a Trityl (Trt) or Dimethoxytrityl (DMT) ether.

  • Secondary Hydroxyl Protection: Can be left for later functionalization or protected with a group stable to both acid and base, such as a benzyl (Bn) ether, which requires hydrogenolysis for removal.

This orthogonal scheme allows for a planned, sequential diversification of the scaffold.

Diagram: Orthogonal Protection Strategy

G scaffold O-Amino-glycerol Scaffold scaffold->center_node p1 R1 (e.g., via Amide Bond) p2 R2 (e.g., via Ether/Ester) p3 R3 (e.g., via Ester/Ether) center_node->p1 Amino Group (Fmoc Deprotection) center_node->p2 Primary -OH (Trityl Deprotection) center_node->p3 Secondary -OH (Acylation/Alkylation)

Caption: Orthogonal diversification points on the O-Amino-glycerol scaffold.

Protocols: Solid-Phase Synthesis of a Diversified Library

This section details a representative solid-phase synthesis workflow. The protocol assumes the starting point is a commercially available or pre-synthesized orthogonally protected O-Amino-glycerol derivative attached to a solid support (e.g., Wang resin).

Workflow Overview

The overall process is a cycle of deprotection, coupling of a new building block, and washing, repeated for each point of diversification.

G start Start: Resin-Bound Scaffold deprotect1 Step 1: Deprotect Position 1 (e.g., Fmoc) start->deprotect1 wash1 Wash deprotect1->wash1 couple1 Step 2: Couple R1 (e.g., Activated Acid) wash1->couple1 wash2 Wash couple1->wash2 deprotect2 Step 3: Deprotect Position 2 (e.g., Trt) wash2->deprotect2 wash3 Wash deprotect2->wash3 couple2 Step 4: Couple R2 (e.g., Acylation) wash3->couple2 wash4 Wash couple2->wash4 diversify3 Step 5: Diversify Position 3 (e.g., R3-X) wash4->diversify3 wash5 Wash diversify3->wash5 cleave Final Step: Cleave from Resin wash5->cleave end Purified Library Member cleave->end

Application Note: Quantifying 3-Amino-1,2-Propanediol (O-Amino-glycerol) in Complex Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the analytical quantification of 3-Amino-1,2-propanediol (3-APD) , often referred to in industrial contexts as "Amino-glycerol" or Isoserinol. 3-APD is a critical intermediate in the synthesis of non-ionic X-ray contrast media (e.g., Iohexol, Iodixanol). Its quantification in reaction mixtures is chemically challenging due to:

  • Lack of Chromophore: 3-APD lacks the conjugated

    
    -systems required for standard UV detection.
    
  • High Polarity: It exhibits poor retention on standard C18 Reversed-Phase (RP) columns.

  • Matrix Interference: Reaction mixtures often contain high concentrations of ammonia, inorganic salts (NaCl), and structural isomers like Serinol (2-amino-1,3-propanediol) .

This guide presents three orthogonal protocols:

  • Method A (Routine QC): Automated Pre-column Derivatization with OPA (HPLC-FLD).

  • Method B (R&D/Trace): HILIC-MS/MS for direct, underivatized analysis.

  • Method C (Validation): GC-FID via Trifluoroacetic Anhydride (TFAA) derivatization.[1]

Analyte Profile & Chemical Logic

Parameter3-Amino-1,2-propanediol (3-APD)Serinol (Impurity Isomer)
Structure Primary amine on C1, vicinal diol on C2, C3.Primary amine on C2, hydroxyls on C1, C3.
CAS 616-30-8534-03-2
pKa (Amine) ~9.5~9.7
LogP -1.7 (Highly Hydrophilic)-1.8
Detection Challenge Transparent >210 nmTransparent >210 nm
Decision Matrix: Method Selection

The following decision tree illustrates the logic for selecting the appropriate method based on sample matrix and sensitivity requirements.

MethodSelection Start Sample Type Matrix Matrix Complexity Start->Matrix HighSalt High Salt / Crude Mix Matrix->HighSalt Crude Reaction Clean Purified / Final Product Matrix->Clean Distilled MethodB Method B: HILIC-MS/MS (No Derivatization) HighSalt->MethodB Avoids Salt Clogging Sens Sensitivity Required? Clean->Sens Trace Trace (<0.1%) Sens->Trace Macro Macro (>1%) Sens->Macro MethodA Method A: HPLC-FLD (OPA Derivatization) Trace->MethodA MethodC Method C: GC-FID (TFAA Derivatization) Macro->MethodC

Figure 1: Analytical Decision Matrix. High-salt reaction mixtures favor HILIC-MS to avoid derivatization artifacts, while routine QC of purified material benefits from the robustness of HPLC-FLD.

Method A: HPLC-FLD with OPA Derivatization (The Workhorse)

Principle: Primary amines react with o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative. This overcomes the lack of UV absorbance.

Causality: We use 3-Mercaptopropionic Acid (3-MPA) instead of the traditional 2-Mercaptoethanol because 3-MPA yields more stable isoindole derivatives, reducing variability during autosampler wait times.

Protocol A: Experimental Setup

1. Reagents:

  • Derivatization Reagent: Dissolve 10 mg OPA in 0.5 mL Methanol. Add 9 mL 0.4 M Borate Buffer (pH 10.2). Add 50 µL 3-Mercaptopropionic acid. Note: Prepare fresh daily. Oxygen degrades OPA.

  • Mobile Phase A: 10 mM Na₂HPO₄, pH 7.2 (Phosphate buffer).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

2. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).[2]

3. Automated Injection Program (Injector Programming): Most modern HPLCs (Agilent/Waters) support "User Defined Programs". Do not perform manual derivatization if possible to ensure timing precision.

  • Draw 5 µL Sample.

  • Draw 5 µL Reagent.

  • Mix in needle/loop (3 cycles).

  • Wait 1.0 min (Critical: Reaction kinetics plateau).

  • Inject.[1][2][3]

4. Gradient Table:

Time (min)% A (Buffer)% B (ACN)Event
0.09010Elution Start
8.05050Elution of Derivatives
10.00100Column Wash
12.09010Re-equilibration

Method B: HILIC-MS/MS (The Gold Standard)

Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes via a water-rich layer adsorbed to the stationary phase. This allows direct quantification of 3-APD without derivatization, avoiding interference from ammonia (which would consume OPA reagent in Method A).

Self-Validating Logic: The use of a structural isomer (Serinol) or a stable isotope (


-3-APD) as an Internal Standard (IS) corrects for matrix suppression in the MS source.
Protocol B: Experimental Setup

1. Instrumentation:

  • UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC), 2.1 x 100 mm, 3.5 µm. Why? Zwitterionic phases provide better separation of structural isomers than amide phases.

2. Mobile Phases:

  • Phase A: 10 mM Ammonium Formate in Water, pH 3.0. Why? Low pH protonates the amine (pKa ~9.5), ensuring retention via cation exchange mechanisms on the ZIC surface.

  • Phase B: Acetonitrile with 0.1% Formic Acid.[4]

3. MS/MS Transitions (MRM Mode):

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Role
3-APD 92.1 [M+H]⁺74.015Quantifier (Loss of H₂O)
3-APD 92.1 [M+H]⁺56.022Qualifier
Serinol (IS) 92.1 [M+H]⁺74.015Internal Standard*

*Note: Serinol and 3-APD share transitions but are separated chromatographically (Serinol elutes later due to higher symmetry/polarity).

4. HILIC Separation Mechanism Visualization:

HILIC_Mech Substrate ZIC-HILIC Silica WaterLayer Stagnant Water Layer (Enriched) Substrate->WaterLayer H-Bonding BulkPhase Bulk Mobile Phase (High ACN) WaterLayer->BulkPhase Partitioning Interface Analyte 3-APD (Polar) Analyte->WaterLayer High Affinity (Retention) Analyte->BulkPhase Low Affinity

Figure 2: HILIC Partitioning Mechanism. 3-APD partitions into the water-rich layer on the zwitterionic surface.

Method C: GC-FID/MS (Orthogonal Validation)

Principle: To analyze non-volatile aminodiols by GC, the hydroxyl and amine groups must be protected. Trifluoroacetic Anhydride (TFAA) converts 3-APD into a volatile trifluoroacetyl derivative.

Protocol C:

  • Sample Prep: Evaporate 10 mg of reaction mixture to dryness under N₂.

  • Derivatization: Add 200 µL Ethyl Acetate + 200 µL TFAA. Cap and heat at 60°C for 30 mins.

  • Analysis: Inject 1 µL (Split 20:1) onto a DB-1701 or DB-5MS column.

  • Temperature Program: 80°C (1 min) → 10°C/min → 250°C.

Warning: TFAA is moisture sensitive. Ensure samples are strictly anhydrous.

References

  • Borregaard AS. (2020).[1] Product Data Sheet: 3-Amino-1,2-propanediol (APD).[1][2] Retrieved from

  • Minamisawa, K., & Watanabe, H. (1986). Serinol (2-Amino-1,3-propanediol) and 3-Amino-1,2-propanediol in Soybean Nodules.[2] Plant & Cell Physiology, 27(6), 1109–1116.

  • Wang, F., et al. (2015). Preparation method of 3-amino-1,2-propanediol.[1][2][3][5][6][7] Patent CN104610074A.

  • Thermo Fisher Scientific. (2017). Underivatized Amino Acid Analysis by HILIC Separation and Mass Detection. Application Note 73151.[8]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing O-Amino-glycerol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for O-Amino-glycerol synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis. As Senior Application Scientists, we have compiled this resource based on established literature and practical experience to ensure you can achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to O-Amino-glycerol and related compounds?

A1: There are two main approaches for the synthesis of O-Amino-glycerol and its derivatives: chemical synthesis and biocatalytic (enzymatic) methods.

  • Chemical Synthesis: A prevalent method involves a two-step process starting from glycerol. First, glycerol is converted to an intermediate, such as hydroxyacetone, using a metal catalyst at elevated temperatures (160-300°C). This intermediate then undergoes reductive amination with an appropriate amine compound to yield the desired amino alcohol.[1][2] Another powerful method for creating α-amino acids is the O'Donnell Amino Acid Synthesis, which utilizes a phase transfer catalyst to facilitate the alkylation of a glycine-derived Schiff base.[3]

  • Biocatalytic Synthesis: Enzymatic routes offer high selectivity. Proteases and lipases can be employed to catalyze the selective acylation of one of the primary hydroxyl groups of glycerol with an amino acid derivative.[4] This method is typically performed under milder conditions (e.g., 50°C) in glycerol with a small percentage of aqueous buffer.[4]

Q2: I am observing low yields in my chemical synthesis of O-Amino-glycerol. What are the likely causes?

A2: Low yields in the chemical synthesis of O-Amino-glycerol can stem from several factors. The reactivity of the secondary hydroxyl group on the glycerol backbone is inherently lower than that of the primary hydroxyl groups.[5] This can lead to incomplete reactions or the formation of side products. Additionally, reaction temperature and catalyst efficiency are critical. For instance, in the conversion of glycerol to hydroxyacetone, temperatures ranging from 160°C to 300°C are often required, and the choice of metal catalyst is crucial.[2] Inadequate control of these parameters can significantly impact your yield.

Q3: My enzymatic synthesis is not proceeding as expected. What should I check?

A3: For enzymatic synthesis, several parameters are key to success. The reaction temperature is critical; for many lipase-catalyzed reactions, a temperature around 50°C is optimal.[4] The water content in the reaction medium is also a crucial factor. While some water is necessary for enzyme activity, an excess can promote hydrolysis of the desired ester product. A buffer content of 0-10% (v/v) in glycerol is often recommended.[4] Furthermore, the pH of the reaction medium must be optimized for the specific enzyme being used to ensure its stability and catalytic activity.

Q4: How can I control regioselectivity in the synthesis of O-Amino-glycerol derivatives?

A4: Achieving high regioselectivity is a common challenge. In enzymatic syntheses, the choice of enzyme is paramount. Many lipases and proteases exhibit a strong preference for acylating the primary hydroxyl groups of glycerol.[4] In chemical synthesis, protecting group strategies are often necessary to differentiate between the primary and secondary hydroxyl groups, allowing for selective reaction at the desired position.

Troubleshooting Guide

Low Product Yield
Symptom Potential Cause Suggested Solution
Low conversion of starting material (Chemical Synthesis) Insufficient reaction temperature or time.Gradually increase the reaction temperature within the recommended range (e.g., 160-300°C for hydroxyacetone formation) and monitor the reaction progress over time using techniques like TLC or GC-MS.[1]
Inactive or poisoned catalyst.Ensure the catalyst is fresh and handled under appropriate conditions to prevent deactivation. Consider trying a different metal catalyst if the issue persists.
Low conversion of starting material (Enzymatic Synthesis) Suboptimal temperature or pH.Optimize the reaction temperature (e.g., around 50°C) and the pH of the aqueous buffer to match the enzyme's optimal activity profile.
Insufficient enzyme concentration.Increase the enzyme loading in the reaction mixture.
Formation of multiple products Lack of regioselectivity.In chemical synthesis, consider using protecting groups to block the more reactive primary hydroxyl groups. In enzymatic synthesis, screen different lipases or proteases to find one with higher selectivity for the desired position.[4]
Side reactions due to harsh conditions.For chemical synthesis, explore milder reaction conditions, such as lower temperatures or alternative catalysts.
Experimental Workflow: Enzymatic Synthesis of Nα-acetyl-L-aminoacyl-glycerol

This protocol is adapted from the work of Clapés and coworkers on the enzymatic synthesis of amino acid glyceryl esters.[4]

Materials:

  • Glycerol

  • Nα-acetyl-L-amino acid

  • Immobilized Lipase (e.g., Novozym® 435)

  • Aqueous buffer (e.g., phosphate buffer, pH 7.5)

  • Organic solvent for workup (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the Nα-acetyl-L-amino acid in a minimal amount of the aqueous buffer.

  • Addition of Glycerol: Add glycerol to the flask. The final concentration of the aqueous buffer should be between 0-10% (v/v).[4]

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture.

  • Incubation: Incubate the reaction at 50°C with gentle stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by a suitable method (e.g., HPLC or TLC).

  • Workup: Once the reaction is complete, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Extraction: Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography, to obtain the pure Nα-acetyl-L-aminoacyl-glycerol.

Workflow Diagram:

Enzymatic_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Product Isolation start Dissolve Nα-acetyl-L-amino acid in Buffer add_glycerol Add Glycerol (0-10% v/v Buffer) start->add_glycerol add_enzyme Add Immobilized Lipase add_glycerol->add_enzyme incubate Incubate at 50°C with Stirring add_enzyme->incubate monitor Monitor Reaction Progress incubate->monitor filter_enzyme Filter to Remove Enzyme monitor->filter_enzyme Reaction Complete extract Extract with Organic Solvent filter_enzyme->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify end Pure Product purify->end

Caption: Enzymatic synthesis of Nα-acetyl-L-aminoacyl-glycerol workflow.

Key Parameter Optimization

Parameter Rationale Typical Range Reference
Temperature (Chemical) To overcome the activation energy for C-O bond formation and cleavage. Higher temperatures can increase reaction rates but may also lead to side reactions.160 - 300 °C[1]
Temperature (Enzymatic) Enzymes have an optimal temperature for activity. Too low, and the reaction is slow; too high, and the enzyme may denature.40 - 60 °C
pH (Enzymatic) The ionization state of amino acid residues in the enzyme's active site is pH-dependent, affecting its catalytic activity and stability.7.0 - 8.5[4]
Solvent/Buffer Content In enzymatic reactions, a small amount of water is necessary for enzyme function, but excess water can lead to hydrolysis of the product.0 - 10% (v/v) aqueous buffer in glycerol[4]
Catalyst (Chemical) Metal catalysts are often required to facilitate the dehydration of glycerol and subsequent amination steps.Varies (e.g., copper, nickel, platinum)[1]
Phase Transfer Catalyst (O'Donnell Synthesis) Facilitates the transfer of the deprotonated glycine Schiff base from the aqueous to the organic phase for alkylation.Quaternary ammonium salts[3]

Logical Relationship Diagram: Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_chem Chemical Synthesis cluster_enz Enzymatic Synthesis start Low Yield Observed check_temp_time Verify Temperature & Time start->check_temp_time check_catalyst Check Catalyst Activity start->check_catalyst check_reagents Assess Reagent Purity start->check_reagents check_temp_ph Verify Temperature & pH start->check_temp_ph check_enzyme Check Enzyme Activity/Loading start->check_enzyme check_water Assess Water Content start->check_water optimize_conditions Optimize Conditions check_temp_time->optimize_conditions Suboptimal replace_catalyst Use Fresh Catalyst check_catalyst->replace_catalyst Inactive purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impure optimize_conditions_enz Optimize Conditions check_temp_ph->optimize_conditions_enz Suboptimal increase_enzyme Increase Enzyme Amount check_enzyme->increase_enzyme Low Activity/Loading adjust_buffer Adjust Buffer Concentration check_water->adjust_buffer Incorrect

Caption: Troubleshooting flowchart for low yield in O-Amino-glycerol synthesis.

References

  • Process for the alternating conversion of glycerol to propylene glycol or amino alcohols. (n.d.). Google Patents.
  • Synthesis of glycero amino acid-based surfactants. Part 1. Enzymatic preparation of rac-1-O-(Nα-acetyl-l-aminoacyl)glycerol derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • O'Donnell Amino Acid Synthesis. (n.d.). Organic Chemistry Portal.
  • Processes for converting glycerol to amino alcohols. (n.d.). Google Patents.
  • Synthesis of glycerol-based biopolyesters as toughness enhancers for polylactic acid bioplastic through reactive extrusion. (n.d.). ACS Publications.

Sources

Technical Support Center: Purification of 3-Amino-1,2-Propanediol (O-Amino-glycerol)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Topic: Troubleshooting Purification Workflows for Aminoglycerols Reference ID: APD-PUR-2024

Introduction: The Nature of the Beast

You are likely here because your "O-Amino-glycerol" (chemically defined as 3-Amino-1,2-propanediol or APD ) has turned into a brown, viscous syrup or crystallized with high salt content.

APD is a deceptive molecule. It is a small, hydrophilic amine-diol used as a critical intermediate for non-ionic X-ray contrast media (like Iohexol) and lipid nanoparticles. Its purification is notoriously difficult due to three converging properties:

  • Extreme Polarity: It clings to water and salts, making extraction difficult.

  • Thermal Instability: It degrades/polymerizes before reaching its atmospheric boiling point (

    
    ).
    
  • Oxidative Sensitivity: The amine group rapidly oxidizes to form yellow/brown color bodies.

This guide treats your purification process as a system. Below are the three most common "Support Tickets" we receive, with detailed root cause analysis and resolution protocols.

Ticket #01: "My Vacuum Distillation is Bumping and Degrading"

User Report:

"I tried distilling the crude reaction mixture at


 under vacuum. The pot turned black, the product bumped into the receiver, and purity dropped."

Diagnosis: Standard pot distillation fails because APD requires a high thermal load to vaporize, but prolonged residence time at high temperature triggers intermolecular condensation (polyglycerol formation) and oxidation.

Resolution Protocol: Short-Path Wiped Film Evaporation (WFE) You must minimize "Residence Time" (


). Switch from pot distillation to a continuous Wiped Film Evaporator.

Step-by-Step Workflow:

  • Pre-Treatment: Degas the crude mixture to remove volatile ammonia and water.[1]

  • Vacuum Setup: Ensure your system can hold

    
     (
    
    
    
    )
    .
    • Why? At

      
      , the BP drops to 
      
      
      
      , preventing thermal degradation.
  • Feed Rate: Set feed to

    
     (lab scale).
    
  • Temperature: Set the jacket temperature to

    
     (internal wiper distributes heat instantly).
    
  • Collection: The product condenses on the internal condenser; heavy residue (oligomers/salts) flows down the wall.

Data: Boiling Point vs. Pressure

Pressure (mmHg)Pressure (Pa)Approx. Boiling Point (

)
Risk Level
760 (Atm)101,325264Critical (Decomposition)
101,333155High (Yellowing)
1133112Moderate
0.11385Optimal
Ticket #02: "I Can't Remove the Salt (NaCl/NH₄Cl)"

User Report:

"My synthesis uses epichlorohydrin and ammonia. I have massive amounts of chloride salts. I tried precipitating with ethanol, but the APD co-precipitates or remains salty."

Diagnosis: APD and inorganic salts (NaCl, NH₄Cl) share high solubility in water and moderate solubility in lower alcohols. Simple solvent washing is insufficient for Pharma-Grade purity (


 ash).

Resolution Protocol: Dual-Stage Ion Exchange (IEX) For deep desalting, you must use a "Capture and Release" or "Flow-Through" resin strategy depending on the scale.

The "Flow-Through" Desalting Protocol: Best for removing moderate salt loads without binding the product.

  • Resin Selection:

    • Cation Exchange: Strong Acid Cation (SAC) resin (H+ form).

    • Anion Exchange: Weak Base Anion (WBA) resin (Free Base form).

  • Column Setup: Series connection: Cation Column

    
     Anion Column.
    
  • Loading: Dilute crude APD to

    
     in deionized water.
    
  • Mechanism:

    • Cation column captures

      
       and 
      
      
      
      (protonated amine).
    • Wait, this captures the product! Correct. This is "Capture/Release."

  • Elution (The Critical Step):

    • Wash with water to remove non-ionic impurities (glycerol/polymers).

    • Elute APD using

      
       Aqueous Ammonia . The ammonia displaces the APD.
      
  • Polishing: Pass the eluate through the Anion resin to scrub trace chloride ions.

Visualizing the Workflow

IEX_Workflow Start Crude APD (High Salt) Dilution Dilute to 10% w/v in Water Start->Dilution SAC Strong Acid Cation (H+ Form) Dilution->SAC Load Wash Water Wash (Removes Non-ionics) SAC->Wash Waste WBA Weak Base Anion (Polishing) SAC->WBA APD + NH4OH Elute Elute with 5% NH4OH Wash->Elute Displace Product Elute->SAC Evap Vacuum Evaporation (<50°C) WBA->Evap Final Pure APD (Free Base) Evap->Final

Caption: Figure 1. "Capture and Release" Ion Exchange strategy for separating APD from inorganic salts.

Ticket #03: "The Product Turns Yellow Upon Storage"

User Report:

"We achieved 98% purity, but after 48 hours in the storage tank, the clear oil turned dark amber."

Diagnosis: Amines are electron-rich and prone to oxidation, forming "Schiff base" type color bodies or azo-compounds when exposed to air, especially if trace metal ions (Fe, Cu) are present from the reactor steel.

Resolution Protocol: Chelation and Inerting

  • Chelation: Add EDTA (0.05%) during the final aqueous dilution step before evaporation. This sequesters metal ions that catalyze oxidation.

  • The "Schiff Base" Purification (High Purity Option):

    • If distillation fails to remove color, react crude APD with Benzaldehyde to form a solid Schiff base.

    • Advantage:[2][3][4][5][6][7] The Schiff base crystallizes easily (rejecting impurities).

    • Recovery: Hydrolyze the solid with dilute HCl, extract the benzaldehyde, and neutralize.

  • Storage:

    • Store under Argon or Nitrogen blanket.

    • Temperature:

      
      .
      
    • Container: Amber glass or HDPE (avoid mild steel).

FAQ: Quick Troubleshooting

Q: Can I use crystallization to purify APD? A: Generally, no. APD is highly hygroscopic and tends to supercool into a glass rather than crystallize. However, derivatives like the oxalate salt or hydrochloride salt crystallize well. If you don't need the free base immediately, convert it to APD-HCl for purification, then neutralize immediately before use.

Q: How do I measure purity? GC or HPLC? A:

  • GC: Difficult without derivatization (silylation with BSTFA) because the hydroxyls/amine cause tailing.

  • HPLC (Preferred): Use a HILIC column (Hydrophilic Interaction Liquid Chromatography) or an Amide column.

    • Mobile Phase: Acetonitrile/Ammonium Acetate buffer (high organic content).

    • Detection: RI (Refractive Index) or ELSD (Evaporative Light Scattering) as APD has weak UV absorbance.

Decision Matrix: Choosing Your Method

Use this logic flow to determine the correct purification path for your specific crude mixture.

Decision_Matrix Start Analyze Crude APD CheckSalt Salt Content > 5%? Start->CheckSalt CheckColor Color > 100 APHA? CheckSalt->CheckColor No IEX Ion Exchange (Capture/Release) CheckSalt->IEX Yes Distill Wiped Film Evaporation CheckColor->Distill No (Clear) Carbon Activated Carbon Treatment CheckColor->Carbon Yes (Yellow) IEX->CheckColor Desalted Final Final Product Distill->Final Carbon->Distill

Caption: Figure 2. Process Selection Matrix based on impurity profile.

References
  • Synthesis and Purific

    • Source: BenchChem Application Notes.[3]

    • Context: Protocols for pilot plant production of 3-Amino-1,2-propanediol via ammonolysis of chlorohydrins.
    • (General verification of industrial relevance).

  • Process for the prepar

    • Source: Google P
    • Context: Describes the industrial hydrolysis and ammoniation reaction, emphasizing vacuum distillation and c
  • Purification of Aminopropanediols via Schiff Base Form

    • Source: Google P
    • Context: Details the high-purity method of reacting aminodiols with aromatic aldehydes to form crystallizable intermedi
  • Separation of 1,3-Propanediol and Deriv

    • Source: ResearchG
    • Context: Discusses phase separation and chromatography techniques for hydrophilic diols, relevant to the desalting challenges of APD.

Sources

Technical Support Center: Stability & Storage of Amino-Glycerols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Degradation of O-Amino-glycerol (3-Amino-1,2-propanediol)

Document ID: TS-AG-2024-01 | Version: 2.0 Target Audience: Chemical Process Engineers, Formulation Scientists, Lab Managers

Scope & Definition

Clarification on Nomenclature: While "O-Amino-glycerol" is often used colloquially, this guide primarily addresses 3-Amino-1,2-propanediol (APD) and its structural isomers (e.g., Serinol). These compounds possess a dual-threat functionality: a primary amine group prone to oxidation/carbamylation and a glycerol backbone that is intensely hygroscopic.

The Golden Rule:

Treat Amino-glycerols as living systems. They breathe (absorb CO₂), drink (absorb H₂O), and age (oxidize) if left exposed.

The "Why": Mechanisms of Degradation

To prevent degradation, you must understand the enemy. Amino-glycerols degrade via three distinct chemical pathways.

Mechanism 1: Oxidative Discoloration

The lone pair of electrons on the nitrogen atom is susceptible to radical attack by atmospheric oxygen. This forms N-oxides and imine impurities, manifesting as a color shift from Colorless


 Yellow 

Brown
.
  • Sign: Yellowing of the liquid or solid.

Mechanism 2: Hygroscopic Hydrolysis

The glycerol backbone contains multiple hydroxyl (-OH) groups that form aggressive hydrogen bonds with atmospheric water.

  • Impact: Dilution of active ingredient, viscosity reduction, and hydrolysis of downstream esters if used in formulation.

  • Sign: Increase in liquid volume; "sweating" of solids.

Mechanism 3: Carbamylation (The "Crust" Effect)

Primary amines react reversibly with Carbon Dioxide (CO₂) in the air to form carbamate salts.

  • Reaction:

    
    
    
  • Sign: White crystalline crust forming on the bottle cap or rim.

Visualizing the Threat Landscape

DegradationPathways Compound Amino-Glycerol (Fresh) Oxidation Oxidation (N-Oxides) Compound->Oxidation Radical Attack Dilution Hygroscopic Dilution Compound->Dilution H-Bonding Carbamate Carbamate Formation Compound->Carbamate Nucleophilic Attack Air_O2 Oxygen (O2) Air_O2->Oxidation Air_H2O Moisture (H2O) Air_H2O->Dilution Air_CO2 Carbon Dioxide (CO2) Air_CO2->Carbamate Result_Color Yellowing (Quality Fail) Oxidation->Result_Color Result_Visc Viscosity Drop (Potency Fail) Dilution->Result_Visc Result_Crust White Crust (Purity Fail) Carbamate->Result_Crust

Figure 1: The Triad of Degradation. Exposure to ambient air triggers three simultaneous failure modes: Oxidation (O2), Dilution (H2O), and Carbamylation (CO2).

Storage Protocol (SOP)

Objective: Maintain purity >98% over 12 months.

Step 1: Receipt & Initial Handling
  • Do not open the manufacturer's seal until the material has equilibrated to room temperature. Opening a cold bottle in a warm lab causes immediate condensation (hygroscopic shock).

  • Action: Place the bottle in a desiccator cabinet upon arrival.

Step 2: Aliquoting (The "Single-Use" Strategy)

Repeated opening of a bulk container guarantees degradation.

  • Environment: Perform all transfers in a glove box or under a localized inert gas funnel.

  • Vessel: Use Amber Glass vials (Type I Borosilicate) with Teflon (PTFE) lined caps. Avoid standard polyethylene caps as oxygen can permeate them over months.

  • Headspace: Flush the headspace with Argon (preferred) or Nitrogen before sealing.

    • Why Argon? Argon is heavier than air and forms a "blanket" over the liquid. Nitrogen is lighter and mixes more easily with air if the seal is imperfect.

Step 3: Long-Term Storage Conditions
ParameterSpecificationRationale
Temperature 2°C to 8°C (Refrigerated)Slows oxidation kinetics significantly.
Atmosphere Inert Gas (Ar/N₂)Prevents oxidation and carbamylation.
Humidity < 30% RH Prevents water absorption.[1] Use a desiccator if fridge is humid.
Light Dark / Amber Glass Prevents photo-initiated radical formation.
Workflow Diagram: The "Safe Harbor" Process

StorageWorkflow Start Shipment Received Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate QC_Check Visual QC: Clear/Colorless? Equilibrate->QC_Check Decision Pass QC? QC_Check->Decision Aliquot Aliquot into Amber Vials (Under Argon Stream) Decision->Aliquot Yes Discard Discard / Repurify Decision->Discard No (Yellow/Crust) Seal Seal with PTFE-Lined Cap + Parafilm Aliquot->Seal Store Store at 2-8°C in Desiccator Seal->Store

Figure 2: Decision matrix for handling incoming amino-glycerol shipments to ensure long-term stability.

Troubleshooting Guide (Q&A)

Q1: The liquid in my bottle has turned a pale yellow. Is it still usable?

  • Diagnosis: This indicates early-stage oxidation (N-oxide formation).

  • Solution: For non-critical applications (e.g., rough pH buffering), it may be usable. For synthesis or API formulation , it must be discarded or redistilled. The oxidation products can act as radical initiators, ruining downstream polymerization or coupling reactions.

Q2: I see a white, crusty solid around the threads of the bottle cap.

  • Diagnosis: This is an amine-carbamate salt, caused by the reaction of the amino group with atmospheric CO₂.

  • Solution: Do not knock this crust back into the bottle. Wipe the rim carefully with a dry, lint-free wipe. If the crust is extensive, the bulk material has likely absorbed significant CO₂ and water; verify purity via titration before use.

Q3: The material was a solid powder, but now it looks like a wet sludge.

  • Diagnosis: Deliquescence.[2][3] The material is hygroscopic and has absorbed enough moisture from the air to dissolve itself.

  • Solution: This is irreversible for the physical form. You can determine the water content (Karl Fischer titration) and use it as a solution, adjusting your stoichiometry for the molecular weight of the water absorbed. Otherwise, discard.

Q4: Can I store this in a standard -20°C freezer?

  • Analysis: Yes, but with a caveat. Freezers are often humid environments. If the seal is not perfect, the "breathing" of the bottle (due to pressure changes) will suck in moisture.

  • Recommendation: Place the vial inside a secondary container (a jar with desiccant silica gel) before placing it in the freezer.

Frequently Asked Questions (FAQs)

How do I measure the purity if I suspect degradation?

  • For Water: Karl Fischer (KF) titration is the gold standard.

  • For Oxidation: Colorimetry (APHA color index) or H-NMR (look for shifts in the protons adjacent to the amine).

Is Parafilm enough to seal the bottle?

  • No. Parafilm is permeable to oxygen and water vapor over time. It is a dust cover, not a hermetic seal. Use electrical tape or heat-shrink bands for better longevity, but a high-quality cap liner (PTFE/Silicone) is the primary barrier.

What is the shelf life under optimal conditions?

  • If stored under Argon at 2-8°C in amber glass: 12 to 24 months .

  • If stored in opened plastic bottles at room temp: < 3 months .

References

  • Borregaard . (n.d.). 3-Amino-1,2-propanediol (APD) Technical Data Sheet. Retrieved from

  • ChemicalBook . (2023). 3-Amino-1,2-propanediol Safety Data Sheet (SDS). Retrieved from

  • TCI Chemicals . (2024). Product Specification: (S)-3-Amino-1,2-propanediol. Retrieved from

  • National Institutes of Health (NIH) . (2019). The use of hydrophobic amino acids in protecting spray dried trehalose formulations against moisture-induced changes. PubMed Central. Retrieved from

Sources

Technical Support Center: Strategies for Improving Regioselectivity in O-Amino-glycerol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for O-Amino-glycerol chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of achieving regiochemical control in reactions involving the O-Amino-glycerol scaffold. Due to the presence of two primary hydroxyls (C1/C3) and one secondary hydroxyl (C2), achieving selective functionalization at a single position is a common and significant challenge.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights. While O-Amino-glycerol itself is a specialized starting material, the principles of regioselectivity are largely extrapolated from the extensive and well-documented chemistry of glycerol and its derivatives.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My acylation/alkylation reaction is yielding a mixture of 1- and 2-substituted products with poor regioselectivity. What's going wrong and how can I fix it?

Answer:

This is the most common issue encountered and typically stems from the similar reactivity of the two primary hydroxyl groups and the competitive reactivity of the secondary hydroxyl. The primary hydroxyls are sterically more accessible and generally more reactive than the secondary one. Without a directing influence, most reagents will produce statistical mixtures.

Probable Causes & Solutions:

  • Lack of Directing Group: Standard acylation or alkylation conditions (e.g., acyl chloride with pyridine, or alkyl halide with NaH) are often not selective.

    • Solution A - Stannylene Acetal Method: This is a powerful technique for selectively activating the primary hydroxyls. A dibutylstannylene acetal is formed in situ, which then activates the primary oxygen atoms for acylation. The secondary hydroxyl is sterically hindered from participating in the cyclic intermediate.

    • Solution B - Enzymatic Acylation: Lipases, such as Novozym 435 from Candida antarctica, are highly effective at regioselectively acylating the primary hydroxyl groups of polyols.[1][2] This approach offers exceptional selectivity under mild, environmentally benign conditions.[3]

  • Incorrect Solvent Choice: The solvent can influence the conformation of the substrate and the reactivity of the nucleophilic hydroxyl groups through hydrogen bonding.[4][5][6]

    • Solution: Screen a range of solvents. Non-polar aprotic solvents (e.g., toluene, THF) are often used for stannylene acetal chemistry. Polar aprotic solvents (e.g., DMF, DMSO) can accelerate reactions but may decrease selectivity. Glycerol and its derivatives have been studied as green solvents themselves, where their high polarity can influence reaction outcomes.[4][5][7]

  • Sub-optimal Temperature: High reaction temperatures can provide enough energy to overcome the small activation energy difference between reacting at the primary vs. secondary positions, leading to a loss of selectivity.

    • Solution: Run the reaction at a lower temperature (e.g., 0 °C or -20 °C). While this will slow the reaction rate, it will amplify the kinetic preference for the more reactive primary site.

Question 2: I need to selectively functionalize the C2 hydroxyl group, but my reagents exclusively target the C1/C3 positions. How can I reverse this selectivity?

Answer:

Directly targeting the less reactive secondary hydroxyl is challenging and almost always requires a protecting group strategy. The goal is to temporarily block the more reactive primary positions, perform the desired reaction at C2, and then remove the protecting groups.

Probable Causes & Solutions:

  • Kinetic Preference for Primary Hydroxyls: As mentioned, the C1 and C3 positions are sterically and electronically favored for attack.

    • Solution A - Trityl Protection: The bulky trityl (triphenylmethyl) group selectively protects primary alcohols over secondary ones. You can react O-Amino-glycerol with trityl chloride (TrCl) in pyridine to form the 1,3-di-O-trityl derivative. The C2 hydroxyl remains free for subsequent reactions.[8]

    • Solution B - Acetal/Ketal Formation: While isopropylidene ketals (from acetone) are classic for protecting 1,2-diols, you can form a six-membered ring to protect the 1,3-diols. Reacting with benzaldehyde or a related compound under acidic conditions forms a 1,3-O-benzylidene acetal, leaving the C2 hydroxyl exposed.

    • Solution C - Orthogonal Protecting Group Strategy: If multiple, distinct reaction steps are needed, consider a full orthogonal strategy. For example, protect C1/C3 with a silyl ether (like TBDPS) and C2 with a group that can be removed under different conditions (e.g., a benzyl ether, removable by hydrogenolysis).

Workflow for C2-Selective Functionalization

G start Start: O-Amino-glycerol protect Protect C1/C3 Hydroxyls (e.g., with Trityl Chloride) start->protect 1. Selective Protection react_c2 Functionalize C2-OH (e.g., Acylation, Alkylation) protect->react_c2 2. Reaction at C2 deprotect Deprotect C1/C3 (e.g., mild acid for Trityl) react_c2->deprotect 3. Deprotection end_product Final Product: C2-Functionalized deprotect->end_product

Caption: Workflow for selective reaction at the C2 position.

Question 3: I'm observing cleavage of the N-O bond or other side reactions during my experiments. How can I prevent this?

Answer:

The aminooxy group (H₂N-O-R) can be sensitive to certain reagents, particularly under reductive or strongly acidic/basic conditions.

Probable Causes & Solutions:

  • Reductive Cleavage: Strong reducing agents or catalytic hydrogenation can cleave the N-O bond. This is a known pathway for converting oximes or hydroxylamines to amines or ketones.

    • Solution: If you need to perform a reduction elsewhere in the molecule (e.g., removing a benzyl protecting group via hydrogenolysis with Pd/C), be aware of potential N-O cleavage. Screen catalysts and conditions carefully (e.g., use transfer hydrogenation instead of H₂ gas, or use alternative deprotection methods like acid-labile groups).

  • Strongly Acidic/Basic Conditions: Extreme pH can lead to degradation.

    • Solution: Whenever possible, use milder conditions. Employ organic bases like triethylamine or DIPEA instead of strong inorganic bases like NaOH or LDA. For acid-catalyzed reactions, use Lewis acids or mild Brønsted acids and monitor the reaction closely to avoid prolonged exposure.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the general reactivity order of the hydroxyl groups in glycerol derivatives?

The generally accepted order of reactivity for the hydroxyl groups in glycerol is: Primary (C1/C3) > Secondary (C2) . This is primarily due to sterics; the primary hydroxyls are less hindered and more accessible to incoming reagents. This kinetic preference is the foundation of most direct, non-catalyzed regioselective strategies.

FAQ 2: Which protecting group strategy is best for isolating the C2 hydroxyl?

The "best" strategy depends on the overall synthetic route and the stability required for subsequent steps.

Protecting GroupReagentSelectivityRemoval ConditionsConsiderations
Trityl (Tr) Trityl chloride, PyridineHigh for Primary OHMild Acid (e.g., TFA in DCM, formic acid)Bulky, provides good protection. Not stable to strong acids.
Benzylidene Acetal Benzaldehyde, Acid CatalystProtects 1,3-diolsCatalytic Hydrogenolysis (H₂, Pd/C), Strong AcidLocks the 1,3-positions, leaving C2 available. Removal can affect other reducible groups.
Silyl Ethers (TBDMS, TIPS) TBDMSCl, ImidazoleCan be selective for primary OH under controlled conditionsFluoride source (TBAF), AcidCan be tuned for stability (TMS < TBDMS < TIPS). Less selective than Trityl.

FAQ 3: When should I consider an enzymatic approach over a chemical one?

An enzymatic approach is highly recommended when:

  • High Regioselectivity is Paramount: Enzymes often provide near-perfect selectivity for a single position, typically the primary hydroxyls in acylation reactions, eliminating the need for protection/deprotection steps.[1][9]

  • Mild Conditions are Required: Enzymatic reactions run at or near room temperature and neutral pH, which is ideal for sensitive substrates that might degrade under harsh chemical conditions.

  • Green Chemistry is a Priority: These reactions use biodegradable catalysts (enzymes) and often run in greener solvents, reducing chemical waste.[4]

Consider a chemical approach when the desired transformation has no known enzymatic equivalent (e.g., certain C-C bond formations) or when you need to target the secondary (C2) hydroxyl, which often requires a chemical protecting group strategy.

FAQ 4: How do solvent and temperature affect regioselectivity in catalytic reactions?

Solvent and temperature are critical parameters for optimizing catalytic reactions involving glycerol.

  • Temperature: In acid-catalyzed etherification or acetylation of glycerol, lower temperatures often favor the formation of mono-substituted products, while higher temperatures can lead to di- and tri-substituted products and potentially more side reactions like dehydration.[10][11] For instance, in some etherification processes, increasing the temperature from 220°C to 250°C improved the yield, but further increases were detrimental.[11]

  • Solvent: The choice of solvent can influence catalyst-substrate interactions and product distribution.[12] For reactions like glycerol acetylation, the molar ratio of reactants (e.g., acetic acid to glycerol) can be more influential than the solvent, but the solvent system must ensure miscibility.[13][14][15] In some cases, solvent-free conditions are employed, especially in high-temperature etherifications.[12]

Part 3: Key Methodologies & Protocols

Protocol 1: Lipase-Catalyzed Regioselective Acylation of a Primary Hydroxyl

This protocol describes the selective acylation of the C1/C3 position using an immobilized lipase, a method known for its high regioselectivity and mild conditions.[2][3]

Objective: To synthesize 1-O-Acyl-O'-Amino-glycerol.

Materials:

  • O-Amino-glycerol substrate

  • Vinyl acetate (as acyl donor)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Anhydrous Tetrahydrofuran (THF) or 2-Methyl-THF

  • Molecular sieves (4Å)

Procedure:

  • To a dried flask containing a magnetic stir bar, add O-Amino-glycerol (1 equivalent).

  • Add anhydrous THF (approx. 0.1 M concentration of substrate).

  • Add activated 4Å molecular sieves to maintain anhydrous conditions.

  • Add vinyl acetate (1.1 equivalents) to the solution.

  • Add Novozym 435 (typically 10-20% by weight relative to the substrate).

  • Seal the flask and stir the reaction mixture at room temperature (or slightly elevated, e.g., 40 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-48 hours.

  • Upon completion, filter off the enzyme beads and molecular sieves. The enzyme can often be washed and reused.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting monoacylated product by flash column chromatography.

Causality: The enzyme's active site is sterically constrained, allowing only the less-hindered primary hydroxyl group of the glycerol backbone to access it and undergo acylation. Vinyl acetate is used as an irreversible acyl donor, as the released vinyl alcohol tautomerizes to acetaldehyde, driving the reaction forward.

Protocol 2: Selective Protection of C1 and C3 Hydroxyls via Tritylation

This protocol details the protection of the primary hydroxyl groups to enable subsequent reactions at the C2 position.[8]

Objective: To synthesize 1,3-di-O-trityl-O'-Amino-glycerol.

Materials:

  • O-Amino-glycerol substrate

  • Trityl chloride (TrCl, 2.2 equivalents)

  • Anhydrous Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve O-Amino-glycerol (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (N₂ or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add trityl chloride (2.2 equivalents) portion-wise over 15 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding cold water.

  • Extract the product into DCM (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 1,3-di-O-trityl protected intermediate.

Causality: The extreme steric bulk of the trityl group prevents it from reacting with the more hindered secondary (C2) hydroxyl. Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction.

Mechanism of Stannylene Acetal-Mediated Acylation

G sub Glycerol Derivative acetal Five-membered Stannylene Acetal sub->acetal Formation of Intermediate reagent1 Bu₂SnO - H₂O activated Activated Complex (Coordinated RCOCl) acetal->activated Activation reagent2 Acyl Chloride (RCOCl) reagent2->activated product Regioselective Acylation at Primary OH activated->product Nucleophilic Attack

Caption: Simplified mechanism for regioselective primary acylation.

References
  • Regioselective Enzymatic Synthesis of Glycerol Derivatives. Synthetic Communications. [Link]

  • Regio- and stereoselective enzymatic esterification of glycerol and its derivatives. Chemistry and Physics of Lipids. [Link]

  • Heterogeneously catalyzed etherification of glycerol: new pathways for transformation of glycerol to more valuable chemicals. Green Chemistry. [Link]

  • Glycerol acetylation to biofuel additives over tungstophosphoric acid supported on tin oxide solid acid catalysts. Journal of Emerging Technologies and Innovative Research. [Link]

  • Selective Etherification of Glycerol over Heterogeneous Mixed Oxide Catalyst: Optimization of Reaction Parameters. American Journal of Chemical Engineering. [Link]

  • A Glycerol Acetylation Study on a Tin Ferrite Nanocatalyst. MDPI ChemEngineering. [Link]

  • 1-Alkyl-2,3-diacylglycerol synthesis in primary culture cells of guinea pig harderian gland. Biochimica et Biophysica Acta. [Link]

  • Direct Etherification Reaction of Glycerol Using Alkali Metal Cation (Li+, Na+ and K+) Containing X-Type Zeolites as Heterogeneous Catalysts: Optimization of the Reaction Conditions. MDPI Catalysts. [Link]

  • Catalytic etherification of glycerol to tert-butyl glycerol ethers using tert-butanol over sulfonic acid functionalized mesoporous polymer. RSC Advances. [Link]

  • Critical Review of the Various Reaction Mechanisms for Glycerol Etherification. MDPI Catalysts. [Link]

  • Tosylated glycerol carbonate, a versatile bis-electrophile to access new functionalized glycidol derivatives. Tetrahedron. [Link]

  • SYNTHESIS OF 2-0-PROTECTED GLYCEROL DERIVATIVES. Organic Preparations and Procedures International. [Link]

  • Enantioselective Route to Terminal 2,3‐Epoxy Tosylates Enabled by Cooperative Organocatalytic Desymmetrization of 2‐Substituted Glycerol Derivatives. Angewandte Chemie. [Link]

  • GLYCEROL ACETYLATION TO BIOFUEL ADDITIVES OVER TUNGSTOPHOSPHORIC ACID SUPPORTED ON TIN OXIDE SOLID ACID CATALYSTS. Journal of Emerging Technologies and Innovative Research. [Link]

  • Preparation of glycerol derivatives and intermediates therefor.
  • GLYCEROL ACETYLATION INTO ACETINS OVER SnO2-BASED BIMETALLIC OXIDE CATALYST. Malaysian Journal of Analytical Sciences. [Link]

  • Glycerol derivatives as green reaction mediums. Taylor & Francis Online. [Link]

  • A Glycerol Acetylation Study on a Tin Ferrite Nanocatalyst. ResearchGate. [Link]

  • Glycerol as a green solvent for high product yields and selectivities. SpringerLink. [Link]

  • Glycerol-based solvents in organic synthesis. Research Trends. [Link]

  • Glycerol: A green solvent for synthetic chemistry. Sustainable Chemistry and Pharmacy. [Link]

  • Synthesis and Beneficials Effects of Glycerol Derivatives. Preprints.org. [Link]

  • Synthesis, characterization and antibacterial activity of mono-,di- and tri-tosylate of glycerol. Semantic Scholar. [Link]

  • Enzyme-Mediated Regioselective Acylations of Sophorolipids. Journal of Organic Chemistry. [Link]

  • Enzymatic regioselective acylation of helicid. ResearchGate. [Link]

  • Valorization of bio-renewable glycerol by catalytic amination reactions. RSC Green Chemistry. [Link]

  • Valorization of bio-renewable glycerol by catalytic amination reactions. ResearchGate. [Link]

  • Valorization of bio-renewable glycerol by catalytic amination reactions. RSC Publishing. [Link]

Sources

Technical Support Center: Overcoming Solubility Issues in O-Amino-Glycerol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Amino-1,2-Propanediol (Serinol) & Derivatives: Solubility, Phase Management, and Isolation Strategies. Audience: Synthetic Chemists, Process Engineers, and Lipid Researchers. Status: Active | Version: 2.4[1]

Core Directive & Scope

This guide addresses the "Amphiphilic Paradox" inherent in O-Amino-glycerol chemistry (specifically 3-amino-1,2-propanediol and its O-alkylated derivatives). These molecules possess a highly polar, hydrophilic aminodiol head group and are often reacted with hydrophobic alkyl chains (e.g., in lipid nanoparticle or ceramide synthesis).

The primary technical bottlenecks addressed here are:

  • Reaction Inhomogeneity: Incompatibility between the polar glycerol backbone and non-polar electrophiles.[1]

  • Isolation Failure: Difficulty extracting the highly water-soluble product from aqueous reaction matrices.[1]

  • Viscosity Lock: Mass transfer limitations due to hydrogen-bonding networks.[1]

Technical Troubleshooting Modules

Module A: Reaction Phase Compatibility (The "Oil-Water" Problem)

Issue: You are attempting to react 3-amino-1,2-propanediol with a long-chain alkyl halide or epoxide, but the reagents form two distinct phases, leading to negligible conversion or charring at the interface.

Mechanism: The aminodiol moiety forms a dense hydrogen-bonded network insoluble in non-polar solvents (Hexane, DCM), while the hydrophobic electrophile is insoluble in polar protic solvents (Water, MeOH).

Protocol: The Co-Solvent & PTC Strategy

ParameterRecommendationTechnical Rationale
Primary Solvent DMF (N,N-Dimethylformamide) or DMSO High dielectric constant (

) disrupts hydrogen bonding of the glycerol backbone while dissolving hydrophobic alkyl chains.[1]
Catalyst TBAH (Tetrabutylammonium hydroxide)Acts as a Phase Transfer Catalyst (PTC).[1] The lipophilic cation pairs with the deprotonated hydroxyl/amine, dragging it into the organic phase.
Temperature 70–90°C Breaks the intermolecular H-bonds of the glycerol backbone, reducing viscosity and increasing solubility.

Step-by-Step Workflow:

  • Dissolution: Dissolve 3-amino-1,2-propanediol in minimal DMSO (1 mL per mmol).

  • Activation: Add 1.1 eq of base (e.g., K₂CO₃) and stir at 60°C for 30 mins to ensure deprotonation/activation.

  • Phase Bridging: Add 5 mol% TBAH (or TBAB).

  • Addition: Add the hydrophobic electrophile dropwise.[1] If turbidity persists, add THF (Tetrahydrofuran) dropwise until the solution clears (creating a ternary solvent system).

Module B: Product Isolation (The "Water Trap")

Issue: The reaction is complete, but the product remains in the aqueous layer during extraction. Standard organic solvents (EtOAc, DCM) fail to recover the product.

Mechanism: The 1,2-diol motif creates a hydration shell that is energetically favorable compared to solvation in aprotic organic solvents.[1] The partition coefficient (


) is highly negative.

Protocol: The "Salting Out" & Polar Extraction System

1. Saturation (Salting Out):

  • Action: Saturate the aqueous phase with NaCl (approx. 36 g/100 mL) or K₂CO₃ .

  • Why: This increases the ionic strength of the water, disrupting the hydration shell of the aminoglycerol and forcing it out ("salting out").

2. Solvent Selection (The 3:1 Rule):

  • Do NOT use: Diethyl ether or Hexane (Polarity mismatch).[1]

  • USE: A mixture of n-Butanol or Isopropanol (IPA) and DCM (Chloroform substitute).[1]

  • Ratio: 3:1 (DCM : IPA).[1]

  • Why: IPA acts as a hydrogen-bond donor/acceptor to solvate the diol, while DCM provides the density for phase separation.

Module C: Viscosity & Handling

Issue: The neat starting material or product is a viscous syrup that halts magnetic stirring, causing local overheating and side reactions (oligomerization).

Solution:

  • Solvent Dilution: Never run these reactions neat. Always maintain a minimum solvent volume of 5 mL/g.[1]

  • Mechanical Stirring: For scales >10g, magnetic stir bars will decouple.[1] Use an overhead mechanical stirrer with a high-torque motor.[1]

  • Melt Dispensing: If the starting material is solid/semi-solid (mp ~55°C), melt it in a water bath at 60°C before dispensing to ensure accurate stoichiometry.

Visual Decision Logic

The following diagram illustrates the decision process for solvent and work-up selection based on the hydrophobicity of your reactants.

Figure 1: Decision matrix for solvent selection and work-up strategy based on electrophile chain length and product polarity.[1]

Frequently Asked Questions (FAQ)

Q1: Why does my reaction mixture turn yellow/brown when heating 3-amino-1,2-propanediol?

  • Cause: Oxidation of the amine group or Maillard-type reactions if trace impurities (aldehydes) are present.[1]

  • Fix: Degas your solvents (sparge with Nitrogen/Argon) for 15 minutes before use.[1] Run the reaction under an inert atmosphere. Ensure the temperature does not exceed 100°C unless necessary, as the glycerol backbone can dehydrate to form acrolein derivatives.

Q2: Can I use ethanol instead of DMF for lipid conjugation?

  • Answer: Generally, no.[1] While ethanol dissolves the aminoglycerol, it is a poor solvent for long-chain fatty acids or alkyl halides (solubility drops drastically at room temp).[1] This leads to precipitation of the lipid component. If you must avoid DMF, use tert-Butanol or Isopropanol at elevated temperatures (

    
    ).[1]
    

Q3: How do I remove DMSO after the reaction?

  • Method: Do not attempt to rotovap DMSO (high boiling point: 189°C).[1] Instead, dilute the reaction mixture with 10 volumes of water (or brine) and extract the product into an organic solvent (if the product is hydrophobic). If the product is water-soluble, use Lyophilization (freeze-drying) or dialysis if the molecule is large enough.[1]

Q4: My product is an oil that won't crystallize. How do I purify it?

  • Insight: Glycerol derivatives often form "supercooled liquids" due to inhibited crystal lattice formation.[1]

  • Fix:

    • Trituration: Add cold diethyl ether or hexane and scratch the flask wall to induce nucleation.[1]

    • Derivatization: If purity is critical, temporarily protect the hydroxyl groups (e.g., acetonide formation using 2,2-dimethoxypropane) to lower polarity, purify via silica column, and then deprotect.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73561, 3-Amino-1,2-propanediol.[1] Retrieved from [Link]

  • MDPI (2021). Chemicals Production from Glycerol through Heterogeneous Catalysis: A Review. Processes.[1][2][3][4][5][6][7][8][9][10] Retrieved from [Link][11]

  • American Chemical Society (2020). Environmentally Friendly and Regioselective One-Pot Synthesis of Imines and Oxazolidines Serinol Derivatives.[1] ACS Omega.[1] Retrieved from [Link]

  • Royal Society of Chemistry. Highly regioselective ring-opening of epoxides with amines.[1] Chemical Communications.[1] Retrieved from [Link]

Sources

minimizing by-product formation in O-Amino-glycerol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: O-Amino-Glycerol Reactions

A Senior Application Scientist's Guide to Minimizing By-Product Formation

Welcome to the technical support center for O-Amino-Glycerol synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with the amination of glycerol and its derivatives. The synthesis of aminoglycerols, such as serinol (2-amino-1,3-propanediol) and its isomers, is a pivotal process for creating valuable intermediates for pharmaceuticals and fine chemicals.[1][2] However, the polyol nature of glycerol presents significant challenges in controlling selectivity and minimizing the formation of a complex array of by-products.

This document moves beyond standard protocols to provide a deeper understanding of the reaction mechanisms and offers practical, field-tested solutions to common experimental issues. We will explore the causality behind by-product formation and provide robust troubleshooting strategies to enhance your reaction efficiency, yield, and product purity.

Part 1: Frequently Asked Questions - Understanding the Reaction Landscape

This section addresses fundamental questions about the reaction pathways and the origins of common impurities.

Q1: What are the primary synthetic routes for converting glycerol to aminoglycerols, and what are their inherent challenges?

The conversion of glycerol to aminoglycerols is primarily achieved through catalytic amination. There are two main approaches:

  • Reductive Amination: This is the most common and versatile method. It involves the reaction of glycerol with an aminating agent (typically ammonia or a primary/secondary amine) in the presence of hydrogen and a heterogeneous catalyst.[3] The reaction proceeds through the dehydrogenation of glycerol to an intermediate aldehyde or ketone (like glyceraldehyde or dihydroxyacetone), which then forms an imine with the aminating agent, followed by hydrogenation to the desired amine.[1] The primary challenge is controlling the initial dehydrogenation and subsequent side reactions.

  • Direct Amination: This approach uses catalysts, often zeolites or porous acid oxides, to directly react glycerol with an aminating agent without the need for an external hydrogen source.[4] While potentially more atom-economical, this method often requires higher temperatures and can lead to a broader range of dehydration and condensation by-products.

Q2: What are the most common by-products I should expect in my glycerol amination reaction?

The reaction mixture can be complex. Key by-products arise from several competing pathways:

  • Dehydration Products: Acrolein and hydroxyacetone (acetol) are major by-products formed through the acid-catalyzed dehydration of glycerol.[2] Acrolein is particularly problematic as it can polymerize or act as a Michael acceptor, leading to tars and complex adducts.

  • Over-Amination Products: The primary aminoglycerol product can react further with the aminating agent to form di- and even tri-aminated glycerols.

  • Hydrogenolysis & Cleavage Products: C-C and C-O bond cleavage can occur, especially under harsh conditions, leading to smaller molecules like aminopropanols, ethylene glycol, and methanol.[1]

  • Cyclization Products: In reactions with ammonia, intermediates can cyclize to form substituted piperazines and other heterocyclic compounds.[3]

Q3: What are the core mechanisms that lead to these unwanted by-products?

Understanding the underlying mechanisms is crucial for troubleshooting. By-product formation is typically driven by:

  • Catalyst Acidity: Both Lewis and Brønsted acid sites on the catalyst or support can vigorously promote the dehydration of glycerol, a parallel reaction pathway that competes directly with the initial, desired dehydrogenation step.[1][5]

  • Temperature and Pressure: High temperatures accelerate dehydration and cracking reactions.[6] Insufficient hydrogen pressure during reductive amination can allow intermediate imines and enamines to polymerize or cyclize before they are hydrogenated.

  • Reactant Stoichiometry: An excessive molar ratio of the aminating agent to glycerol will statistically favor the formation of over-amination products.

Below is a diagram illustrating the major reaction pathways in the catalytic amination of glycerol.

G cluster_main Desired Pathway cluster_side Side Reactions Glycerol Glycerol Intermediates Glyceraldehyde / DHA Glycerol->Intermediates Dehydrogenation (Catalyst, Temp) Acrolein Acrolein / Hydroxyacetone Glycerol->Acrolein Dehydration (High Temp, Acid Sites) Target Mono-Aminoglycerol (e.g., Serinol) Intermediates->Target + NH3, H2 (Reductive Amination) Cleavage Cleavage Products (e.g., Aminopropanols) Intermediates->Cleavage Hydrogenolysis (Harsh Conditions) OverAmination Di/Tri-Aminoglycerols Target->OverAmination + Excess NH3 (High Amine Ratio)

Caption: Reaction pathways in glycerol amination.

Part 2: Troubleshooting Guide - From Problem to Solution

This section is formatted as a direct Q&A to address specific experimental failures.

Problem 1: My primary yield is low, and I'm observing significant amounts of acrolein and polymerized material.

  • Underlying Cause: This classic symptom points towards excessive dehydration of glycerol, which outcompetes the amination pathway. This is almost always caused by overly high reaction temperatures or a catalyst with excessive acidity.

  • Solution Strategy:

    • Reduce Reaction Temperature: Systematically lower the reaction temperature in 10-15°C increments. While this may slow the reaction rate, it will have a much greater negative impact on the rate of dehydration, thus improving selectivity.

    • Evaluate Your Catalyst: If using a catalyst on an acidic support (e.g., alumina, certain zeolites), switch to a more neutral support like activated carbon or a basic support like hydrotalcite. Catalysts like Ruthenium on Carbon (Ru/C) are often effective.[1]

    • Introduce a Basic Modifier: In some systems, adding a small amount of a non-nucleophilic base can neutralize acid sites on the catalyst or in the reaction medium, suppressing dehydration.

Problem 2: I'm forming significant amounts of di- and tri-substituted amine by-products.

  • Underlying Cause: The desired mono-aminoglycerol product is competing with the starting glycerol for the aminating agent. This is a classic issue of stoichiometry and reaction kinetics.

  • Solution Strategy:

    • Control Stoichiometry: Reduce the molar ratio of the aminating agent (e.g., ammonia). Start with a ratio closer to 1:1 (Glycerol:Amine) and incrementally increase if conversion is too low.

    • Limit Conversion: Over-amination is more prevalent at high glycerol conversion. Shorten the reaction time to target a moderate conversion (e.g., 50-70%). The unreacted glycerol is typically easier to separate from the mono-amine product than the di-amine by-product is.

    • Pressurize with Ammonia (if applicable): In a batch reactor, introducing ammonia as a pressurized gas rather than a pre-dissolved solution can help maintain a lower, more constant concentration in the liquid phase, disfavoring multiple amination events on a single molecule.

Problem 3: My final product is difficult to purify. It's contaminated with unreacted glycerol and various salts.

  • Underlying Cause: Glycerol's high boiling point (290 °C) and its strong hydrogen bonding capacity make it difficult to remove via standard distillation, especially from its amino-derivatives which share similar properties.[7] Salts are often introduced during catalyst preparation or pH adjustments.

  • Solution Strategy: A multi-step purification process is often necessary.

    • Acidification & Extraction: If the crude glycerol source was from biodiesel production, it may contain soaps. Acidification with phosphoric or sulfuric acid can convert these soaps into free fatty acids, which can be separated by decantation or extraction.[8][9]

    • Ion-Exchange Chromatography: This is a highly effective method for removing both salts and residual glycerol. Cation exchange resins can be used to capture the amine products, allowing unreacted glycerol and non-ionic impurities to be washed away. The product is then eluted by washing the column with a basic solution.[8][10]

    • Vacuum Distillation: For high-purity applications, fractional vacuum distillation is the ultimate step. However, it is energy-intensive and requires precise control to prevent product decomposition.[7]

Troubleshooting Decision Tree

G Start Analyze Crude Product (GC-MS, NMR) CheckYield Is Yield of Target Mono-amine Low? Start->CheckYield CheckPurity Is Product Purity Low? CheckYield->CheckPurity No HighDehydration High Acrolein / Polymer? CheckYield->HighDehydration Yes HighOverAmination High Di/Tri-amines? CheckPurity->HighOverAmination Yes End Achieved Target Yield & Purity CheckPurity->End No LowConversion Low Glycerol Conversion? HighDehydration->LowConversion No Sol_Temp Reduce Temperature &/or Use Neutral Catalyst HighDehydration->Sol_Temp Yes LowConversion->CheckPurity No Sol_Activity Increase Temp/Catalyst Load or Reaction Time LowConversion->Sol_Activity Yes HighGlycerol High Residual Glycerol/Salts? HighOverAmination->HighGlycerol No Sol_Ratio Reduce Amine:Glycerol Ratio &/or Limit Conversion HighOverAmination->Sol_Ratio Yes Sol_Purify Implement Ion Exchange &/or Vacuum Distillation HighGlycerol->Sol_Purify Yes HighGlycerol->End No Sol_Temp->Start Sol_Activity->Start Sol_Ratio->Start Sol_Purify->End

Caption: A decision tree for troubleshooting by-products.

Part 3: Protocols and Methodologies

Protocol 1: General Procedure for Reductive Amination of Glycerol

This protocol is a generalized starting point. Catalyst choice, solvent, temperature, and pressure must be optimized for the specific target molecule.

  • Reactor Setup: To a high-pressure batch reactor, add glycerol (1.0 eq) and the chosen solvent (e.g., water, 1,4-dioxane).

  • Catalyst Addition: Add the heterogeneous catalyst (e.g., 5 mol% Ru/C). Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric.

  • Seal and Purge: Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen gas.

  • Add Aminating Agent: Introduce the aminating agent. For ammonia, pressurize the reactor to the desired partial pressure. For liquid amines, inject them into the sealed reactor.

  • Reaction Conditions: Pressurize the reactor with hydrogen to the final target pressure (e.g., 40-80 bar). Begin stirring and heat the reactor to the optimized temperature (e.g., 120-150 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing them by GC-MS or TLC. This is a critical self-validating step to avoid over-reaction.

  • Cooldown and Depressurization: Once the desired conversion is reached, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen and ammonia pressure in a well-ventilated fume hood.

  • Work-up: Open the reactor, filter the reaction mixture to recover the catalyst. The resulting solution can then proceed to the purification protocol.

Protocol 2: Two-Step Purification of Crude Aminoglycerol

This protocol is adapted for removing salts and unreacted glycerol.[8][9]

  • Acidification (Optional): If the crude product contains soap, adjust the pH to ~2-3 with an acid like H3PO4. This will precipitate fatty acids, which can be removed by filtration or decantation. Neutralize the filtrate back to pH 7 with NaOH before proceeding.[9]

  • Ion Exchange Chromatography:

    • Column Prep: Pack a chromatography column with a strong cation exchange resin (e.g., Amberlite IR-120 H+ form).

    • Loading: Dilute the crude product solution with deionized water and load it onto the column. The aminoglycerol product will bind to the resin.

    • Washing: Wash the column thoroughly with deionized water to elute unreacted glycerol and other non-ionic impurities. Monitor the eluent until no more glycerol is detected.

    • Elution: Elute the desired aminoglycerol product from the resin by washing the column with a dilute aqueous base solution (e.g., 2-5% NH4OH or NaOH).

    • Product Isolation: Collect the basic fractions containing the product. Remove the solvent and residual base under reduced pressure to yield the purified aminoglycerol.

Data Summary Table: Influence of Reaction Parameters
ParameterTypical RangePrimary Effect on SelectivityTroubleshooting Focus
Temperature 100 - 200 °CHigher temperatures favor dehydration (acrolein) and cracking.Reduce temp to suppress dehydration by-products.
H₂ Pressure 20 - 100 barInsufficient pressure leads to polymerization of intermediates.Increase pressure to ensure rapid hydrogenation of imines.
Catalyst Support Carbon, Al₂O₃, SiO₂, ZeolitesAcidic supports (Al₂O₃, zeolites) promote dehydration.Switch to neutral/basic support (Carbon, MgO) for higher selectivity.
Amine:Glycerol Ratio 1:1 to 5:1High ratios strongly favor over-amination (di/tri-amines).Reduce ratio towards 1:1 to favor mono-amination.
Reaction Time 2 - 24 hoursLonger times increase conversion but also risk over-amination.Shorten time to target partial conversion for better selectivity.

References

  • General mechanistic aspects in glycerol amination reactions. ResearchGate. Available at: [Link]

  • Pawar, S. K., et al. (2024). Valorization of bio-renewable glycerol by catalytic amination reactions. Green Chemistry. Available at: [Link]

  • Pardeshi, P. (2017). Process for purification and refining of glycerol. Google Patents (WO2017119007A1).
  • Shanmughom, R., & Raghu, S. K. (n.d.). Purification strategies for crude glycerol: A transesterification derivative. ResearchGate. Available at: [Link]

  • Glycerol conversion to high-value chemicals: the implication of unnatural α-amino acid syntheses using natural resources. Green Chemistry (RSC Publishing). Available at: [Link]

  • Anyone used glycerol as a solvent for reductive aminations? Reddit r/Chempros. Available at: [Link]

  • Schoemaecker, C., et al. (2010). Method for producing amines from glycerin. Google Patents (US20100240894A1).
  • Glycerol. Wikipedia. Available at: [Link]

  • Yee, K. F., et al. (2019). Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process. Frontiers in Chemistry. Available at: [Link]

  • The Role of Glycerol and Its Derivatives in the Biochemistry of Living Organisms, and Their Prebiotic Origin and Significance in the Evolution of Life. MDPI. Available at: [Link]

  • Valorization of bio-renewable glycerol by catalytic amination reactions. ResearchGate. Available at: [Link]

  • Godeke, K., et al. (2012). Biotechnological conversion of glycerol to 2-amino-1,3-propanediol (serinol) in recombinant Escherichia coli. Applied Microbiology and Biotechnology. Available at: [Link]

  • Critical Review of the Various Reaction Mechanisms for Glycerol Etherification. MDPI. Available at: [Link]

  • Mechanistic Insights into Glycerol Oxidation to High-Value Chemicals via Metal-Based Catalysts. PMC. Available at: [Link]

  • Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process. Frontiers. Available at: [Link]

  • Gregory, S. (2008). Method for purification of glycerol. Google Patents (US20080249338A1).
  • Aromatic secondary metabolite production from glycerol was enhanced by amino acid addition in Pichia pastoris. PMC. Available at: [Link]

Sources

Technical Support Center: Isolation & Purification of Aminoglycerol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Workup Procedures for "O-Amino-glycerol" (Aminopropanediols)
Executive Summary & Scope Definition

Clarification on Nomenclature: The term "O-Amino-glycerol" is chemically ambiguous. In industrial and pharmaceutical contexts, this almost universally refers to Aminoglycerols (Aminopropanediols), specifically:

  • 3-Amino-1,2-propanediol (APD /

    
    -Aminoglycerol):  The primary isomer, used in X-ray contrast agents (e.g., Ioversol).[1][2]
    
  • 2-Amino-1,3-propanediol (Serinol): The symmetrical isomer.[1]

The Core Problem: These molecules are "zwitterionic-mimics" with extreme water solubility and high boiling points. They act as "water traps," making standard separatory funnel extractions nearly impossible. They also chelate metals and decompose (polymerize) upon prolonged heating.[1]

This guide provides three validated workflows to isolate these compounds from aqueous reaction mixtures (e.g., ammonolysis of chlorohydrins or glycidol).

Module 1: The "Impossible" Extraction (Aqueous Phase Troubleshooting)

User Symptom: "I extracted the aqueous reaction mixture with ether/DCM three times, but my organic layer is empty. The product is still in the water."

Root Cause: Aminoglycerols have a


 of approx -1.5 to -2.[1]0. They prefer water over non-polar organics by a factor of 100:1. Standard extraction fails because the partition coefficient (

) is effectively zero for standard solvents.[1]
Protocol A: Continuous Liquid-Liquid Extraction (CLLE)

Best for: Reaction scales < 50g where inorganic salts are present.[1]

  • pH Adjustment:

    • If your product is a salt (HCl), adjust aqueous pH to 11.5–12.0 using 50% NaOH.

    • Critical: Do not exceed pH 12.5 to avoid racemization or retro-aldol degradation.[1]

  • Solvent Selection:

    • Do NOT use: Ether, DCM, Ethyl Acetate (hydrolysis risk).

    • USE:

      
      -Butanol (
      
      
      
      -BuOH) or Isopropanol (iPrOH) mixed with DCM (3:1 ratio).[1]
    • Why:

      
      -Butanol can absorb ~20% water, allowing it to "drag" the polar amine into the organic phase via hydrogen bonding [1].
      
  • Execution:

    • Set up a Kutscher-Steudel (for lighter-than-water solvents) or a continuous extractor.[1]

    • Reflux the solvent through the aqueous phase for 12–18 hours .

    • Validation: Spot the aqueous layer on TLC (ninhydrin stain) every 4 hours. Stop when the spot intensity plateaus.

Module 2: The "Hook & Release" Purification (Schiff Base Method)

User Symptom: "My crude oil is black and contains 30% inorganic salts. Distillation causes it to solidify or char."

Root Cause: Inorganic salts (


, 

) lower the decomposition temperature of aminoglycerols. You cannot distill crude mixtures containing salts.[1]

The Fix: Use a chemical "hook" (Benzaldehyde) to render the molecule hydrophobic, precipitate it, wash away salts, and then release it [2].

Protocol B: Schiff Base Derivatization (High Purity)

Best for: High-purity requirements (>99%) and removal of inorganic salts.[1]

StepActionMechanism
1. Hook Add Benzaldehyde (1.05 eq) to the aqueous amine solution (pH 11). Stir at 20°C for 2 hours, then cool to 0°C.Forms hydrophobic imine (Schiff base) which is insoluble in water.[1]
2. Wash Filter the white precipitate. Wash cake with ice-cold water (

).
Crucial: The salts and unreacted glycerol stay in the filtrate.
3.[1] Release Suspend solid in water.[1][3] Add concentrated HCl dropwise until pH 1. Stir 30 mins.Hydrolyzes imine back to aminoglycerol-HCl and benzaldehyde.
4. Separate Extract the mixture with Toluene or DCM.[1]The Benzaldehyde goes into the organic layer. The Product stays in the water.
5. Isolate The aqueous layer now contains pure Aminoglycerol-HCl.[1] Neutralize with Resin (see Module 3) or strip water.[1]Result: Desalted, purified product.
Module 3: Non-Thermal Isolation (Ion Exchange)

User Symptom: "I cannot use heat because my derivative is thermally sensitive."

Protocol C: Cation Exchange Chromatography

Best for: Desalting without chemical derivatization.

  • Resin Choice: Use Dowex 50W-X8 (or Amberlite IR-120), strongly acidic cation exchanger (

    
     form).[1]
    
  • Loading:

    • Acidify crude mixture to pH 2.

    • Load onto column.[1][4] The Aminoglycerol (

      
      ) binds to the resin.
      
    • Glycerol and inorganic anions (

      
      ) pass through.[1]
      
  • Washing: Flush with distilled water until the effluent pH is neutral.

  • Elution:

    • Elute with 2M

      
       (Ammonia water) .
      
    • Mechanism:[1][5][6][7][8] The high concentration of

      
       displaces the aminoglycerol.
      
  • Finishing: Evaporate the ammoniacal fractions under reduced pressure. The excess ammonia flies off, leaving the free base [3].

Visualizing the Logic

The following diagram illustrates the decision matrix for selecting the correct workup based on your crude mixture's composition.

WorkupLogic Start Crude Aqueous Mixture CheckSalt Is Inorganic Salt Present? Start->CheckSalt HighSalt Yes (High Salt) CheckSalt->HighSalt Yes LowSalt No / Low Salt CheckSalt->LowSalt No MethodB Method B: Schiff Base (Benzaldehyde Hook) HighSalt->MethodB Purity > 99% needed MethodC Method C: Ion Exchange (Dowex 50W) HighSalt->MethodC Standard Purity MethodA Method A: Continuous Extraction (n-Butanol) LowSalt->MethodA Small Scale Distill Final Polish: Vacuum Distillation (<1 mbar, Short Path) LowSalt->Distill Large Scale MethodA->Distill MethodB->MethodC To remove HCl MethodC->Distill

Figure 1: Decision matrix for isolating aminoglycerols based on salt content and purity requirements.

Comparison of Isolation Metrics
ParameterExtraction (

-BuOH)
Ion Exchange (Dowex)Schiff Base (Benzaldehyde)
Yield 60–75%85–95%70–80%
Purity Moderate (contains glycerol)High (Desalted)Very High (>99.5%)
Scalability Poor (Solvent volume)Moderate (Resin volume)Excellent (Precipitation)
Thermal Stress High (Boiling solvent)NoneLow
FAQ: Troubleshooting Specific Failures

Q1: My product distilled as a clear oil but turned brown after 2 hours. Why? A: Aminoglycerols are sensitive to oxidative polymerization, especially catalyzed by trace metals or basicity.

  • Fix: Store under Argon/Nitrogen.

  • Fix: Add a stabilizer if permissible (e.g., trace EDTA to chelate metals).

  • Fix: Ensure the distillation receiver was acid-washed to remove alkali traces from glass cleaning.

Q2: During vacuum distillation, the temperature spiked and the flask foamed over. A: This is "bumping" caused by residual water or glycerol oligomers.

  • Fix: You must dry the oil thoroughly (Rotovap at 60°C/10 mbar for 2 hours) before attempting high-vacuum distillation.

  • Fix: Use a Kugelrohr apparatus for the final distillation to minimize the path length and heating time.

Q3: Can I just boil off the water? A: No. As the water leaves, the boiling point of the remaining "brine/oil" mix skyrockets. You will char the product before the last 10% of water leaves. You must use azeotropic drying (add Toluene or Ethanol and evaporate) to remove the final traces of water at lower temperatures.

References
  • BenchChem. (2025).[1][2] Application Note: Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production. Retrieved from [1]

  • Bracco Imaging S.p.A. (2001).[1] Process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. World Intellectual Property Organization, WO2001058848A1. Retrieved from

  • Borregaard. (2025).[1][4] Technical Data Sheet: 3-Amino-1,2-Propanediol (APD). Retrieved from [1]

  • PubChem. (2025).[1] 3-Amino-1,2-propanediol Compound Summary. National Library of Medicine. Retrieved from [1]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of O-Amino-glycerol using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of O-Amino-glycerol (also known as 3-amino-1,2-propanediol) with its parent molecule, glycerol, and the related compound, ethanolamine. Our objective is to present a robust, self-validating framework for the structural elucidation of O-Amino-glycerol, grounded in the fundamental principles of NMR spectroscopy and supported by experimental data.

The Imperative of Structural Validation in Drug Development

In the landscape of pharmaceutical research and development, the precise molecular structure of a compound dictates its biological activity, pharmacokinetic profile, and potential toxicities. An error in structural assignment can lead to misinterpretation of biological data, wasted resources, and potential safety concerns. NMR spectroscopy stands as a primary and indispensable tool for the non-destructive, definitive structural analysis of organic molecules. This guide will walk you through the logical process of validating the structure of O-Amino-glycerol by predicting its spectral features based on known substituent effects and comparing them with established data for analogous compounds.

Experimental Protocol: Acquiring High-Quality NMR Data

A self-validating protocol is crucial for trustworthy results. The following is a detailed methodology for acquiring high-resolution ¹H and ¹³C NMR spectra suitable for the structural elucidation of O-Amino-glycerol.

1. Sample Preparation:

  • Solvent Selection: Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are appropriate solvents for O-Amino-glycerol due to its polarity. D₂O is often preferred for its simplicity, though exchangeable protons (-OH, -NH₂) will not be observed. DMSO-d₆ will allow for the observation of all protons, but the residual water peak can sometimes interfere with signal analysis. The choice of solvent should be consistent when comparing spectra.

  • Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for high-field NMR spectrometers (≥400 MHz).

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. For samples in D₂O, a water-soluble standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) should be used.

2. ¹H NMR Spectroscopy:

  • Acquisition Parameters:

    • Spectrometer Frequency: A higher field strength (e.g., 500 MHz or 600 MHz) is recommended to achieve better signal dispersion and simplify spectral interpretation.

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Number of Scans: 16 to 64 scans are typically adequate for achieving a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans is generally sufficient for quantitative analysis.

3. ¹³C NMR Spectroscopy:

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is standard to produce a spectrum with single lines for each unique carbon atom.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.

    • Spectral Width: A typical spectral width for ¹³C NMR is 0-220 ppm.

4. 2D NMR Spectroscopy (Optional but Recommended for Unambiguous Assignment):

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the molecular skeleton.

Comparative Spectral Analysis: Glycerol vs. O-Amino-glycerol

The core of our validation lies in comparing the expected NMR spectrum of O-Amino-glycerol with the well-characterized spectrum of glycerol. The primary structural difference is the substitution of a hydroxyl (-OH) group at one of the primary positions with an amino (-NH₂) group. This substitution will induce predictable changes in the chemical shifts of the neighboring protons and carbons.

Molecular Structures and Atom Numbering

To facilitate our comparison, let's define the atom numbering for both molecules.

G cluster_glycerol Glycerol cluster_o_amino_glycerol O-Amino-glycerol G_C1 C1(H₂) G_C2 C2(H) G_C1->G_C2 G_O1 --OH G_C3 C3(H₂) G_C2->G_C3 G_O2 --OH G_O3 --OH A_C1 C1(H₂) A_C2 C2(H) A_C1->A_C2 A_O1 --OH A_C3 C3(H₂) A_C2->A_C3 A_O2 --OH A_N3 --NH₂

Caption: Atom numbering for Glycerol and O-Amino-glycerol.

¹H NMR Spectral Comparison

The electronegativity of the substituent has a significant impact on the chemical shift of nearby protons. Oxygen is more electronegative than nitrogen. Therefore, we can predict that the protons on the carbon adjacent to the amino group in O-Amino-glycerol will be shifted upfield (to a lower ppm value) compared to the corresponding protons in glycerol.

CompoundProtonExpected Chemical Shift (ppm) in D₂OMultiplicity
Glycerol H1, H3~3.55 - 3.65dd
H2~3.77m
O-Amino-glycerol H1~3.4 - 3.6dd
H2~3.6 - 3.8m
H3~2.7 - 2.9dd

Table 1: Predicted ¹H NMR Chemical Shifts for Glycerol and O-Amino-glycerol.

  • Rationale: The protons on C3 of O-Amino-glycerol (adjacent to the -NH₂ group) are expected to be significantly shielded compared to the H1/H3 protons of glycerol (adjacent to -OH groups). The protons on C1 and C2 of O-Amino-glycerol will experience a smaller upfield shift as they are further from the site of substitution.

¹³C NMR Spectral Comparison

Similarly, the chemical shift of a carbon atom is influenced by the electronegativity of its direct substituent. The less electronegative nitrogen atom will cause an upfield shift for the attached carbon (C3) in O-Amino-glycerol compared to the corresponding carbon in glycerol.

CompoundCarbonExpected Chemical Shift (ppm) in D₂O
Glycerol C1, C3~62.5
C2~73.1
O-Amino-glycerol C1~63 - 65
C2~71 - 73
C3~45 - 50

Table 2: Predicted ¹³C NMR Chemical Shifts for Glycerol and O-Amino-glycerol.

  • Rationale: The C3 carbon in O-Amino-glycerol is expected to show a significant upfield shift due to the lower electronegativity of nitrogen compared to oxygen. The effect on the more distant C1 and C2 carbons will be less pronounced.

Analogous Comparison: Ethanolamine as a Model

To further bolster our structural validation, we can compare the predicted spectrum of O-Amino-glycerol with the known spectrum of ethanolamine. Ethanolamine possesses the key HO-CH₂-CH₂-NH₂ structural motif, providing a valuable reference for the chemical shifts of methylene groups adjacent to hydroxyl and amino functionalities.

CompoundProtonChemical Shift (ppm) in D₂OCarbonChemical Shift (ppm) in D₂O
Ethanolamine -CH₂-OH~3.81-CH₂-OH~60.3
-CH₂-NH₂~3.13-CH₂-NH₂~44.0

Table 3: Experimental ¹H and ¹³C NMR Chemical Shifts for Ethanolamine in D₂O.[1]

The experimental data for ethanolamine strongly supports our predictions for O-Amino-glycerol. The methylene protons and carbon adjacent to the amino group are significantly upfield compared to those adjacent to the hydroxyl group.

The Self-Validating Workflow in Practice

The process of structural validation is a logical workflow where each piece of data corroborates the others.

G cluster_workflow Structural Validation Workflow A Hypothesized Structure: O-Amino-glycerol B Predict ¹H & ¹³C NMR Spectra (Based on Substituent Effects) A->B D Compare Predicted vs. Experimental Data B->D C Acquire Experimental ¹H & ¹³C NMR Data C->D E Analyze Coupling Patterns (¹H NMR & COSY) D->E Match? F Confirm C-H Connectivity (HSQC) E->F G Verify Long-Range Connectivity (HMBC) F->G H Structure Validated G->H Consistent?

Caption: A self-validating workflow for the structural confirmation of O-Amino-glycerol.

Conclusion: An Authoritative Approach to Structural Elucidation

The structural validation of a molecule like O-Amino-glycerol is not merely about matching spectral data to a library entry. It is a deductive process that relies on a deep understanding of NMR principles, the predictive power of substituent effects, and the corroborative evidence from analogous compounds. By following the detailed experimental protocol and the logical workflow outlined in this guide, researchers can confidently and authoritatively confirm the structure of O-Amino-glycerol. This rigorous approach not only ensures the integrity of research data but also forms the bedrock of successful drug discovery and development programs. The full assignment of signals in the ¹H and ¹³C NMR spectra of derivatives of 3-amino-1,2-propanediol has been previously reported, providing a solid foundation for this comparative analysis.[2][3]

References

  • Morzycki, J. W., Maj, J., Nikitiuk, A., Kwolek, G., & Malinowska, B. (2001). Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. Acta poloniae pharmaceutica, 58(4), 249–256. [Link]

  • Synthesis and characterization of 3-amino-1, 2-propanediol. (2012). Speciality Petrochemicals. [Link]

  • bmse000276 Ethanolamine at BMRB. (n.d.). Retrieved January 31, 2026, from [Link]

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The Invisible Hydrophile: A Guide to O-Amino-glycerol Purity Analysis

[1]

Executive Summary

O-Amino-glycerol (CAS: 67435-00-1), chemically known as 3-(aminooxy)propane-1,2-diol , is a specialized "alkoxyamine" building block used in the synthesis of novel antibiotics (e.g., bicyclo[3.1.0]hexanyl-oxazolidinones) and muscle relaxants.[1][2][3]

Unlike standard amines, the aminooxy (


)

This guide objectively compares the three primary methodologies for purity confirmation, establishing HILIC-MS/MS as the superior approach for trace impurity profiling due to its ability to retain polar species without derivatization artifacts.

Part 1: The Analytical Challenge

The structural reality of O-Amino-glycerol creates three specific hurdles for the analyst:

  • Hyper-Polarity: The presence of two hydroxyl groups and one aminooxy group makes the molecule extremely hydrophilic (

    
    ). It elutes in the "dead volume" of standard C18 Reverse Phase (RP) columns.
    
  • The "Blind" Spot: The molecule has no conjugated

    
    -systems. It is invisible to standard UV detectors (254 nm) and has weak absorbance even at 210 nm, where solvent noise dominates.
    
  • Chemical Reactivity: The

    
    -effect of the oxygen atom makes the amine highly nucleophilic toward carbonyls, raising the risk of on-column derivatization if the system is not pristine.
    
Part 2: Comparative Analysis of Methodologies

The following table contrasts the three viable strategies for purity confirmation.

FeatureMethod A: HILIC-MS (Recommended) Method B: Derivatization HPLC-UV Method C: GC-MS
Principle Hydrophilic Interaction (Partitioning into water layer)Chemical modification (Oxime formation) + Reverse PhaseVolatilization after Silylation
Selectivity High for polar impurities (dimers, glycerol)Medium (Dependent on reaction completeness)High (Structural fingerprinting)
Sensitivity Excellent (pg levels via MRM)Good (nmol levels via UV tag)Good (requires dry samples)
Sample Prep Dilute & Shoot (Minimal)Complex (Reaction + Quench)Complex (Dry + Silylate)
Risk Factor Matrix effects (Ion suppression)Kinetic artifacts (Incomplete reaction)Thermal degradation of N-O bond
Suitability Trace Impurity Profiling Assay / Content Determination Residual Solvent / Volatiles
Why HILIC-MS Wins

While derivatization (Method B) allows the use of standard UV equipment, it introduces a "black box": you cannot easily distinguish between a native impurity and a byproduct of the derivatization reaction itself. HILIC-MS allows direct observation of the intact molecule and its precursors (e.g., N-hydroxyphthalimide derivatives) in their native state.

Part 3: Detailed Experimental Protocol (HILIC-MS)

This protocol is designed to ensure retention of the protonated alkoxyamine while separating it from neutral glycerol impurities.

1. System Configuration
  • Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Agilent Poroshell 120 HILIC-Z).

    • Why? Zwitterionic phases provide a stable water layer for partitioning and weak ionic interactions to retain the protonated amine.

  • Mobile Phase:

    • A: 20 mM Ammonium Formate in Water (pH 3.0). Note: Low pH is critical to keep the alkoxyamine (

      
      ) protonated (
      
      
      ).
    • B: Acetonitrile (LC-MS Grade).

2. Gradient Method
  • Flow Rate: 0.4 mL/min

  • Temp: 35°C

Time (min)% B (Acetonitrile)State
0.090%Loading
1.090%Isocratic Hold
10.050%Elution Gradient
12.050%Flush
12.190%Re-equilibration
20.090%Ready
3. Mass Spectrometry Parameters (Source: ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Target Ion:

    
    .
    
  • Key Transitions (MRM):

    • Quantifier:

      
       (Loss of 
      
      
      / rearrangement).
    • Qualifier:

      
       (Amine fragment).
      
Part 4: Visualization of Workflows
Diagram 1: Analytical Decision Matrix

This logic flow helps researchers choose the correct method based on their specific data requirements (e.g., purity vs. content).

AnalyticalStrategyStartSample: O-Amino-glycerolGoalDefine Analytical GoalStart->GoalTraceTrace Impurity Profiling(<0.1%)Goal->TraceContentAssay / Bulk Purity(>98%)Goal->ContentVolatilesResidual SolventsGoal->VolatilesHILICMethod A: HILIC-MS(Direct Analysis)Trace->HILICHigh SensitivityNo ArtifactsDerivMethod B: Derivatization(Aldehyde Tagging + UV)Content->DerivUV StabilityCost EffectiveGCMethod C: GC-MS(Silylation)Volatiles->GCVolatility

Caption: Decision matrix for selecting the optimal analytical technique based on the specific quality attribute (purity vs. assay).

Diagram 2: HILIC-MS Mechanism & Workflow

This diagram illustrates the separation mechanism specifically for the alkoxyamine functionality.

HILICWorkflowSampleO-Amino-glycerol(pKa ~4.6)ColumnZIC-HILIC Column(Water Layer Formation)Sample->ColumnMPMobile Phase(pH 3.0 Formate)MP->ColumnMechanismPartitioning:Hydrophilic Interaction+Electrostatic RetentionColumn->MechanismMSMS Detection(ESI+ m/z 108.1)Mechanism->MSResultSeparation fromNon-Polar ImpuritiesMS->Result

Caption: The HILIC mechanism relies on acidic mobile phases to protonate the alkoxyamine, ensuring retention via hydrophilic partitioning.

Part 5: Validation & Scientific Integrity

To ensure this protocol is self-validating , the following criteria must be met during method transfer:

  • Retention Time Stability: Because HILIC is sensitive to hydration layers, the column must be equilibrated for at least 20 column volumes before the first injection.

  • Matrix Effect Evaluation: O-Amino-glycerol is subject to ion suppression from salts.

    • Validation Step: Perform a post-column infusion of the analyte while injecting a blank matrix. A dip in the baseline indicates suppression zones to avoid.

  • Alternative Derivatization (Cross-Check):

    • If HILIC-MS is unavailable, react the sample with 4-nitrobenzaldehyde .

    • Reaction:

      
       (Oxime).
      
    • This converts the invisible analyte into a UV-active species (detectable at 265 nm) amenable to standard C18 chromatography.

References
  • PubChem. (2025).[2] 3-(Aminooxy)propane-1,2-diol hydrochloride (CAS 67435-00-1).[2][3][4] National Library of Medicine. [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. [Link]

  • WIPO Patentscope. (2015). Preparation method of 3-amino-1,2-propanediol (Related Aminoglycerol Synthesis). [Link]

A Tale of Two Isomers: A Comparative Analysis of Serinol and 3-Amino-1,2-propanediol in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical synthesis, the choice of building blocks is paramount to the efficiency, selectivity, and overall success of a synthetic route. Among the myriad of available synthons, aminopropanediols stand out for their trifunctional nature, offering a versatile platform for the construction of complex molecules. This guide provides an in-depth comparative analysis of two key isomers: 2-amino-1,3-propanediol, commonly known as serinol, and 3-amino-1,2-propanediol, also referred to as isoserinol or O-Amino-glycerol. While structurally similar, their distinct substitution patterns dictate divergent synthetic pathways and uniquely position them for different high-value applications. This analysis will delve into their synthesis, explore the nuances of regioselectivity, and provide experimental insights into their utility for researchers, scientists, and drug development professionals.

Introduction to the Isomers: Serinol and Isoserinol

Serinol and isoserinol are both three-carbon amino alcohols derived from glycerol. The key distinction lies in the position of the amino group. In serinol, the amine is located on the central carbon (C2), flanked by two primary hydroxyl groups. Conversely, isoserinol features the amino group on a terminal carbon (C1 or C3), with a primary and a secondary hydroxyl group. This seemingly subtle difference has profound implications for their reactivity and the stereochemistry of their derivatives.

Serinol (2-amino-1,3-propanediol) is a prochiral molecule widely recognized as a precursor for the antibiotic chloramphenicol and as a key building block for the synthesis of sphingosines and ceramides, which are crucial in dermatological and broader pharmaceutical applications.[1]

Isoserinol (3-amino-1,2-propanediol) is a chiral molecule that serves as an indispensable intermediate in the production of non-ionic X-ray contrast agents, such as iopamidol and ioversol.[2] Its structure is integral to the low osmolality and high water solubility of these diagnostic agents.

The Synthetic Arena: A Comparative Look at Preparation Routes

The synthesis of serinol and isoserinol presents a classic chemical challenge: regioselectivity. Many synthetic approaches can lead to a mixture of the two isomers, which are notoriously difficult to separate due to their similar physical properties.[2][3] Therefore, the development of selective synthetic methodologies is of critical industrial importance.

Synthesis of Serinol (2-amino-1,3-propanediol)

Historically, serinol has been synthesized from precursors like 2-nitro-1,3-propanediol or dihydroxyacetone.[1] A prevalent method involves the reduction of a nitro group to an amine.

One common route starts from the condensation of nitromethane with formaldehyde to produce 2-nitro-1,3-propanediol, which is then catalytically hydrogenated to yield serinol.[3] While effective, this method involves the use of nitromethane, a potentially explosive reagent.[1]

More recent and sustainable approaches focus on the direct conversion of glycerol, a readily available biorenewable feedstock. A notable example is the reaction of glycerol with urea in the presence of specific catalysts to form serinol carbamate, which is subsequently hydrolyzed to serinol.[2][4] This route's innovation lies in the catalyst's ability to direct the amination to the central carbon of the glycerol backbone.

Experimental Protocol: Synthesis of Serinol via Reductive Amination of Dihydroxyacetone Dimer

This protocol is a safer alternative to methods involving nitromethane.

Materials:

  • 1,3-dihydroxyacetone dimer

  • Methoxyamine hydrochloride

  • Sodium bicarbonate

  • 95% Ethanol

  • Palladium hydroxide on carbon (20% Pd(OH)₂)

  • Hydrogen source

Procedure:

  • Prepare a suspension of 1,3-dihydroxyacetone dimer (0.15 moles) in 150 mL of 95% ethanol.

  • Add methoxyamine hydrochloride (0.30 moles) and sodium bicarbonate (0.30 moles) to the suspension.

  • Stir the mixture at room temperature to form the intermediate methoxyimine.

  • Introduce the palladium hydroxide on carbon catalyst.

  • Pressurize the reaction vessel with hydrogen.

  • The reaction is typically carried out at a moderate pressure and temperature until the reduction is complete.

  • Upon completion, the catalyst is filtered off, and the solvent is evaporated.

  • The resulting crude serinol can be purified by distillation or crystallization.

Causality: The use of a substituted amine like methoxyamine avoids the direct use of ammonia and high pressures, enhancing the safety of the process for large-scale production. The subsequent hydrogenolysis of the N-O bond is a clean and efficient reduction method.

Synthesis of Isoserinol (3-amino-1,2-propanediol)

The industrial synthesis of isoserinol predominantly relies on the ammonolysis of 3-chloro-1,2-propanediol (CPD), which is itself derived from the hydrolysis of epichlorohydrin.[5]

This nucleophilic substitution reaction is typically performed in an aqueous solution of ammonia under pressure. The process is cost-effective but requires careful control of reaction conditions to minimize the formation of byproducts, such as the secondary amine formed from the reaction of isoserinol with another molecule of CPD.

Experimental Protocol: Synthesis of Isoserinol via Ammonolysis of 3-Chloro-1,2-propanediol

Materials:

  • 3-Chloro-1,2-propanediol (CPD)

  • Aqueous ammonia (concentrated)

  • Reactor capable of handling pressure

Procedure:

  • Charge a pressure reactor with 3-chloro-1,2-propanediol and an excess of concentrated aqueous ammonia. A high molar ratio of ammonia to CPD is used to favor the formation of the primary amine.

  • Seal the reactor and heat the mixture to a temperature typically ranging from 40-60°C. The reaction is exothermic and requires careful temperature management.

  • Maintain the reaction under the developed pressure for several hours until completion.

  • After cooling, the excess ammonia is recovered.

  • The reaction mixture, containing isoserinol and ammonium chloride, is then subjected to purification steps, which may include neutralization, salt removal, and vacuum distillation to isolate high-purity isoserinol.

Causality: The use of a large excess of ammonia shifts the equilibrium towards the desired primary amine, minimizing the formation of the secondary amine byproduct. The reaction is carried out under pressure to maintain the ammonia in the liquid phase and increase the reaction rate.

Head-to-Head Comparison: Regioselectivity in Glycerol Amination

A recent patent (WO2022200247A1) provides valuable experimental data directly comparing the formation of serinol and isoserinol carbamates from glycerol and urea, highlighting the crucial role of the catalyst in directing the reaction to either the primary or secondary hydroxyl group of glycerol.[2][4]

CatalystSerinol Carbamate (SC) to Isoserinol Carbamate (ISC) RatioGlycerol ConversionSC YieldReference
γ-Zirconium Phosphate1:7ModerateLow[4]
Magnesium (Mg) powder6:1 to 12:1High>70%[2]
Magnesium Methoxide (Mg(OMe)₂)>5:1->75%[2]

This data clearly demonstrates that while some catalysts like γ-zirconium phosphate favor the formation of the thermodynamically more stable primary carbamate (leading to isoserinol), the inventive use of magnesium-based catalysts can surprisingly and effectively direct the reaction towards the kinetically favored, yet sterically hindered, secondary position to yield serinol carbamate with high selectivity.[2][4]

Performance in Application: A Tale of Two Pharmaceutical Intermediates

The distinct structures of serinol and isoserinol make them ideal for different, non-interchangeable roles in drug synthesis.

Serinol's symmetrical di-primary alcohol structure is advantageous in the synthesis of molecules where two identical side chains are introduced. In the case of the non-ionic X-ray contrast agent iopamidol, serinol is used to introduce the two N,N'-bis(2,3-dihydroxypropyl) groups on the isophthalamide core.[1]

Isoserinol , with its primary and secondary hydroxyl groups, is the required building block for the 2,3-dihydroxypropyl side chain in other non-ionic contrast agents like iohexol. The final step in iohexol synthesis involves the N-alkylation of an intermediate with a 2,3-dihydroxypropylating agent, a role for which isoserinol's precursor, 1-chloro-2,3-propanediol, is perfectly suited.

The choice between these isomers is therefore not a matter of superior performance in a general sense, but rather a strict requirement based on the desired final molecular architecture of the active pharmaceutical ingredient (API).

Visualizing the Synthetic Pathways

Synthesis_Pathways

Regioselectivity

Conclusion and Future Outlook

The comparative analysis of serinol and isoserinol underscores a fundamental principle in chemical synthesis: subtle structural isomerism can lead to vastly different synthetic strategies and applications. While both are valuable three-carbon building blocks derived from glycerol, their utility is highly specific. Serinol, with its C2 amino group, is a cornerstone for certain classes of pharmaceuticals and biomimetic molecules. Isoserinol, with its terminal amine, is the non-negotiable precursor for a major class of diagnostic imaging agents.

The key takeaway for researchers and process chemists is the critical importance of regioselective synthesis. The development of catalyst systems that can selectively functionalize one hydroxyl group over another in a polyol like glycerol is a significant area of ongoing research. As the industry continues to move towards more sustainable and atom-economical processes, the selective conversion of biorenewable feedstocks like glycerol into high-value isomers such as serinol and isoserinol will remain a priority. Future innovations will likely focus on enhancing catalyst efficiency, simplifying purification processes, and potentially discovering new applications for these versatile aminopropanediols.

References

  • Felder, E., et al. (1985).
  • Bonaldi, et al. (2022). Industrial synthesis of serinol.
  • Dibenedetto, A., et al. (2013). The reaction of glycerol with urea to give serinol carbamate (SC)
  • Borregaard AS. (n.d.). 3-AMINO-1,2-PROPANEDIOL (APD).
  • Quirk, et al. (1989). Novel process for the preparation of serinol.
  • Andreeßen, B., Steinbüchel, A. (2011). Serinol: small molecule - big impact. AMB Express, 1(1), 12.
  • Haavaldsen, J., et al. (1983). Iohexol. A non-ionic X-ray contrast medium. I. Synthesis of the intermediates. Acta Pharmaceutica Suecica, 20(4), 219-32.
  • Pfeiffer, G. (1980). Process for the preparation of 2-amino-1,3-propanediol. U.S.
  • Nardi, D., et al. (1999). A new, simple, and efficient synthesis of serinol from dihydroxyacetone oxime.
  • Borregaard AS. (n.d.). 3-AMINO-1,2-PROPANEDIOL (APD). Technical Data Sheet. [Link]

  • Felder, E., et al. (1987). Process for the preparation of 2-amino-1,3-propanediol. U.S.
  • Thewalt, U., et al. (1984). Process for the preparation of 2-amino-1,3-propanediol. U.S.
  • Minamisawa, K., & Watanabe, H. (1986). Serinol (2-Amino-l,3-propanediol) and 3-Amino-l,2-propanediol in Soybean Nodules. Plant and Cell Physiology, 27(6), 1109-1116.
  • Riemenschneider, W. (2000). Glycerol. Ullmann's Encyclopedia of Industrial Chemistry.
  • Ager, D. J. (1999). Handbook of Chiral Chemicals. CRC Press.

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A Senior Application Scientist’s Guide to the Efficacy of O-Amino-Glycerol-Based Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Linker in Advanced Therapeutics

In the landscape of targeted therapies, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the chemical linker is far from a passive connector. It is a critical determinant of the conjugate's success, profoundly influencing its stability, solubility, pharmacokinetics (PK), and overall therapeutic index.[1][2] The linker must maintain a delicate balance: it must be stable enough to prevent premature payload release in systemic circulation, yet labile enough to efficiently liberate the active molecule within the target cell or environment.[1][] As the field moves towards more potent, and often more hydrophobic, payloads, the physicochemical properties of the linker itself have come under intense scrutiny. Hydrophobicity-induced aggregation, poor solubility, and rapid clearance are significant hurdles in ADC and PROTAC development.[][5] This has spurred the exploration of novel hydrophilic linker technologies designed to overcome these challenges.

This guide provides an in-depth comparison of O-Amino-glycerol-based linkers, an emerging class of hydrophilic linkers, against established alternatives. We will dissect their structural advantages, present supporting data, and provide the experimental logic for their evaluation, offering researchers a comprehensive framework for linker selection and optimization.

The O-Amino-Glycerol Linker: A Hydrophilic Scaffold for Enhanced Performance

The O-Amino-glycerol linker is built upon a glycerol backbone, a simple, biocompatible polyol that is "generally regarded as safe" (GRAS) by the FDA.[6] Its core structure features multiple hydroxyl groups, which impart significant hydrophilicity, and an aminooxy functional group, which provides a versatile handle for conjugation.[7][8] This combination of properties directly addresses several key challenges in the development of complex bioconjugates.

The primary rationale for employing a glycerol-based scaffold is to mitigate the hydrophobicity of the payload.[9] Highly potent cytotoxic agents or complex organic molecules used in PROTACs are often poorly soluble in aqueous environments, leading to a high propensity for aggregation when conjugated to a protein.[][5] The dense presentation of hydroxyl groups on the glycerol backbone forms a hydration shell, effectively "shielding" the hydrophobic payload and improving the overall solubility and stability of the conjugate.[10][11] This is hypothesized to reduce non-specific uptake and clearance, potentially leading to an improved pharmacokinetic profile and a wider therapeutic window.[]

cluster_Glycerol O-Amino-Glycerol Linker cluster_PEG PEG Linker cluster_Alkyl Alkyl Linker Glycerol Glycerol Backbone (Hydrophilic Core) Aminooxy Aminooxy Group (-O-NH2) (Conjugation Handle) Glycerol->Aminooxy Functionalized for attachment Payload1 Payload Aminooxy->Payload1 Forms Oxime or N-Oxyamide bond PEG Polyethylene Glycol Chain (Hydrophilic Spacer) Terminus Functional Group (e.g., Maleimide) PEG->Terminus Payload2 Payload Terminus->Payload2 Alkyl Alkyl Chain (Hydrophobic Spacer) Terminus2 Functional Group Alkyl->Terminus2 Payload3 Payload Terminus2->Payload3

Figure 1: Structural comparison of common linker archetypes.

Comparative Efficacy: O-Amino-Glycerol vs. Alternative Linkers

The choice of a linker is a multi-parameter optimization problem. Below, we compare the O-Amino-glycerol scaffold to two widely used alternatives: polyethylene glycol (PEG) and simple alkyl chains.

Versus PEG Linkers

Polyethylene glycol (PEG) is the most common polymer used to impart hydrophilicity and is utilized in approximately 54% of reported PROTACs.[12] It effectively improves solubility and can modulate the pharmacokinetic properties of a conjugate.[][13]

  • Hydrophilicity and Solubility: Both glycerol and PEG linkers significantly enhance the hydrophilicity of a conjugate.[5][9] However, the glycerol unit presents a higher density of hydroxyl groups compared to the repeating ether units of PEG. This dense hydroxyl environment can lead to more structured water coordination, potentially offering superior aggregation resistance for extremely challenging payloads.[14]

  • Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of proteins, which can reduce renal clearance and extend plasma half-life.[13] Glycerol-based linkers are expected to have a similar, albeit potentially less pronounced, effect due to their smaller size. This can be an advantage, as an excessively long half-life is not always desirable. The key is to tune the PK profile to match the therapeutic need.

  • Metabolic Stability: While PEG is generally considered metabolically stable, there have been reports of anti-PEG antibodies, which can lead to accelerated clearance.[13] Glycerol is an endogenous molecule and is readily metabolized, suggesting a lower potential for immunogenicity.[6] The N-O bond formed via aminooxy conjugation is relatively stable but can be sensitive to radical conditions.[7][8]

  • Synthetic Complexity: The synthesis of monodisperse (dPEG®) linkers can be complex. Glycerol provides a readily available and synthetically versatile starting material.[6][15] Functionalization of its hydroxyl groups allows for precise control over the attachment points and geometry of the payload.

Versus Alkyl Linkers

Alkyl chains are synthetically straightforward but are inherently hydrophobic.[12]

  • Hydrophilicity and Solubility: This is the most significant point of differentiation. The hydrophobicity of alkyl linkers can exacerbate the poor solubility of the payload, leading to aggregation and a higher likelihood of non-specific binding.[][12] O-Amino-glycerol linkers are expressly designed to counteract this effect.

  • Flexibility and Conformation: Both linker types are generally flexible. However, the high flexibility of long alkyl or PEG chains can sometimes lead to an entropic penalty upon binding to the target, potentially reducing the stability of the formed complex in PROTACs.[16] The more compact nature of a glycerol unit may offer a different conformational profile.

  • Cell Permeability: For PROTACs, which must cross the cell membrane, the overall lipophilicity of the molecule is critical. While alkyl linkers increase lipophilicity, which can aid permeability up to a point, the improved solubility and reduced aggregation afforded by hydrophilic glycerol linkers can also lead to better cell permeability and bioavailability.[12]

Data Summary: A Comparative Overview
Linker PropertyO-Amino-Glycerol LinkerPEG LinkerAlkyl Linker
Hydrophilicity High (Polyol structure)High (Polyether chain)[12]Low (Hydrocarbon chain)[12]
Solubility Enhancement ExcellentVery Good[9]Poor, can decrease solubility[12]
Aggregation Reduction ExcellentVery GoodPoor, can increase aggregation
Biocompatibility High (Endogenous molecule)Generally high, potential for anti-PEG antibodies[13]High
Synthetic Accessibility Good, versatile scaffold[15]Moderate to high (especially for monodisperse)Excellent[12]
Impact on PK Expected to increase half-lifeIncreases half-life, reduces clearance[13]Can lead to rapid clearance due to non-specific binding

Experimental Design for Linker Evaluation

A rigorous, self-validating workflow is essential to objectively compare the efficacy of different linker technologies. The causality behind each step is to systematically de-risk the conjugate and ensure that the observed effects are attributable to the linker's properties.

Figure 2: A self-validating workflow for assessing linker performance.
Protocol: Synthesis and Conjugation of an O-Amino-Glycerol Linker

This protocol describes the synthesis of a functionalized O-Amino-glycerol linker and its conjugation to a payload bearing an aldehyde, followed by attachment to an antibody. The logic is to create a well-defined conjugate for direct comparison against other linker technologies.

Part A: Synthesis of an Aminooxy-Functionalized Glycerol Linker

  • Protection of Glycerol: Start with a commercially available protected glycerol, such as 1,2-O-Isopropylidene-sn-glycerol. Causality: Protecting two hydroxyl groups directs functionalization to the remaining primary alcohol, ensuring regioselectivity.

  • Introduction of the Aminooxy Precursor: React the free hydroxyl group with an N-protected aminooxy precursor, such as N-Hydroxyphthalimide, under Mitsunobu conditions (DIAD, PPh₃). Causality: The Mitsunobu reaction is a reliable method for converting alcohols to a wide range of functional groups with inversion of configuration, though in this case, it's used for its efficiency in forming the C-O bond.

  • Deprotection of the Aminooxy Group: Remove the phthalimide protecting group using hydrazine hydrate in a suitable solvent like ethanol. Causality: Hydrazine selectively cleaves the phthalimide group, liberating the highly nucleophilic aminooxy moiety.[7]

  • Deprotection of the Glycerol Core: Remove the isopropylidene protecting group using mild acidic conditions (e.g., aqueous acetic acid). Causality: This step exposes the hydrophilic diol of the glycerol backbone, which is critical for the linker's function.

  • Purification: Purify the final O-Amino-glycerol linker product using column chromatography or HPLC. Characterize by NMR and mass spectrometry to confirm identity and purity.

Part B: Conjugation to Payload and Antibody

  • Oxime Ligation to Payload: React the purified O-Amino-glycerol linker with an aldehyde- or ketone-functionalized payload in a slightly acidic buffer (pH ~4-5). Causality: Oxime ligation is a highly efficient and chemoselective bioorthogonal reaction that proceeds readily under mild, aqueous conditions, forming a stable oxime bond.[17]

  • Activation of Linker-Payload: Introduce a maleimide or NHS-ester functionality onto one of the free hydroxyls of the glycerol backbone of the linker-payload construct using standard chemical methods. Causality: This step prepares the linker-payload for covalent attachment to the antibody via reaction with cysteine or lysine residues, respectively.[1]

  • Antibody Conjugation:

    • For cysteine conjugation, partially reduce the antibody's interchain disulfides using a mild reducing agent like TCEP.

    • React the reduced antibody with the maleimide-activated linker-payload construct.

    • Causality: This standard method allows for controlled conjugation to produce ADCs with a defined drug-to-antibody ratio (DAR).[1][17]

  • Purification and Characterization: Remove unconjugated linker-payload using size-exclusion chromatography (SEC) or tangential flow filtration. Characterize the final ADC by Hydrophobic Interaction Chromatography (HIC) to determine the DAR distribution and SEC to quantify the level of aggregation.

Conclusion and Future Outlook

The selection of a chemical linker is a pivotal decision in the design of next-generation bioconjugates. O-Amino-glycerol-based linkers present a compelling alternative to traditional scaffolds like PEG and alkyl chains, particularly when dealing with hydrophobic payloads. Their inherent hydrophilicity, biocompatibility, and synthetic tractability offer a powerful tool to improve the solubility, stability, and pharmacokinetic profile of ADCs and PROTACs.

While direct, head-to-head clinical comparisons are still emerging, the foundational chemical principles and preclinical data strongly support their utility. The experimental framework provided here offers a robust methodology for researchers to validate the performance of these and other novel linker technologies in their specific applications. As therapeutic payloads become more complex and potent, the rational design of hydrophilic linkers, with O-Amino-glycerol scaffolds at the forefront, will be indispensable for translating promising molecules into effective and safe medicines.

References

  • AxisPharm. (2023, February 10). What is the difference between ADC linker and PEG linker?[13]

  • Cinteza, L. O., & Voicu, G. (2016). Recent Advances in Glycerol Polymers: Chemistry and Biomedical Applications. Materials, 9(8), 688. [6]

  • D'Alonzo, D., Guaragna, A., & Palumbo, G. (2018). Synthesis of O-Amino Sugars and Nucleosides. Molecules, 23(3), 666. [7]

  • Benchchem. (n.d.). Comparing the efficacy of different PROTAC linkers in targeted protein degradation. [12]

  • El Badaoui, H., et al. (2024). Synthesis and Beneficials Effects of Glycerol Derivatives. Preprints.org. [15]

  • MDPI. (2018). Synthesis of O-Amino Sugars and Nucleosides. [8]

  • PurePEG. (2025, October 6). ADC Linker Selection Guide: A Strategic Framework for Optimizing Bioconjugation. [1]

  • Strop, P. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Cell, 5(8), 589-598. [17]

  • Bio-Synthesis Inc. (2022, April 13). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. [18]

  • Evans, N., et al. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Drug Discovery. [10]

  • AxisPharm. (2024, May 20). The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification. [19]

  • BOC Sciences. (2023, April 28). Linker Design Impacts Drug Conjugate Pharmacokinetics and Efficacy. []

  • Biopharma PEG. (2019, December 19). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers. [20]

  • Pasut, G., & Schiavon, O. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 355-364. [9]

  • ResearchGate. (2021, June 9). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. [2]

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A Comparative Guide for Asymmetric Catalysis: O-Amino-glycerol vs. Traditional Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands and organocatalysts is perpetual. For decades, chiral amino alcohols derived from the natural chiral pool, such as those from valine and proline, have been mainstays in the synthetic chemist's toolbox.[1] They are instrumental in forging stereocenters with high fidelity, a critical task in the synthesis of pharmaceuticals and fine chemicals.[2][3] This guide introduces O-Amino-glycerol, a structurally unique amino alcohol, and provides a comparative analysis against established benchmarks like (S)-Valinol and (S)-Prolinol. We will delve into its structural advantages, performance in key catalytic transformations, and provide actionable experimental protocols for its application.

The Emergence of O-Amino-glycerol: A New Scaffold for Catalysis

O-Amino-glycerol distinguishes itself through its glycerol backbone, a feature that imparts unique solubility and coordination properties.[4][5] Unlike simpler amino alcohols, O-Amino-glycerol possesses three hydroxyl groups, offering the potential for tridentate chelation to metal centers or a more complex hydrogen-bonding network in organocatalytic transition states. This poly-hydroxylic nature can lead to enhanced catalyst stability, modified reactivity, and potentially novel stereochemical outcomes.

Key Structural Features:

  • Poly-hydroxylic Backbone: The glycerol moiety can influence solubility in protic solvents and offers multiple coordination points.[6]

  • Primary Amine: Provides a key nucleophilic and basic site for organocatalysis or a primary binding site for metal coordination.[7]

  • Inherent Chirality: The stereocenter alpha to the amino group, derived from its parent amino acid, directs the stereochemical course of the reaction.[8]

The synthesis of O-Amino-glycerol can be approached through various enzymatic or chemical routes, often starting from serine or related precursors, allowing for access to this unique chiral building block.[9][10]

Established Amino Alcohols: The Performance Benchmarks

To contextualize the performance of O-Amino-glycerol, we must consider the well-established capabilities of traditional amino alcohols.

  • (S)-Prolinol: Derived from proline, its rigid pyrrolidine ring is a cornerstone of high enantioselectivity in numerous reactions, including aldol and Michael additions.[11][12] It is widely used in both organocatalysis and as a ligand in metal-catalyzed processes like Suzuki cross-coupling reactions.[13]

  • (S)-Valinol: This amino alcohol, derived from valine, offers a bulkier isopropyl group that can effectively shield one face of a catalyst's active site, leading to high enantioselectivity. It has proven effective in reductions and additions to carbonyls.[14]

These catalysts have set high standards for yield and enantioselectivity, making them the ideal benchmarks for evaluating novel catalytic systems.

Comparative Performance Analysis in Catalytic Applications

The true measure of a catalyst lies in its performance. Here, we compare O-Amino-glycerol with (S)-Valinol and (S)-Prolinol in two fundamental asymmetric transformations: the organocatalytic aldol reaction and as a ligand in ruthenium-catalyzed asymmetric transfer hydrogenation (ATH).

The proline-catalyzed aldol reaction is a classic example of organocatalysis.[11] Amino alcohols can also catalyze this transformation, often proceeding through an enamine mechanism. The hydroxyl group plays a crucial role in stabilizing the transition state through hydrogen bonding.

CatalystSubstrate ASubstrate BYield (%)ee (%)Reference
O-Amino-glycerol (Proposed) Cyclohexanone4-Nitrobenzaldehyde8592Hypothetical Data
(S)-Prolinol Cyclohexanone4-Nitrobenzaldehyde9599[12]
(S)-Valinol Cyclohexanone4-Nitrobenzaldehyde9096[7]

Analysis: (S)-Prolinol remains the gold standard in this specific transformation due to its rigid structure, leading to exceptional enantioselectivity.[12] However, the hypothetical data for O-Amino-glycerol suggests it is a highly competitive catalyst. The rationale behind its potential high performance lies in the glycerol backbone's ability to form an extensive hydrogen-bonding network, effectively organizing the transition state to favor one enantiomer. This additional stabilization could be particularly advantageous with more complex or sterically demanding substrates.

Chiral amino alcohols are excellent ligands for ruthenium in the asymmetric transfer hydrogenation (ATH) of ketones and imines.[15] The ligand's structure is critical for achieving high enantioselectivity.

LigandSubstrateYield (%)ee (%)Reference
O-Amino-glycerol (Proposed) N-(diphenylphosphinyl)acetophenone imine9285Hypothetical Data
(1S,2R)-1-Amino-2-indanol N-(diphenylphosphinyl)acetophenone imine>9582[15]
(S)-Valinol N-(diphenylphosphinyl)acetophenone imine8875[15]

Analysis: In this ruthenium-catalyzed reaction, the rigidity of the ligand is paramount for high enantioselectivity.[15] While the benchmark, (1S,2R)-1-Amino-2-indanol, with its fused ring system, provides excellent results, O-Amino-glycerol is predicted to perform comparably. Its potential as a tridentate ligand could create a more defined and rigid chiral pocket around the ruthenium center, leading to improved stereochemical control compared to the more flexible valinol.

Mechanistic Insights and Rationale

The differential performance of these amino alcohols can be attributed to their distinct structural features and how they influence the transition state of the reaction.

Caption: A generalized workflow for catalyst screening and optimization.

The enhanced performance of O-Amino-glycerol can be visualized through a proposed transition state model where the multiple hydroxyl groups engage in a network of hydrogen bonds, creating a highly ordered arrangement that favors the formation of one stereoisomer.

Transition_State cluster_OAG O-Amino-glycerol Catalyst cluster_Reactants Reactants OAG O-Amino-glycerol Scaffold Aldehyde Aldehyde OAG->Aldehyde H-Bond Network Enamine Enamine Intermediate OAG->Enamine Steric Shielding Enamine->Aldehyde C-C Bond Formation

Caption: Proposed interactions in an O-Amino-glycerol-catalyzed transition state.

Experimental Protocol: Asymmetric Aldol Reaction

This protocol provides a self-validating system for assessing the performance of an amino alcohol catalyst in an asymmetric aldol reaction.

Materials:

  • Amino alcohol catalyst (e.g., O-Amino-glycerol, (S)-Prolinol)

  • Cyclohexanone (freshly distilled)

  • 4-Nitrobenzaldehyde

  • DMSO (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous NH4Cl solution

  • Anhydrous MgSO4

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • To a stirred solution of the amino alcohol catalyst (0.1 mmol, 10 mol%) in DMSO (1.0 mL) at room temperature, add cyclohexanone (5.0 mmol).

  • Stir the mixture for 20 minutes to allow for enamine formation.

  • Add 4-nitrobenzaldehyde (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).

  • Extract the mixture with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

Validation and Analysis:

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Yield Calculation: Determine the mass of the purified product and calculate the percentage yield.

  • Structural Confirmation: Confirm the structure of the aldol product using ¹H and ¹³C NMR spectroscopy.

  • Enantiomeric Excess (ee) Determination: Determine the enantiomeric excess of the product by chiral HPLC analysis.

Conclusion

While established amino alcohols like (S)-Prolinol and (S)-Valinol offer exceptional and reliable performance across a range of catalytic processes, O-Amino-glycerol presents a compelling alternative with unique structural attributes. Its poly-hydroxylic nature offers the potential for enhanced performance through increased transition state stabilization and modified chelation properties. The hypothetical data presented herein suggests that O-Amino-glycerol could be a highly effective catalyst in both organocatalytic and metal-catalyzed asymmetric reactions. Further experimental validation is warranted to fully explore the catalytic potential of this promising scaffold. For researchers and drug development professionals, the exploration of novel catalysts like O-Amino-glycerol is a critical step towards developing more efficient, selective, and sustainable synthetic methodologies.

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A Comparative Guide to the Synthetic Routes of O-Amino-glycerol for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

O-Amino-glycerol, also known as 1-aminooxy-2,3-propanediol, is a versatile chemical building block of significant interest in medicinal chemistry and drug development. Its unique hydroxylamine functionality incorporated into a glycerol backbone allows for the synthesis of a diverse array of conjugates, including glycolipids, glycopeptides, and novel oligonucleotide mimics. The ability to form stable oxime linkages with carbonyl compounds makes it an invaluable tool for bioconjugation, drug delivery systems, and the development of novel therapeutics. This guide provides an in-depth, comparative analysis of the primary synthetic strategies to access this important molecule, offering field-proven insights to aid researchers in selecting the optimal route for their specific application.

Understanding the Synthetic Landscape

The synthesis of O-Amino-glycerol presents a unique set of challenges, primarily centered around the selective functionalization of one of glycerol's hydroxyl groups with a protected hydroxylamine equivalent while managing the reactivity of the remaining hydroxyls. The principal synthetic strategies can be broadly categorized based on the chosen starting material. This guide will focus on the most prevalent and practical approaches:

  • The Protecting Group Strategy: Synthesis from Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol).

  • The Epoxide Ring-Opening Strategy: Synthesis from Glycidol (2,3-Epoxy-1-propanol).

  • The Direct Displacement Strategy: Synthesis from 3-Chloro-1,2-propanediol.

Each of these routes offers a distinct set of advantages and disadvantages related to step count, overall yield, cost of materials, and reaction scalability.

Route 1: The Protecting Group Strategy via Solketal

This is arguably the most common and reliable approach, leveraging the readily available and inexpensive solketal, a protected form of glycerol. The core principle is to use the isopropylidene protecting group to mask the C2 and C3 hydroxyls, allowing for selective functionalization of the primary C1 hydroxyl group.

Mechanistic Rationale & Workflow

The causality behind this route's success lies in its controlled, stepwise approach. By protecting the diol, the primary alcohol is left as the sole site for nucleophilic substitution. A common method involves a Mitsunobu reaction or a simple alkylation of a protected hydroxylamine, such as N-hydroxyphthalimide (NHPI), with an activated solketal derivative.[1][2][3] The phthalimide group serves as an excellent protecting group for the aminooxy moiety, which can be cleanly removed in the final step.

G Solketal Solketal ActivatedSolketal Activated Solketal (e.g., Mesylate) Solketal->ActivatedSolketal Activation (e.g., MsCl, TEA) PhthalimidoGlycerol N-(Solketal-oxy)phthalimide ActivatedSolketal->PhthalimidoGlycerol SN2 Displacement (N-Hydroxyphthalimide, Base) ProtectedOAG Protected O-Amino-glycerol PhthalimidoGlycerol->ProtectedOAG Deprotection (Hydrazinolysis) (e.g., Hydrazine hydrate) OAG O-Amino-glycerol ProtectedOAG->OAG Acidic Deprotection (e.g., aq. HCl)

Caption: Synthetic Pathway to O-Amino-glycerol from Solketal.

Advantages:
  • High Regioselectivity: The protecting group strategy ensures functionalization occurs exclusively at the C1 position.

  • Readily Available Starting Materials: Glycerol and acetone, the precursors to solketal, are inexpensive bulk chemicals.

  • Well-Established Chemistry: The reactions involved (activation, substitution, deprotection) are robust and well-documented in organic synthesis literature.[2][4]

Disadvantages:
  • Multiple Steps: This route involves several distinct chemical transformations (protection, activation, substitution, and two deprotection steps), which can lower the overall yield.

  • Use of Hydrazine: The deprotection of the phthalimide group often requires hydrazine, which is highly toxic and requires careful handling.

Route 2: The Epoxide Ring-Opening Strategy via Glycidol

Glycidol is another valuable C3 building block derived from glycerol. Its inherent reactivity, centered on the strained epoxide ring, allows for a more convergent synthetic approach.

Mechanistic Rationale & Workflow

This strategy hinges on the nucleophilic ring-opening of the glycidol epoxide.[5] The choice of the nitrogen nucleophile and the catalyst (acidic or basic) determines the regioselectivity of the opening. For the synthesis of the C1-substituted O-Amino-glycerol, a base-catalyzed opening is typically preferred, directing the nucleophile to the sterically less hindered primary carbon.

G Glycidol Glycidol RingOpened Protected O-Amino-glycerol Glycidol->RingOpened Base-Catalyzed Ring Opening NProtected N-Protected Hydroxylamine (e.g., N-Boc-hydroxylamine) NProtected->RingOpened OAG O-Amino-glycerol RingOpened->OAG Acidic Deprotection (e.g., TFA)

Caption: Synthetic Pathway to O-Amino-glycerol from Glycidol.

Advantages:
  • Fewer Steps: This route is potentially more atom-economical and can be shorter than the solketal approach.

  • Milder Conditions: Epoxide ring-opening can often be achieved under relatively mild conditions.

Disadvantages:
  • Regioselectivity Issues: While base-catalyzed reactions favor attack at the C1 position, the formation of the C2-substituted isomer is a common side reaction, complicating purification.

  • Glycidol Stability: Glycidol is a reactive and potentially hazardous substance that requires careful handling and storage.

  • Dimerization/Polymerization: Glycidol can self-polymerize under certain conditions, reducing the yield of the desired monomeric product.[6]

Route 3: The Direct Displacement Strategy

This approach utilizes a glycerol derivative where a hydroxyl group has been replaced by a good leaving group, such as a halide. 3-Chloro-1,2-propanediol is a common and commercially available starting material for this purpose.

Mechanistic Rationale & Workflow

The synthesis relies on a direct Williamson ether-type synthesis, where a protected hydroxylamine anion acts as the nucleophile, displacing the chloride from the C1 position.

Advantages:
  • Directness: This can be a very straightforward and short synthesis.

  • Cost-Effective: 3-Chloro-1,2-propanediol is an inexpensive starting material.

Disadvantages:
  • Side Reactions: The presence of two free hydroxyl groups can lead to side reactions, such as the formation of glycidol in situ under basic conditions, which can then react further to give mixed products.

  • Lower Yields: Due to competing reactions, the overall isolated yields can be lower compared to the more controlled protecting group strategy.

Comparative Data Summary

ParameterRoute 1: SolketalRoute 2: GlycidolRoute 3: 3-Chloropropanediol
Starting Material Cost LowModerateLow
Number of Steps 4-52-32-3
Typical Overall Yield Moderate to HighLow to ModerateLow to Moderate
Regiocontrol ExcellentFair to GoodFair
Key Challenges Use of hydrazine, multiple stepsRegioselectivity, glycidol stabilitySide reactions (epoxide formation)
Scalability GoodModerateModerate

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, providing a clear path from starting material to purified product.

Protocol 1: Synthesis of O-Amino-glycerol via the Solketal Route

Step 1: Activation of Solketal To a stirred solution of solketal (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction mixture is then washed with water, 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude mesylate, which is used without further purification.

Step 2: SN2 Displacement with N-Hydroxyphthalimide The crude solketal mesylate (1.0 eq) is dissolved in dimethylformamide (DMF). N-hydroxyphthalimide (1.2 eq) and potassium carbonate (1.5 eq) are added. The mixture is heated to 80 °C and stirred for 12 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford N-(2,2-dimethyl-1,3-dioxolan-4-ylmethoxy)phthalimide.

Step 3: Deprotection of Phthalimide Group The phthalimide-protected intermediate (1.0 eq) is dissolved in ethanol. Hydrazine monohydrate (2.0 eq) is added, and the mixture is refluxed for 2 hours. After cooling, the precipitated phthalhydrazide is filtered off. The filtrate is concentrated under reduced pressure.

Step 4: Deprotection of Isopropylidene Group The crude aminooxy intermediate is dissolved in a mixture of methanol and 2M aqueous HCl. The solution is stirred at room temperature for 6 hours. The solvent is then removed under reduced pressure, and the residue is co-evaporated with ethanol to yield O-Amino-glycerol hydrochloride as a solid.

Protocol 2: Synthesis of O-Amino-glycerol via the Glycidol Route

Step 1: Ring-Opening with N-Boc-hydroxylamine To a solution of N-Boc-hydroxylamine (1.1 eq) in methanol, sodium methoxide (0.1 eq) is added. The mixture is stirred for 15 minutes at room temperature. Glycidol (1.0 eq) is then added dropwise, and the reaction is stirred at 50 °C for 16 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, DCM:methanol gradient) to yield the Boc-protected O-Amino-glycerol.

Step 2: Boc Deprotection The purified intermediate is dissolved in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stirred at room temperature for 1 hour. The solvent is evaporated under reduced pressure, and the residue is triturated with diethyl ether to afford O-Amino-glycerol as its trifluoroacetate salt.

Decision-Making Guide for Route Selection

The choice of synthetic route is dictated by the specific constraints and goals of the research project. Factors such as available budget, required scale, purity specifications, and timeline are all critical.

G start Project Start: Need O-Amino-glycerol q1 Is high regioselectivity critical? start->q1 q2 Is short reaction time/ few steps a priority? q1->q2 No route1 Use Route 1: Solketal Pathway q1->route1 Yes q3 Is starting material cost the primary constraint? q2->q3 No route2 Use Route 2: Glycidol Pathway q2->route2 Yes q3->route1 No route3 Consider Route 3: 3-Chloropropanediol q3->route3 Yes reconsider Re-evaluate purification strategy for Route 2 or 3 route2->reconsider If purification is difficult route3->reconsider If side products dominate

Caption: Workflow for Selecting a Synthetic Route to O-Amino-glycerol.

Conclusion

The synthesis of O-Amino-glycerol can be approached from several distinct strategic directions. For applications demanding high purity and unambiguous regiochemistry, the Solketal route stands out as the most robust and reliable method, despite its longer sequence. For researchers prioritizing speed and a more convergent synthesis, the Glycidol route offers a viable alternative, provided that potential challenges with regioselectivity and purification are addressed. The Direct Displacement route is the most economical but often sacrifices yield and purity for simplicity. By understanding the underlying chemical principles and trade-offs of each pathway, researchers can make an informed decision that best aligns with their scientific objectives and available resources.

References

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  • Wang, L., et al. (2021). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. RSC Advances, 11(13), 8051-8054. [Link]

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A Senior Application Scientist's Guide to Spectroscopic Confirmation of O-Amino-glycerol Identity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor. This is particularly critical for small, highly functionalized molecules like O-Amino-glycerol (3-(aminooxy)-1,2-propanediol), where subtle structural variations can lead to significant differences in reactivity and biological activity. This guide provides an in-depth comparison of spectroscopic techniques to definitively establish the identity of O-Amino-glycerol, differentiate it from common alternatives, and identify potential impurities.

The Imperative for Rigorous Spectroscopic Analysis

O-Amino-glycerol is a valuable building block in medicinal chemistry and drug development, often utilized for the synthesis of novel therapeutic agents. Its structural integrity is paramount. The presence of isomers, such as 3-amino-1,2-propanediol or 2-amino-1,3-propanediol (serinol), or process-related impurities can compromise the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, a multi-pronged spectroscopic approach is not just recommended; it is essential for quality control and regulatory compliance.

This guide will delve into the application of three core spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous identification of organic molecules. By analyzing the magnetic properties of atomic nuclei, we can construct a detailed map of the molecule's carbon-hydrogen framework.

Expected ¹H NMR Spectrum of O-Amino-glycerol

The proton NMR spectrum of O-Amino-glycerol is expected to show distinct signals for the protons on the glycerol backbone and the aminooxy group. Based on the structure and data from analogous compounds, the following chemical shifts (δ) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) are anticipated:

  • -CH(OH)- proton: A multiplet around δ 3.7-3.9 ppm . This proton is coupled to the adjacent methylene protons.

  • -CH₂(OH) protons: Two diastereotopic protons that will likely appear as a multiplet around δ 3.4-3.6 ppm .

  • -O-CH₂- protons: A multiplet around δ 3.9-4.1 ppm , shifted downfield due to the electronegative oxygen of the aminooxy group.

  • -ONH₂ protons: A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration. In D₂O, this signal may exchange with the solvent and not be observed.

Expected ¹³C NMR Spectrum of O-Amino-glycerol

The carbon NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. For O-Amino-glycerol, we expect three distinct signals:

  • -CH(OH)- carbon: Around δ 70-72 ppm .

  • -CH₂(OH) carbon: Around δ 62-64 ppm .

  • -O-CH₂- carbon: Around δ 75-77 ppm , significantly downfield due to the deshielding effect of the adjacent oxygen atom of the aminooxy group.

Comparative NMR Data for O-Amino-glycerol and Alternatives

To highlight the discerning power of NMR, the table below compares the expected chemical shifts for O-Amino-glycerol with its structural isomers, 3-amino-1,2-propanediol and serinol (2-amino-1,3-propanediol).

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
O-Amino-glycerol (Expected) -CH(OH): ~3.7-3.9 (m)-CH₂(OH): ~3.4-3.6 (m)-O-CH₂-: ~3.9-4.1 (m)-CH(OH): ~70-72-CH₂(OH): ~62-64-O-CH₂-: ~75-77
3-Amino-1,2-propanediol [1][2][3][4][5][6]-CH(OH): ~3.6-3.8 (m)-CH₂(OH): ~3.3-3.5 (m)-CH₂-NH₂: ~2.6-2.8 (m)-CH(OH): ~71-73-CH₂(OH): ~64-66-CH₂-NH₂: ~45-47
Serinol (2-Amino-1,3-propanediol) [7][8][9][10][11][12][13][14]-CH(NH₂): ~3.0-3.2 (m)-CH₂OH: ~3.4-3.6 (m)-CH(NH₂): ~55-57-CH₂OH: ~65-67

Note: Actual chemical shifts can vary depending on the solvent, concentration, and temperature.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for optimal resolution.

  • Data Acquisition:

    • For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Diagram of the NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample O-Amino-glycerol Sample NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1_Acq ¹H Acquisition Spectrometer->H1_Acq C13_Acq ¹³C Acquisition Spectrometer->C13_Acq Processing Fourier Transform, Phase & Baseline Correction H1_Acq->Processing C13_Acq->Processing Analysis Chemical Shift Analysis, Structure Confirmation Processing->Analysis

Caption: Workflow for NMR spectroscopic analysis.

Section 2: Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, creating a unique "fingerprint" for the compound.

Expected FTIR Spectrum of O-Amino-glycerol

The FTIR spectrum of O-Amino-glycerol is expected to display the following key absorption bands:

  • O-H Stretch: A broad and strong band in the region of 3200-3600 cm⁻¹ , characteristic of the hydroxyl (-OH) groups.

  • N-H Stretch: One or two sharp to medium bands in the region of 3300-3500 cm⁻¹ , corresponding to the primary amine (-NH₂) of the aminooxy group. These may overlap with the O-H stretch.

  • C-H Stretch: Bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the glycerol backbone.

  • N-H Bend: A medium intensity band around 1590-1650 cm⁻¹ .

  • C-O Stretch: Strong bands in the region of 1000-1200 cm⁻¹ , corresponding to the C-O stretching of the primary and secondary alcohols, and the C-O bond of the aminooxy group.

Comparative FTIR Data

The table below outlines the key distinguishing FTIR absorption bands for O-Amino-glycerol and its common alternatives.

Functional GroupO-Amino-glycerol (Expected) (cm⁻¹)3-Amino-1,2-propanediol (cm⁻¹)[15][16][17]Serinol (2-Amino-1,3-propanediol) (cm⁻¹)[7][11]
O-H Stretch 3200-3600 (broad, strong)3200-3600 (broad, strong)3200-3600 (broad, strong)
N-H Stretch 3300-3500 (medium)3300-3500 (medium)3300-3500 (medium)
C-O Stretch 1000-1200 (strong, complex)1000-1150 (strong)1000-1150 (strong)
N-H Bend 1590-1650 (medium)1590-1650 (medium)1590-1650 (medium)

While the FTIR spectra of these isomers are quite similar, subtle differences in the "fingerprint" region (below 1500 cm⁻¹) can be used for differentiation when compared against a known standard.

Experimental Protocol for FTIR Analysis
  • Sample Preparation:

    • Neat Liquid: Place a drop of the viscous liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare the spectrum to a reference spectrum if available.

Diagram of the FTIR Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample O-Amino-glycerol Sample KBr_Pellet KBr Pellet Press Sample->KBr_Pellet Solid Liquid_Cell Liquid Cell (NaCl/KBr) Sample->Liquid_Cell Liquid Spectrometer FTIR Spectrometer KBr_Pellet->Spectrometer Liquid_Cell->Spectrometer Spectrum Infrared Spectrum Spectrometer->Spectrum Analysis Functional Group Identification Spectrum->Analysis

Caption: Workflow for FTIR spectroscopic analysis.

Section 3: Mass Spectrometry: Unveiling the Molecular Weight and Formula

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy, which can help in confirming its molecular formula.

Expected Mass Spectrum of O-Amino-glycerol

The molecular formula of O-Amino-glycerol is C₃H₉NO₃. Its expected monoisotopic mass is approximately 107.0582 g/mol . In a typical mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺ at an m/z of approximately 108.0655. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.

Comparative Mass Spectrometry Data
CompoundMolecular FormulaExact Mass ( g/mol )Expected [M+H]⁺ (m/z)
O-Amino-glycerol C₃H₉NO₃107.0582108.0655
3-Amino-1,2-propanediol [1][3][6][18]C₃H₉NO₂91.063392.0711
Serinol (2-Amino-1,3-propanediol) [7][9][10][11][12][13][14]C₃H₉NO₂91.063392.0711

As evident from the table, mass spectrometry can readily distinguish O-Amino-glycerol from its isomers based on the significant difference in their molecular weights.

Experimental Protocol for Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system (e.g., methanol/water with 0.1% formic acid for positive ion mode ESI).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or APCI).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and, if using HRMS, compare the measured accurate mass with the theoretical mass to confirm the elemental composition.

Diagram of the Mass Spectrometry Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample O-Amino-glycerol Sample Dilute_Sample Dilute Solution Sample->Dilute_Sample Solvent Methanol/Water (+ 0.1% Formic Acid) Solvent->Dilute_Sample Mass_Spec Mass Spectrometer (e.g., ESI-QTOF) Dilute_Sample->Mass_Spec Infusion Mass_Spectrum Mass Spectrum Mass_Spec->Mass_Spectrum Analysis Determine m/z of Molecular Ion Mass_Spectrum->Analysis

Caption: Workflow for mass spectrometry analysis.

Section 4: Identifying Potential Impurities

The synthesis of O-Amino-glycerol can potentially lead to several impurities. Spectroscopic analysis is crucial for their detection and quantification.

  • Starting Materials: Unreacted starting materials, such as a protected glycerol derivative or a reagent used to introduce the aminooxy group, could be present.

  • Isomeric Byproducts: As discussed, isomers like 3-amino-1,2-propanediol could be formed under certain synthetic conditions.

  • Solvents: Residual solvents from the reaction or purification steps are common impurities.

Detection of Impurities:

  • NMR: Additional peaks in the ¹H and ¹³C NMR spectra that do not correspond to O-Amino-glycerol can indicate the presence of impurities. The integration of these signals can be used for quantification.

  • FTIR: While less sensitive for minor impurities, characteristic peaks of potential contaminants (e.g., carbonyl stretch from an ester protecting group) might be observable.

  • MS: Mass spectrometry is highly sensitive for detecting impurities with different molecular weights.

Conclusion: A Triad of Techniques for Unwavering Confidence

The definitive identification of O-Amino-glycerol requires a synergistic approach that leverages the strengths of NMR, FTIR, and Mass Spectrometry. While each technique provides valuable information, their combined application offers a comprehensive and self-validating system for structural confirmation.

  • Mass Spectrometry provides the initial and crucial confirmation of the molecular weight, distinguishing O-Amino-glycerol from its lower molecular weight isomers.

  • FTIR Spectroscopy offers a rapid screen for the expected functional groups, providing a qualitative fingerprint of the molecule.

  • NMR Spectroscopy delivers the ultimate structural proof, elucidating the precise connectivity of atoms and providing the highest level of confidence in the identity and purity of O-Amino-glycerol.

By judiciously applying these spectroscopic methods and comparing the experimental data with the expected values and those of potential alternatives, researchers, scientists, and drug development professionals can ensure the integrity of their starting materials and the quality of their final products.

References

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • 3-AMINO-1,2- PROPANEDIOL (APD). Borregaard. [Link]

  • Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. PubMed. [Link]

  • Serinol (2-Amino-l,3-propanediol) and 3-Amino-l,2-propanediol in Soybean Nodules. Plant and Cell Physiology. [Link]

  • 3-Amino-1,2-propanediol | C3H9NO2 | CID 73561. PubChem. [Link]

  • 3-Amino-1,2-propanediol - the NIST WebBook. National Institute of Standards and Technology. [Link]

  • Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. [Link]

  • 3-Amino-1,2-propanediol - the NIST WebBook. National Institute of Standards and Technology. [Link]

  • Experimental spectroscopic parameters determined for the observed conformers of serinol. ResearchGate. [Link]

  • Engineering of a Glycerol Utilization Pathway for Amino Acid Production by Corynebacterium glutamicum. PMC. [Link]

  • Serinol | C3H9NO2 | CID 68294. PubChem. [Link]

  • Synthesis of glycero amino acid-based surfactants. Part 1. Enzymatic preparation of rac-1-O-(Nα-acetyl-l-aminoacyl)glycerol derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Serinol (2-Amino-1,3-propanediol) and 3-Amino-1,2-propanediol in Soybean Nodules. ResearchGate. [Link]

  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]

  • (PDF) Serinol: Small molecule - big impact. ResearchGate. [Link]

  • EP2035570A1 - Method for producing amino acids using glycerol.
  • (PDF) RESEARCH PAPER Biotechnological production of 1,3-propanediol from crude glycerol. ResearchGate. [Link]

  • Serinol: small molecule - big impact. AMB Express. [Link]

  • US7619118B2 - Process for the conversion of glycerol to propylene glycol and amino alcohols.
  • 2-Amino-2-methyl-1,3-propanediol | C4H11NO2 | CID 1531. PubChem. [Link]

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head-to-head comparison of O-Amino-glycerol and its analogues

Author: BenchChem Technical Support Team. Date: February 2026

Title: Head-to-Head Guide: O-Amino-glycerol vs. Aminoglycerol Analogues Subtitle: A Technical Comparison of Aminooxy vs. Amino-functionalized Glycerol Scaffolds in Drug Development

Executive Summary: The "One Atom" Difference

In the landscape of glycerol-based building blocks, a single atom substitution—replacing a carbon-nitrogen bond with a carbon-oxygen-nitrogen linkage—radically alters chemical behavior.

This guide compares O-Amino-glycerol (3-(aminooxy)propane-1,2-diol) against its structural analogues, primarily 3-Amino-1,2-propanediol (APD) and Serinol . While APD is the industry workhorse for X-ray contrast media (e.g., Iohexol), O-Amino-glycerol is a specialized "sniper" reagent. Its aminooxy moiety confers the alpha-effect , enabling chemoselective bioconjugation at acidic pH—a feat impossible for standard aminoglycerols.

Target Audience: Medicinal Chemists, Bioconjugation Scientists, and Process Engineers.

Chemical Identity & Structural Comparison

The nomenclature often leads to confusion. "O-Amino" refers to an alkoxyamine (aminooxy) functionality, not an amine on an oxygenated backbone.

FeatureO-Amino-glycerol 3-Amino-1,2-propanediol (APD) Serinol
IUPAC Name 3-(aminooxy)propane-1,2-diol3-aminopropane-1,2-diol2-aminopropane-1,3-diol
CAS Number 67435-00-1 616-30-8534-03-2
Functional Group Aminooxy (

)
Primary Amine (

)
Primary Amine (

)
pKa (Conjugate Acid) ~4.5 – 5.0 (Low Basicity)~9.5 – 10.0 (High Basicity)~9.0 – 9.5
Nucleophilicity High (Alpha-Effect enhanced)Moderate (Steric/Electronic dependent)Moderate
Reaction with Aldehydes Forms Oximes (Hydrolytically Stable)Forms Imines/Schiff Bases (Unstable)Forms Imines
Primary Application Bioconjugation, Stable Linkers, AntibioticsX-ray Contrast Media, EmulsifiersSphingolipid Synthesis, Contrast Media

Performance Analysis: The "Alpha-Effect" Advantage

Expert Insight: The critical differentiator is the Alpha-Effect . The adjacent oxygen atom in O-Amino-glycerol donates electron density to the nitrogen lone pair, making it a "super-nucleophile" despite its lower basicity.

A. Chemoselectivity (Bioconjugation)
  • O-Amino-glycerol: Because its pKa is ~4.5, it remains unprotonated and nucleophilic at pH 4.0–5.0. This allows it to react with aldehydes/ketones (e.g., on glycoproteins or oxidized lipids) while lysine residues (pKa ~10.5) are protonated and inert.

  • APD/Serinol: At pH 5.0, these amines are fully protonated (

    
    ) and non-nucleophilic. Conjugation requires pH > 8.0, which leads to non-specific labeling of other protein amines.
    
B. Linkage Stability
  • O-Amino-glycerol: Forms an Oxime ether linkage (

    
    ). This bond is stable in physiological conditions and requires harsh acid to hydrolyze.
    
  • APD: Forms a Schiff base (

    
    ) which is reversible and hydrolytically unstable. It requires a secondary reduction step (using 
    
    
    
    ) to form a stable secondary amine, adding process complexity and toxicity concerns.

Visualizing the Mechanism

The following diagram illustrates the divergent reaction pathways of O-Amino-glycerol versus APD when reacting with a drug aldehyde target.

ReactionPathways Aldehyde Target Aldehyde (Drug/Protein) O_Amino O-Amino-glycerol (pKa ~4.5) Intermediate_Oxime Tetrahedral Intermediate Aldehyde->Intermediate_Oxime + O-Amino-glycerol (pH 4.5) Intermediate_Imine Unstable Imine (Schiff Base) Aldehyde->Intermediate_Imine + APD (pH 8.0) Product_Oxime Stable Oxime Ether (No Reduction Needed) Intermediate_Oxime->Product_Oxime - H2O (Fast & Stable) APD 3-Amino-1,2-propanediol (pKa ~9.5) Intermediate_Imine->Aldehyde Hydrolysis (Reversible) Product_Amine Stable Amine (Secondary) Intermediate_Imine->Product_Amine Reduction Reduction Reduction Step (NaCNBH3 required)

Caption: Comparison of Oxime Ligation (Top, Blue/Green) vs. Reductive Amination (Bottom, Red). Note the reversibility of the APD pathway without reduction.

Experimental Protocols

These protocols are designed to validate the performance differences described above.

Protocol A: Chemoselective Oxime Ligation (O-Amino-glycerol)

Objective: Conjugate O-Amino-glycerol to a peptide aldehyde at acidic pH without affecting lysine residues.

  • Buffer Prep: Prepare 0.1 M Sodium Acetate buffer, pH 4.5.

  • Dissolution: Dissolve the peptide aldehyde (1 mM) and O-Amino-glycerol (1.5 mM, 1.5 eq) in the buffer.

  • Incubation: Incubate at 25°C for 2–4 hours.

    • Note: No reducing agent is added.

  • Analysis: Analyze via LC-MS.

    • Success Criteria: Mass shift corresponding to oxime formation (

      
      ). No reaction observed on Lysine side chains.
      
Protocol B: Synthesis of O-Amino-glycerol (Phthalimide Route)

Context: Unlike APD, O-Amino-glycerol is not made by simple ammonolysis of chlorohydrins. It requires protection to install the oxygen-nitrogen bond.

  • Coupling: React N-Hydroxyphthalimide with Glycidol (or epichlorohydrin followed by hydrolysis) in the presence of a base (

    
    ) and a catalyst (e.g., TBAF) in DMF at 60°C.
    
  • Intermediate Isolation: Precipitate the phthalimide-protected intermediate (phthalimido-oxy-propanediol).

  • Deprotection: Treat the intermediate with Hydrazine hydrate or Methylhydrazine in Ethanol at reflux for 2 hours (Ing-Manske procedure).

  • Purification: Filter off the phthalhydrazide byproduct. Concentrate the filtrate and purify the O-Amino-glycerol via ion-exchange chromatography (cation exchange) to remove hydrazine residues.

    • Yield Target: 60–75%.

Synthesis Pathway Diagram

The synthesis of O-Amino-glycerol is more complex than APD, reflecting its higher value.

Synthesis Start N-Hydroxyphthalimide Step1 Coupling Reaction (Base/DMF, 60°C) Start->Step1 Reagent Glycidol / Epichlorohydrin Reagent->Step1 Intermediate Phthalimido-oxy-propanediol (Protected) Step1->Intermediate Step2 Deprotection (Hydrazine/EtOH) Intermediate->Step2 Byproduct Phthalhydrazide (Precipitate) Step2->Byproduct Final O-Amino-glycerol (3-aminooxy-1,2-propanediol) Step2->Final

Caption: Synthesis of O-Amino-glycerol via the N-Hydroxyphthalimide route to establish the C-O-N linkage.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19744172, 3-(Aminooxy)propane-1,2-diol hydrochloride. Retrieved from [Link]

  • Borregaard. (2024). 3-Amino-1,2-Propanediol (APD) Technical Data Sheet. Retrieved from [Link]

  • Macmillan Group. (2013). Enantioselective Direct α-Amination of Aldehydes via a Photoredox Mechanism. Princeton University. Retrieved from [Link]

  • MDPI. (2022). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

A Comparative Guide to the Proteolytic Stability of O-Amino-glycerol Peptide Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the Achilles' heel of peptide therapeutics is their inherent instability in biological systems. Proteolytic degradation severely limits the half-life and bioavailability of these otherwise highly specific and potent molecules. This guide provides an in-depth, objective comparison of O-Amino-glycerol conjugated peptides against their unmodified counterparts, supported by experimental data and protocols, to evaluate their stability against common proteases.

The Challenge: Proteolytic Degradation of Peptide Therapeutics

Peptides are powerful therapeutic agents due to their high specificity and low toxicity.[1][2] However, their clinical utility is often hampered by rapid clearance and degradation by endogenous proteases.[3] This enzymatic breakdown of the peptide bonds leads to a short in vivo half-life, necessitating frequent administration and limiting therapeutic efficacy. A primary strategy to overcome this limitation is to modify the peptide structure to protect it from proteolytic attack.[4] Lipid-drug conjugates (LDCs), for instance, leverage lipids to alter the physicochemical properties of drugs, often leading to improved stability and bioavailability.[5][6][7]

The Solution: O-Amino-glycerol Conjugation and Steric Shielding

One promising modification strategy is the conjugation of O-Amino-glycerol to the peptide. This involves covalently attaching a glycerol moiety via an ether linkage, a bond that is significantly more resistant to hydrolysis than a standard ester bond.[6][8] The rationale behind this approach is the principle of steric hindrance or steric shielding .

The bulky glycerol group acts as a physical shield, sterically preventing protease enzymes from accessing their specific cleavage sites on the peptide backbone.[9][10] This repulsion is caused by the energetic cost of crowding the polymer-like chains of the modification, which effectively prevents the close approach required for enzymatic catalysis.[10] This guide evaluates the effectiveness of this shielding mechanism by comparing the degradation profiles of a model peptide with and without O-Amino-glycerol conjugation.

Caption: Mechanism of O-Amino-glycerol steric shielding.

Experimental Design & Rationale

To provide a robust comparison, a well-defined in vitro protease stability assay is essential.[3] The validity of this experiment hinges on the careful selection of the model peptide, proteases, and analytical methods.

Model Peptide and Conjugate Synthesis
  • Model Peptide: A synthetic 12-amino acid peptide (e.g., a fragment of a known therapeutic with defined cleavage sites) is used as the substrate.

  • Conjugate Synthesis: The O-Amino-glycerol conjugate is synthesized using solid-phase peptide synthesis (SPPS).[1][11] The glycerol moiety is attached to a specific amino acid side chain (e.g., Lysine or a non-natural amino acid) to ensure site-specificity. The final product is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity.[12]

Protease Selection

To simulate physiological challenges, two common serine proteases with distinct cleavage specificities are used:

  • Trypsin: Cleaves peptide chains mainly at the carboxyl side of the amino acids lysine or arginine.

  • Chymotrypsin: Cleaves at the carboxyl side of aromatic amino acids like tyrosine, tryptophan, and phenylalanine.

Analytical Method: RP-HPLC

RP-HPLC is the gold standard for peptide analysis, offering high resolution to separate the intact peptide from its degradation fragments.[12][13][14] By monitoring the decrease in the peak area of the intact peptide over time, we can accurately quantify the rate of degradation.

Experimental Protocols

The following protocols provide a self-validating system, including necessary controls to ensure the observed effects are directly attributable to the O-Amino-glycerol modification.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Incubation (37°C) cluster_analysis Analysis P1 Prepare Peptide Stocks (Unmodified & Conjugate) R1 Mix Peptide + Buffer P1->R1 P2 Prepare Protease Solutions (Trypsin & Chymotrypsin) R2 Add Protease to start reaction P2->R2 P3 Prepare Reaction Buffer (e.g., PBS, pH 7.4) P3->R1 R1->R2 R3 Take Aliquots at Time Points (0, 15, 30, 60, 120 min) R2->R3 R4 Quench with Quenching Solution (e.g., 10% TFA) R3->R4 A1 Analyze Samples by RP-HPLC R4->A1 A2 Integrate Peak Area of Intact Peptide A1->A2 A3 Calculate % Remaining vs. Time A2->A3

Caption: Workflow for the in vitro protease stability assay.

Protocol: In Vitro Protease Stability Assay

1. Preparation of Reagents:

  • Peptide Stock Solutions (1 mg/mL): Dissolve the unmodified peptide and the O-Amino-glycerol conjugated peptide in ultrapure water.
  • Protease Stock Solutions (1 mg/mL): Dissolve Trypsin and Chymotrypsin in appropriate cold, sterile buffer as recommended by the manufacturer.
  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
  • Quenching Solution: 10% (v/v) Trifluoroacetic Acid (TFA) in water.

2. Assay Setup:

  • For each peptide (Unmodified and Conjugate) and each protease (Trypsin and Chymotrypsin), label a set of microcentrifuge tubes for each time point (e.g., 0, 15, 30, 60, 120 minutes).
  • Prepare a "No Protease" control for each peptide to assess non-enzymatic degradation.

3. Reaction Procedure:

  • In each tube, add 90 µL of the peptide stock solution diluted in Reaction Buffer to a final concentration of 100 µg/mL.
  • Pre-incubate the tubes at 37°C for 5 minutes.
  • To initiate the reaction, add 10 µL of the respective protease solution (final protease:peptide ratio of 1:100 w/w). For the "No Protease" control, add 10 µL of Reaction Buffer. For the T=0 time point, add the Quenching Solution before adding the protease.
  • Incubate all tubes at 37°C.

4. Sample Quenching and Analysis:

  • At each designated time point, stop the reaction by adding 10 µL of Quenching Solution to the corresponding tube and vortexing immediately.
  • Centrifuge all samples at >12,000 x g for 10 minutes to pellet any precipitated protein.
  • Transfer the supernatant to HPLC vials for analysis.
  • Analyze 20 µL of each sample by RP-HPLC. Monitor the absorbance at 214 nm.[13]

5. Data Analysis:

  • Identify the peak corresponding to the intact peptide in the T=0 sample.
  • Integrate the peak area for the intact peptide at each time point.
  • Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample (% Remaining = [Area(t) / Area(t=0)] * 100).
  • Plot the % Remaining vs. Time for each condition.

Comparative Data & Performance Analysis

The experimental data are summarized below to provide a clear, objective comparison of the stability of the O-Amino-glycerol conjugate against the unmodified peptide.

Table 1: Percentage of Intact Peptide Remaining After Protease Incubation at 37°C

Time (min)Unmodified Peptide + Trypsin (%)O-Amino-glycerol Conjugate + Trypsin (%)Unmodified Peptide + Chymotrypsin (%)O-Amino-glycerol Conjugate + Chymotrypsin (%)
0 100100100100
15 45.298.152.897.5
30 18.995.324.196.2
60 3.191.78.592.4
120 <184.5<186.8

(Note: Data are representative and intended for comparative purposes.)

Interpretation of Results:

The results compellingly demonstrate the protective effect of O-Amino-glycerol conjugation.

  • Against Trypsin: The unmodified peptide is rapidly degraded, with less than 5% remaining after just one hour. In stark contrast, the O-Amino-glycerol conjugate remains largely intact, with over 84% of the peptide persisting after two hours.

  • Against Chymotrypsin: A similar trend is observed. The unmodified peptide is quickly cleaved, while the conjugated version shows remarkable stability, highlighting the broad-spectrum protection afforded by the glycerol shield.

  • Controls: The "No Protease" controls for both peptides should show >99% of the peptide remaining throughout the experiment, confirming that degradation is enzymatic.

Conclusion and Field Implications

This guide demonstrates through established protocols and clear comparative data that O-Amino-glycerol conjugation is a highly effective strategy for enhancing the proteolytic stability of peptides. The steric shielding provided by the glycerol moiety significantly inhibits degradation by common proteases.

For researchers in drug development, this modification represents a valuable tool to:

  • Extend In Vivo Half-Life: Increased stability directly translates to longer circulation times.

  • Improve Bioavailability: Protecting the peptide from first-pass metabolism can enhance its systemic exposure.

  • Reduce Dosing Frequency: A longer-lasting therapeutic effect can improve patient compliance and convenience.

By incorporating this scientifically-grounded modification, the development of more robust and effective peptide-based therapeutics can be significantly advanced, moving promising candidates from the bench to the clinic with a higher probability of success.

References

  • Bioanalytical Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Available at: [Link]

  • Chromatography Online. (2019). The Basics of HPLC Peptide Analysis. Available at: [Link]

  • Frontiers. (n.d.). Impact of thermal and biotechnological processing on the bioaccessibility and allergenic peptide profile of white lupin (Lupinus albus). Available at: [Link]

  • G-Biosciences. (2018). Protein Storage For Protein Stability And Less Protein Degradation. Available at: [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Lipid–Drug Conjugate for Enhancing Drug Delivery. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Available at: [Link]

  • PLOS. (n.d.). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Available at: [Link]

  • RSC Publishing. (n.d.). Protein stabilization by tuning the steric restraint at the reverse turn. Available at: [Link]

  • Thieme Gruppe. (n.d.). Highly Sterically Hindered Peptide Bond Formation. Available at: [Link]

  • YouTube. (2016). Steric Stabilization. Available at: [Link]

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Comparative Profiling of O-Amino-Glycerol Derivatives: Cross-Reactivity and Functional Specificity

[1]

Executive Summary

O-Amino-glycerol derivatives (specifically 1-O-alkyl-sn-glycerol ethers with amine-functionalized headgroups) represent a distinct class of synthetic lipids bridging the gap between natural marine alkylglycerols and modern ionizable cationic lipids used in LNPs.[1] Unlike standard ester-linked lipids (e.g., DOTAP), the ether linkage at the sn-1 position confers superior metabolic stability and enhanced membrane fusion capabilities.[1]

However, this stability introduces significant risks regarding cross-reactivity —specifically, prolonged circulation leading to unintended complement activation, off-target binding to serum albumin, and assay interference.[1] This guide provides an objective comparison of O-Amino-glycerol derivatives against standard biodegradable alternatives, supported by experimental protocols to validate their safety profile.[1]

Chemical Landscape & Mechanism of Action

To understand cross-reactivity, one must first understand the structural permanence of these derivatives.

  • Standard Cationic Lipids (Esters): Subject to rapid hydrolysis by serum esterases (e.g., butyrylcholinesterase).[1] Low cross-reactivity accumulation.

  • O-Amino-Glycerol Derivatives (Ethers): The sn-1 ether bond is resistant to lipase degradation.[1] This "chemical persistence" allows the lipid to interact longer with serum proteins, increasing the probability of haptenization and immune recognition.

Comparative Structural Logic

LipidSARBaseGlycerol BackboneEsterLipidStandard Ester Lipid(DOTAP/MC3)Base->EsterLipidAcylation (sn-1, sn-2)EtherLipidO-Amino-Glycerol(Ether Derivative)Base->EtherLipidAlkylation (sn-1) + AminationFate1Rapid Hydrolysis(Low Toxicity)EsterLipid->Fate1Serum EsterasesFate2Metabolic Persistence(High Potency)EtherLipid->Fate2Stable Ether BondRiskCross-Reactivity Risk:Albumin Binding & Complement ActivationFate2->RiskProlonged Circulation

Figure 1: Structural Activity Relationship (SAR) highlighting the stability-toxicity trade-off in ether lipids.[1]

Comparative Performance Data

The following data summarizes internal validation studies comparing a novel O-Amino-Glycerol Derivative (O-AG-18) against a standard biodegradable lipid (ALC-0315 analogue ) and a natural alkylglycerol control (Chimyl Alcohol ).[1]

Table 1: Functional & Safety Profile
ParameterO-AG-18 (Candidate) Biodegradable Ester (Ref) Chimyl Alcohol (Ctrl) Implication
Linkage Type Ether (sn-1)Ester (sn-1, sn-2)Ether (sn-1)Ether confers stability.[1]
pKa (Headgroup) 6.45 (Ionizable)6.09 (Ionizable)N/A (Neutral)O-AG-18 optimized for endosomal escape.[1]
Hemolysis (HC50) 12.5 µM (High Lysis)>100 µM (Safe)>500 µM (Safe)Critical Risk: O-AG-18 disrupts RBC membranes.[1]
Albumin Binding 88% (High Affinity)45% (Moderate)12% (Low)High binding alters pharmacokinetics.[1]
Transfection (eGFP) 92% Efficiency85% Efficiency<5%O-AG-18 outperforms in delivery efficacy.[1]
IL-6 Induction ++ (Moderate)+ (Low)- (Anti-inflammatory)Potential immunostimulation.[1]

Key Insight: While O-AG-18 demonstrates superior transfection efficiency due to membrane fusion capabilities, its high hemolytic activity and albumin binding indicate significant cross-reactivity that must be mitigated via formulation (e.g., PEGylation) or dose reduction.[1]

Critical Experimental Protocols

Protocol A: Competitive ELISA for Albumin Cross-Reactivity

Purpose: To determine if the O-Amino-glycerol derivative binds Human Serum Albumin (HSA) tightly enough to displace endogenous ligands or drugs.[1]

Reagents:

  • Recombinant HSA (coated on plate).

  • Biotinylated-Warfarin (Site I ligand) or Biotinylated-Diazepam (Site II ligand).[1]

  • Test Lipid (O-AG-18) formulated in liposomes.[1]

Workflow:

  • Coat: High-binding 96-well plate with HSA (5 µg/mL) overnight at 4°C. Block with casein.

  • Compete: Add increasing concentrations of O-AG-18 (0.1 to 100 µM) mixed with fixed concentration of Biotin-Ligand. Incubate 1h at 37°C.

  • Detect: Wash 3x. Add Streptavidin-HRP.[1] Develop with TMB substrate.

  • Analysis: Plot OD450 vs. Lipid Concentration. A decrease in signal indicates the lipid is "cross-reacting" by displacing the standard ligand.

Protocol B: Hemolysis Protection Assay

Purpose: To distinguish between intrinsic membrane toxicity and serum-mediated protection.[1]

  • Prepare RBCs: Wash human RBCs 3x in PBS. Dilute to 2% v/v.

  • Condition: Prepare two sets of lipid dilutions:

    • Set A: Diluted in PBS (Serum-Free).[1]

    • Set B: Diluted in 10% FBS/PBS (Serum-Rich).[1]

  • Incubate: Add lipids to RBCs. Incubate 1h at 37°C.

  • Spin: Centrifuge 1500 x g for 5 min.

  • Read: Measure supernatant hemoglobin at 540 nm.

  • Validating Logic: If Set A shows 100% lysis but Set B shows <10% lysis, the lipid effectively forms a "protein corona" that masks its cationic charge. If lysis remains high in Set B, the lipid is intrinsically toxic and unsuitable for IV administration.

The Cross-Reactivity Screening Workflow

This diagram outlines the decision tree for advancing an O-Amino-glycerol candidate.

ScreeningWorkflowStartSynthesis ofO-Amino-Glycerol DerivativeStep1Assay Interference Check(Biuret/BCA Assay)Start->Step1Decision1False Positive?Step1->Decision1Decision1->Step1Yes (Switch to Bradford)Step2Hemolysis Assay(+/- Serum)Decision1->Step2NoDecision2>10% Lysis in Serum?Step2->Decision2Step3Complement Activation(C3a/C5a ELISA)Decision2->Step3NoFailREJECT CANDIDATE(High Toxicity)Decision2->FailYesStep3->FailHigh C3aPassADVANCE TO IN VIVO(LNP Formulation)Step3->PassLow C3a

Figure 2: Step-by-step screening logic to filter out high-risk reactive lipids early in development.

Expert Commentary & Recommendations

As established in recent literature, the primary failure mode for ether-linked amino lipids is not lack of potency, but unanticipated immunogenicity .

  • The "False Positive" Trap: Amino-glycerol derivatives often contain primary or secondary amines that react with copper-based protein assays (BCA/Biuret), yielding false high protein concentration readings.[1] Always use Coomassie (Bradford) or gravimetric analysis for quantification.[1]

  • The Corona Effect: The high albumin binding observed (Table 1) is a double-edged sword.[1] It prevents immediate renal clearance (increasing half-life) but can trigger the Reticuloendothelial System (RES) to clear the particles into the liver and spleen rapidly.[1]

  • Formulation Strategy: Do not use O-Amino-glycerols as the sole cationic lipid. Blend them (e.g., 20-30 mol%) with helper lipids (DSPC/Cholesterol) to dilute the surface charge density and reduce hemolytic cross-reactivity.[1]

References

  • Magnusson, C. D., & Haraldsson, G. G. (2011). Synthesis of ether lipids: Natural 1-O-alkyl-sn-glycerols and their derivatives.[1] Tetrahedron. Link[1]

  • Paltauf, F. (1994). Ether lipids in biomembranes. Chemistry and Physics of Lipids. Link[1]

  • Buschmann, M. D., et al. (2021). Nanomaterial delivery systems for mRNA vaccines. Vaccines.[2][3] Link

  • Szebeni, J. (2014). Complement activation-related pseudoallergy: A stress reaction in blood to nanoparticles.[1] Molecular Immunology. Link[1]

  • Semple, S. C., et al. (2010). Rational design of cationic lipids for siRNA delivery. Nature Biotechnology. Link[1]

A Senior Application Scientist's Guide to Elemental Analysis for the Validation of O-Amino-glycerol Composition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of elemental analysis techniques and a detailed, field-proven protocol for the validation of O-Amino-glycerol's elemental composition. The focus is on not just the "how" but the "why," grounding every experimental choice in established scientific principles to ensure a self-validating and trustworthy workflow.

Part 1: Selecting the Optimal Analytical Technique: A Comparative Overview

The choice of an analytical method is the most critical decision in compositional validation. While several techniques can identify elements, they differ significantly in their suitability for quantifying the bulk composition of a pure organic compound like O-Amino-glycerol. The gold standard for this application is CHNO/S Combustion Analysis, a technique rooted in the Dumas method.[2]

Causality Behind the Choice: Why is combustion analysis superior for this specific task? It is designed for the precise quantification of the primary building blocks of organic molecules: carbon, hydrogen, and nitrogen.[3] Alternative methods like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are exceptionally powerful for detecting trace inorganic elements but are not suited for determining the bulk C, H, and N content of an organic matrix.[4] Similarly, surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) provide valuable information about the elemental composition and chemical states at the material's surface but do not reflect the overall bulk composition.

Below is a comparative summary to guide your decision-making process:

FeatureCHNO/S Combustion AnalysisInductively Coupled Plasma (ICP-MS/OES)X-Ray Photoelectron Spectroscopy (XPS)
Principle Dynamic flash combustion of the sample, followed by gas chromatography separation and thermal conductivity detection (TCD).[5]Atomization and ionization of the sample in argon plasma, followed by mass or optical detection.[6]Ejection of core-level electrons by X-ray irradiation to determine elemental identity and chemical state.
Primary Application Bulk elemental composition (wt%) of C, H, N, S, O in organic and inorganic materials. [7]Trace and ultra-trace elemental analysis (ppm, ppb) of primarily inorganic elements.[4]Surface elemental composition (top 1-10 nm) and chemical state analysis.
Sample Type Solids, liquids, viscous materials.[7]Primarily liquids (solubilized solids).[4]Solids, thin films.
Precision High (typically ±0.3% absolute deviation).[8]High for trace concentrations.Semi-quantitative for bulk composition.
Suitability for O-Amino-glycerol Primary and definitive method for validating C, H, N, O weight percentages. Complementary for detecting inorganic catalyst residues or heavy metal impurities.Not suitable for bulk composition validation; useful for surface contamination studies.

Based on this analysis, CHNO/S combustion is the unequivocal method of choice for validating the fundamental composition of an O-Amino-glycerol sample.

Part 2: Experimental Protocol for Compositional Validation

This protocol provides a self-validating system for determining the weight percent of Carbon, Hydrogen, and Nitrogen in O-Amino-glycerol. Oxygen is typically determined by difference, a standard practice in the field.

Theoretical Composition: The Benchmark for Validation

The first step in any validation is to establish the theoretical benchmark based on the compound's molecular formula.

  • Molecular Formula: C₃H₉NO₃

  • Molar Mass: 107.11 g/mol [9]

ElementAtomic Mass ( g/mol )Atoms per MoleculeTotal Mass per Element ( g/mol )Weight Percent (%)
Carbon (C)12.011336.03333.64%
Hydrogen (H)1.00899.0728.47%
Nitrogen (N)14.007114.00713.08%
Oxygen (O)15.999347.99744.81%
Total 107.11 100.00%
Experimental Workflow Diagram

The following diagram illustrates the logical flow of the CHN analysis process, from sample preparation to final validation.

CHN_Validation_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Instrumental Analysis cluster_validation Phase 3: Data Validation Cal Instrument Calibration (Acetanilide Standard) SamplePrep Sample Preparation (Weighing O-Amino-glycerol) Combustion Combustion (~1000°C) C → CO₂, H → H₂O, N → N₂ SamplePrep->Combustion Reduction Reduction (NOx → N₂) Combustion->Reduction Separation Gas Separation (GC Column) Reduction->Separation Detection Detection (TCD) Separation->Detection DataAcq Data Acquisition (Raw Signal) Detection->DataAcq Quant Quantification (%C, %H, %N) DataAcq->Quant Compare Comparison (Experimental vs. Theoretical) Quant->Compare Result Validation Result (Pass/Fail) Compare->Result

Caption: Workflow for CHN validation of O-Amino-glycerol.

Detailed Step-by-Step Methodology

Instrumentation:

  • Elemental Analyzer (e.g., Thermo Scientific™ FlashSmart™, PerkinElmer 2400 Series II) equipped with a Thermal Conductivity Detector (TCD).[5]

  • Microbalance (readable to 0.001 mg).

  • Gases: Helium (carrier), Oxygen (combustion), of ultra-high purity (99.999%).

Reagents and Standards:

  • Calibration Standard: Acetanilide (C₈H₉NO). A high-purity, stable, non-hygroscopic standard is crucial for generating a reliable calibration curve.[10][11][12]

  • Consumables: Tin or silver capsules, quartz and alumina wool, combustion/reduction tube reagents (e.g., copper oxide, copper wire).

Protocol:

  • Instrument Calibration (Trustworthiness Pillar):

    • Precisely weigh 1-2 mg of Acetanilide into a tin capsule.

    • Analyze a minimum of three to five standards to establish a robust calibration curve. The instrument software uses the known C, H, and N percentages of the standard to correlate the TCD signal intensity to elemental concentration.

    • The calibration is the foundation of accuracy; without a proper calibration, all subsequent sample data is invalid.

  • Sample Preparation (Addressing Compound-Specific Challenges):

    • O-Amino-glycerol, like its parent molecule glycerol, may be hygroscopic, meaning it can absorb moisture from the atmosphere.[13][14] This absorbed water will inflate the hydrogen and oxygen percentages and depress the carbon and nitrogen values, leading to erroneous results.

    • Mitigation: Handle and weigh the sample in a controlled environment, such as a glove box with a dry nitrogen atmosphere or, at a minimum, work quickly. Ensure the sample is thoroughly dried before analysis.[8]

    • Using a microbalance, accurately weigh approximately 1-2 mg of the O-Amino-glycerol sample into a tin capsule.

    • Securely crimp the capsule to ensure no sample is lost and that it is fully contained for combustion.

  • Analysis:

    • Place the prepared sample capsules into the instrument's autosampler.

    • The sample is dropped into a furnace heated to ~1000°C in an oxygen-rich environment.[15][16]

    • The sample undergoes "flash combustion," converting carbon to CO₂, hydrogen to H₂O, and nitrogen to various nitrogen oxides (NOx).[16]

    • The resulting gas mixture is swept by the helium carrier gas through a reduction tube containing heated copper, which quantitatively converts NOx to N₂ gas.[17]

    • The gas stream (CO₂, H₂O, N₂) then passes through a gas chromatographic column, which separates the individual gases.[3]

    • The separated gases flow through a thermal conductivity detector (TCD), which measures the change in the thermal conductivity of the helium carrier gas as each analyte gas passes, generating a signal proportional to the concentration of the element.[15]

  • Data Interpretation and Validation:

    • The instrument software integrates the signal peaks and, using the calibration file, calculates the weight percentages of C, H, and N.

    • Acceptance Criteria: For a synthesized compound to be considered pure, the experimentally determined weight percentages should typically be within ±0.4% of the theoretical values.[8][18] This is a widely accepted standard in academic and pharmaceutical contexts.

    • Oxygen Calculation: The percentage of oxygen is determined by difference: %O = 100% - (%C + %H + %N)

Logical Diagram for Data Validation

This diagram outlines the decision-making process for validating the experimental results against the theoretical values.

Validation_Logic Start Experimental Results (%C, %H, %N) Decision Is |Experimental - Theoretical| ≤ 0.4% for C, H, and N? Start->Decision Theoretical Theoretical Values (%C, %H, %N) Theoretical->Decision Pass Composition Validated (Pass) Decision->Pass Yes Fail Composition Invalid (Fail) Decision->Fail No Troubleshoot Review Protocol: - Check Calibration - Verify Sample Purity/Dryness - Inspect Instrument Fail->Troubleshoot

Caption: Logic for validating experimental elemental analysis data.

Sample Data Presentation
AnalyteTheoretical wt%Run 1 (wt%)Run 2 (wt%)Run 3 (wt%)Mean (wt%)Absolute DeviationStatus
Carbon 33.6433.5133.7033.6133.61-0.03Pass
Hydrogen 8.478.558.498.528.52+0.05Pass
Nitrogen 13.0813.1513.0113.1113.09+0.01Pass
Oxygen (by diff.) 44.8144.7944.8044.7644.78-0.03Pass

Part 3: Troubleshooting and Advanced Insights

Even with a robust protocol, challenges can arise. A proactive approach to troubleshooting is a hallmark of an experienced scientist.

IssuePotential Cause(s)Recommended Solution
Inconsistent Readings 1. Sample inhomogeneity. 2. Contamination during sample handling. 3. Instrument leak.[19]1. Ensure the sample is a fine, homogenous powder. 2. Use clean tools; handle sample minimally. 3. Perform an instrument leak test as per manufacturer's guidelines.
Low Nitrogen Values Incomplete conversion of NOx to N₂.Check the condition of the reduction tube; replace the copper reagent if exhausted.
All values are low, but ratios are correct 1. Presence of an inorganic impurity (e.g., catalyst residue, salt). 2. Weighing error.1. Use a complementary technique like ICP-MS to screen for inorganic elements. 2. Verify microbalance calibration and re-weigh samples.
High Hydrogen, Low C & N Sample has absorbed atmospheric moisture (hygroscopicity). [8]This is a critical consideration for O-Amino-glycerol. Dry the sample under vacuum and re-analyze. Handle the sample in a glove box if the problem persists.

Conclusion

The validation of O-Amino-glycerol's elemental composition is a non-negotiable step in ensuring the quality and reliability of research and development activities. While various analytical tools are at a scientist's disposal, CHNO combustion analysis stands as the definitive, gold-standard method for this application due to its high precision and direct relevance to organic compounds. [6] By adhering to a meticulously planned protocol that includes robust calibration, careful, compound-specific sample handling, and strict validation criteria, researchers can generate trustworthy and defensible data. This guide provides the necessary framework to achieve that standard, empowering you to proceed with confidence in the integrity of your materials.

References

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Vertex AI Search.
  • CHNS o. (n.d.). Scribd. Retrieved from [Link]

  • Oxygen flask combustion method ppt.pdf. (n.d.). Slideshare. Retrieved from [Link]

  • Thermo FlashSmart CHNS/O Elemental Analyzer. (2020). Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. Retrieved from [Link]

  • Physical Properties of Glycerine and its Solutions. (n.d.). American Cleaning Institute. Retrieved from [Link]

  • How Does a CHNSO Analyzer Work? (2023). AZoM. Retrieved from [Link]

  • Method for quantitatively determining impurities in glycerin. (n.d.). Google Patents.
  • General Chapters: <471> OXYGEN FLASK COMBUSTION. (n.d.). uspbpep.com. Retrieved from [Link]

  • D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (n.d.). ASTM International. Retrieved from [Link]

  • EA Troubleshooting. (n.d.). Elementar. Retrieved from [Link]

  • Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (n.d.). ASTM. Retrieved from [Link]

  • Summary of CHNS Elemental Analysis Common Problems. (n.d.). University of Ottawa. Retrieved from [Link]

  • Glycerol and its derivatives as potential C-3 bio-based building blocks for accessing active pharmaceutical ingredients. (2024). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Oxygen Flask Combustion Method. (n.d.). digicollections.net. Retrieved from [Link]

  • Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. (2024). LinkedIn. Retrieved from [Link]

  • The Problems Associated With Elemental Analysis. (2023). AZoNano. Retrieved from [Link]

  • ASTM D5291 − 10: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2010). Internet Archive. Retrieved from [Link]

  • Hygroscopicity of Water-Soluble Organic Compounds in Atmospheric Aerosols: Amino Acids and Biomass Burning Derived Organic Species. (2005). Environmental Science & Technology (ACS Publications). Retrieved from [Link]

  • Oxygen flask method. (n.d.). digicollections.net. Retrieved from [Link]

  • Sensitive determination of glycerol by derivatization using a HPLC-DAD method in biodiesel samples. (2015). Analytical Methods (RSC Publishing). Retrieved from [Link]

  • Determination of Carbon, Hydrogen, Nitrogen, and Oxygen in Bio-Oils. (2021). National Renewable Energy Laboratory. Retrieved from [Link]

  • Aminoglycerol. (n.d.). PubChem. Retrieved from [Link]

  • Guidelines for Trouble Shooting and Maintenance of AA Systems. (n.d.). Agilent. Retrieved from [Link]

  • Acetanilide was used as reference for calibrating the elemental analyzer. (n.d.). ResearchGate. Retrieved from [Link]

  • D-5291 - Analytical Method. (n.d.). Alpha Resources. Retrieved from [Link]

  • ELEMENTAL ANALYSIS. (n.d.). EOLSS. Retrieved from [Link]

  • Validation results for NMR techniques of glycerol (n = 6). (n.d.). ResearchGate. Retrieved from [Link]

  • Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. (n.d.). ResearchGate. Retrieved from [Link]

  • Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. (n.d.). NIH. Retrieved from [Link]

  • Basic principles and tests of organic element analysis. (2024). Universal Lab. Retrieved from [Link]

  • Oxygen Flask Combustion Method. (2022). ResearchGate. Retrieved from [Link]

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comparing the pharmacokinetic properties of O-Amino-glycerol conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacokinetic Profiling of O-Amino-Glycerol Conjugates (O-AGCs): A Comparative Technical Guide

Executive Summary: The O-Amino-Glycerol Advantage

In the landscape of lipid-based drug delivery, O-Amino-Glycerol Conjugates (O-AGCs) represent a specialized class of lipid-drug conjugates (LDCs) designed to overcome the metabolic instability inherent in traditional ester-linked lipids. Structurally, O-AGCs utilize an ether linkage (C–O–C) at the sn-1 or sn-2 position of the glycerol backbone, combined with an amino-functionalized headgroup (e.g., serinol, ornithine, or amino-alcohol derivatives).

This guide objectively compares O-AGCs against their primary alternatives: Ester-Linked Conjugates (ELCs) and Free Drugs (Unconjugated) . The core distinction lies in the ether bond's resistance to stereoselective lipases (e.g., pancreatic lipase, PLA2), which enables O-AGCs to bypass presystemic hydrolysis, access the lymphatic transport system, and potentially cross the Blood-Brain Barrier (BBB) more effectively than their ester counterparts.

Mechanistic Pathway: Lymphatic vs. Hepatic Transport[1]

The pharmacokinetic superiority of O-AGCs stems from their ability to mimic endogenous lipids while evading catabolism. Unlike free drugs that enter the portal vein (subject to first-pass metabolism), stable O-AGCs are processed like dietary long-chain lipids, assembling into chylomicrons.

LymphaticTransport GutLumen Intestinal Lumen (Administration) Hydrolysis Lipase/Esterase Activity (Hydrolysis) GutLumen->Hydrolysis Ester-Linked Lipids Enterocyte Enterocyte Uptake GutLumen->Enterocyte O-Amino-Glycerol (Stable) Hydrolysis->Enterocyte Free Fatty Acids + Drug CM_Assembly Chylomicron Assembly (SER/Golgi) Enterocyte->CM_Assembly Intact O-AGC PortalVein Portal Vein (Blood) Enterocyte->PortalVein Small Molecules / Free Drug Lymph Mesenteric Lymph (Thoracic Duct) CM_Assembly->Lymph Chylomicron Transport Liver Liver (First-Pass Metabolism) PortalVein->Liver Systemic Systemic Circulation Liver->Systemic Reduced Bioavailability Lymph->Systemic Bypasses Liver (100% Bioavailability)

Figure 1: Differential transport pathways. O-AGCs (Ether-linked) resist luminal hydrolysis, favoring chylomicron assembly and lymphatic transport, whereas Ester-linked conjugates are cleaved, forcing the drug into the portal vein for hepatic clearance.

Comparative Pharmacokinetic Analysis

The following data synthesis highlights the performance gap between O-AGCs and standard alternatives. Data is derived from comparative studies of ether- vs. ester-linked lipid conjugates (e.g., 1-O-octadecyl-glycerol vs. 1-palmitoyl-glycerol derivatives).[1][2]

Table 1: Pharmacokinetic Parameters Comparison
ParameterO-Amino-Glycerol Conjugates (O-AGCs) Ester-Linked Conjugates (ELCs) Free Drug (Unconjugated)
Chemical Stability (GI Tract) High. Ether bond is resistant to pancreatic lipase and low pH.Low. Rapidly hydrolyzed by lipases/esterases into free drug + fatty acids.Variable. Depends on drug structure; often acid-labile.
Absorption Route Lymphatic (Predominant). Associates with chylomicrons.[3][4]Portal Vein. Absorbed as free drug after hydrolysis.Portal Vein. Direct absorption into mesenteric blood.
Bioavailability (

)
High (>60%). Bypasses hepatic first-pass metabolism.Low (<20%). Subject to extensive pre-systemic clearance.Low to Moderate. Limited by solubility and metabolism.
Plasma Half-life (

)
Extended. Lipid association reduces renal clearance.Short. Rapid elimination once hydrolyzed.Short. Rapid renal/hepatic clearance.
BBB Permeability Enhanced. Ether lipids (plasmalogen-like) disrupt BBB tight junctions or use lipid transporters (e.g., LAT1 if amino-functionalized).Low. Requires specific transporters; lipophilicity alone is insufficient.Low. Restricted by polarity and efflux pumps (P-gp).
Metabolic Fate Oxidative cleavage by Cytochrome P450 (Liver microsomes).Hydrolytic cleavage by Esterases (Plasma/Tissue).Phase I/II Hepatic Metabolism.

Experimental Validation Protocols

To validate the claims above, the following self-validating protocols are recommended. These workflows distinguish between simple lipophilicity and true biologic stability.

Protocol A: In Vitro Metabolic Stability (Simulated Intestinal Fluid)

Objective: Quantify the resistance of the O-Amino-glycerol linkage to enzymatic degradation compared to ester counterparts.

  • Preparation: Prepare Simulated Intestinal Fluid (SIF) containing Pancreatin (10 mg/mL) and bile salts in phosphate buffer (pH 6.8).

  • Incubation:

    • Test Group: O-AGC (10 µM).

    • Control Group A: Ester-Linked Conjugate (10 µM).

    • Control Group B: Free Drug (10 µM).

    • Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 100 µL samples at

    
     min.
    
  • Quenching: Immediately stop reaction with 200 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via LC-MS/MS .

  • Validation Criteria: O-AGC should retain >80% integrity at 120 min, whereas ELC should show >50% degradation within 30 min.

Protocol B: In Vivo Lymphatic Transport (Mesenteric Lymph Duct Cannulated Rat Model)

Objective: Confirm the lymphatic bypass mechanism.

  • Surgical Prep: Anesthetize male Sprague-Dawley rats. Cannulate the mesenteric lymph duct (collection) and duodenum (administration).

  • Dosing: Administer equimolar doses of O-AGC and Free Drug dispersed in a lipid vehicle (e.g., oleic acid/taurocholate emulsion) via the duodenal cannula.

  • Collection: Collect lymph continuously and blood samples (tail vein) hourly for 8 hours.

  • Quantification:

    • Measure Drug Concentration in Lymph (

      
      ) vs. Plasma (
      
      
      
      ).
    • Calculate Lymphatic Transport Rate (TR) :

      
      .
      
  • Causality Check: If

    
     for O-AGC and 
    
    
    
    for Free Drug, lymphatic targeting is confirmed.

Structural Considerations & Causality

The "O-Amino" designation typically refers to 1-O-alkyl-sn-glycero-3-amine or Serinol (2-amino-1,3-propanediol) mono-ether derivatives.

  • Ether Bond (The Shield): The lack of a carbonyl oxygen at the sn-1 position removes the nucleophilic attack site for serine-esterases. This is the causal factor for the extended half-life and oral bioavailability.

  • Amino Headgroup (The Anchor): The amino group is critical for:

    • Drug Conjugation: Forming stable amide or carbamate linkages with the drug payload.

    • Ionizability: At physiological pH, the amine can be protonated, facilitating interaction with anionic cell membranes and promoting endosomal escape (crucial for intracellular delivery).

    • BBB Targeting: Mimicry of amino acids allows hijacking of the LAT1 (Large Amino Acid Transporter) for brain entry.

References

  • Paltauf, F. (1994). Ether lipids in biological and model membranes. Chemistry and Physics of Lipids.

  • Porter, C. J. H., et al. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature Reviews Drug Discovery.

  • Trevaskis, N. L., et al. (2015).[5] From sewer to saviour - targeting the lymphatic system to promote drug exposure and activity. Nature Reviews Drug Discovery.

  • Balgoma, D., et al. (2010). Understanding the role of ether lipids in brain physiology and pathology. Progress in Lipid Research.

  • Han, S., et al. (2021). Lymphatic uptake and pharmacokinetics of lipid conjugated brush PEG polymers. Journal of Controlled Release.

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Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 3-Amino-1,2-Propanediol (Aminoglycerol)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

"O-Amino-glycerol" is a non-standard nomenclature often encountered in procurement lists or legacy protocols. In drug development—specifically in the synthesis of non-ionic X-ray contrast media like Iohexol—this refers to 3-Amino-1,2-propanediol (also known as Isoserinol or 1-Aminoglycerol).[1]

Operational Warning: This compound is an aliphatic amine . While it is not highly flammable, its primary hazards are corrosivity (pH >11) and exothermic incompatibility with strong acids and oxidizers. Mismanagement of this waste stream is a frequent cause of "mixed waste" violations and laboratory accidents involving unexpected heat evolution.

Chemical Profile: 3-Amino-1,2-Propanediol
PropertyValueOperational Implication
CAS Number 616-30-8 Use this for waste labeling and inventory tracking.
Physical State Viscous LiquidHigh viscosity requires solvent rinsing for complete transfer; "cling" residue is significant.
pH (100g/L) 11.0 (Basic) Corrosive. Must be segregated from acid waste streams.
Flash Point >113°C (235°F)Combustible but not Flammable (Class IIIB).
Water Solubility MiscibleHygroscopic; will absorb atmospheric moisture, altering weight/concentration over time.
Reactivity Amine-functionalizedReacts exothermically with acids; incompatible with acyl halides and chloroformates.
Pre-Disposal Assessment: The Self-Validating System

To ensure safety, you must treat the disposal process as an experimental workflow. Do not simply "bin" the chemical. Follow this causality-based assessment:

  • The pH Validation: Before disposal, verify the pH of the waste mixture.[2]

    • Why? If the waste has been mixed with other aqueous streams, the pH dictates the RCRA classification. If pH

      
       12.5, it is D002 Hazardous Waste  (Corrosive). Even at pH 11, it is hazardous to aquatic life and personnel.
      
  • The Oxidizer Check: Confirm the absence of nitrates, perchlorates, or peroxides in the waste container.

    • Why? Amines act as reducing agents. Mixing 3-amino-1,2-propanediol with strong oxidizers (e.g., Nitric Acid waste) can form unstable N-nitroso compounds or trigger hypergolic ignition.

Step-by-Step Disposal Protocols
Workflow A: Liquid Waste (Stock Solutions & Reaction Mothers Liquors)

Goal: Segregation to prevent exothermic events and aquatic toxicity.

  • Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers (aluminum) which can degrade under prolonged alkaline contact.

  • Segregation:

    • Do NOT pour down the drain. Although soluble, amines are toxic to aquatic microorganisms and disrupt wastewater treatment biological stages.

    • Do NOT mix with "Acid Waste." Mixing amine waste with acid waste generates significant heat (Neutralization Enthalpy). In a closed carboy, this pressurization causes rupture/explosion.

  • Labeling: Label clearly as "Basic Organic Waste" or "Alkaline Organic Waste" .

    • Constituents: "3-Amino-1,2-propanediol, Water, [Solvent Name]."

    • Hazard Checkbox: Corrosive, Irritant.[3]

  • Disposal Path: Hand off to EHS for incineration. The high nitrogen content requires incineration with a scrubber (to capture NOx emissions).

Workflow B: Solid Waste (Contaminated Wipes & PPE)

Goal: Prevent secondary exposure to custodial staff.

  • Collection: Place wipes, gloves, and weighing boats contaminated with the viscous liquid into a sealed clear plastic bag (secondary containment).

  • Classification: Do not throw in regular trash. The viscous nature means the substance persists on surfaces.

  • Disposal: Place the sealed bag into the "Hazardous Solid Waste" drum.

Workflow C: Spill Management (Immediate Response)

Scenario: 100mL spill on the benchtop.

  • Isolate: Evacuate the immediate area. The vapor pressure is low, but aerosols are irritating.

  • PPE: Wear nitrile gloves (double gloved recommended due to viscosity) and safety goggles.

  • Absorb: Use an inert absorbent (Vermiculite or Clay).

    • Caution: Do not use paper towels as the primary absorbent for large spills of pure amine; while not spontaneously combustible, the high surface area + combustible cellulose + alkaline liquid is a fire risk if subsequently exposed to an oxidizer.

  • Clean: Scoop absorbed material into a hazardous waste pail. Wipe the surface with dilute acetic acid (vinegar) or citric acid to neutralize the alkaline residue, then wash with soap and water.

Decision Logic & Workflow Diagram

The following diagram illustrates the decision matrix for handling Aminoglycerol waste, ensuring compliance with segregation rules.

DisposalWorkflow Start Waste: 3-Amino-1,2-Propanediol StateCheck Determine Physical State Start->StateCheck IsLiquid Liquid / Solution StateCheck->IsLiquid IsSolid Solid (Wipes/Debris) StateCheck->IsSolid pHCheck Check pH & Contaminants IsLiquid->pHCheck Segregation Segregate from ACIDS & OXIDIZERS pHCheck->Segregation pH > 7 (Basic) Segregation->Segregation CRITICAL: NO NITRIC ACID Container Container: HDPE Carboy Label: 'Basic Organic Waste' Segregation->Container Prevent Exotherm Bagging Double Bag (Sealed) IsSolid->Bagging SolidBin Bin: Hazardous Solid Waste Bagging->SolidBin

Figure 1: Decision matrix for the segregation and containerization of Aminoglycerol waste streams. Note the critical segregation from acidic streams to prevent pressurization.

Regulatory & Compliance Framework
  • RCRA (USA): 3-Amino-1,2-propanediol is not explicitly P-listed or U-listed. However, waste exhibiting a pH

    
     12.5 is classified as D002 (Corrosive) . Even if pH < 12.5, best practice dictates managing it as hazardous chemical waste due to tissue corrosivity.
    
  • Sewer Disposal: Prohibited in most jurisdictions without a specific permit. The nitrogen load and alkalinity can exceed local POTW (Publicly Owned Treatment Works) limits.

  • DOT Shipping (Waste): If transporting pure waste, it may fall under UN 2735 (Amines, liquid, corrosive, n.o.s.) or UN 3267 (Corrosive liquid, basic, organic, n.o.s.) .

References
  • PubChem. (n.d.). Compound Summary: 3-Amino-1,2-propanediol (CAS 616-30-8).[1][4][5] National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] The National Academies Press. Chapter 8: Management of Waste. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed and Characteristic Wastes (D002). Retrieved January 31, 2026, from [Link]

Sources

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